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  • Product: (R)-2-Hydroxy-4-(methylthio)butyric acid
  • CAS: 39638-34-1

Core Science & Biosynthesis

Foundational

The Metabolic Pathway of (R)-2-Hydroxy-4-(methylthio)butyric Acid (HMTBA) in Monogastric Animals: A Mechanistic and Methodological Guide

Executive Summary (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) is a highly efficient methionine hydroxy analogue utilized extensively in monogastric animal nutrition (e.g., poultry and swine). Unlike traditional DL-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) is a highly efficient methionine hydroxy analogue utilized extensively in monogastric animal nutrition (e.g., poultry and swine). Unlike traditional DL-methionine, HMTBA lacks an alpha-amino group, fundamentally altering its absorption kinetics, tissue distribution, and metabolic conversion. This whitepaper provides an in-depth mechanistic analysis of HMTBA metabolism, detailing its stereospecific bioconversion, downstream effects on the trans-sulfuration pathway, and validated experimental protocols for researchers and drug development professionals.

Chemical Ontology & Absorption Dynamics

HMTBA is an organic acid rather than a true amino acid. This structural variance—specifically the substitution of the alpha-amino group with a hydroxyl group—dictates its unique physiological journey.

In monogastric animals, standard DL-methionine is absorbed via active, sodium-dependent and sodium-independent amino acid transporters (such as LAT and SNAT)[1]. In stark contrast, HMTBA absorption is mediated by proton-dependent monocarboxylate transporters (MCT1) and apical sodium monocarboxylate transporters (SMCTs)[2].

The Causality of Absorption Efficiency: Because HMTBA utilizes MCT and SMCT pathways, it entirely bypasses the competitive inhibition that occurs among luminal amino acids for LAT/SNAT transporters during peak digestion[2]. Furthermore, HMTBA has a pKa of approximately 3.5. In the highly acidic microclimate of the upper gastrointestinal tract (the proventriculus in poultry or the stomach in swine), a significant fraction of HMTBA remains protonated and lipophilic, facilitating rapid, passive diffusion across the lipid bilayer[3]. This dual mechanism (passive diffusion in the upper GI + MCT-mediated active transport in the lower GI) ensures near-complete assimilation.

The Bipartite Metabolic Pathway

Commercial HMTBA is supplied as a racemic mixture of (R)-HMTBA (the D-isomer) and (S)-HMTBA (the L-isomer). Because monogastric animals exclusively utilize L-methionine for protein synthesis, both isomers must undergo a stereospecific, two-step bioconversion process[4].

Step 1: Stereospecific Oxidation

The initial oxidation step is spatially and enzymatically segregated to prevent competitive inhibition:

  • (R)-HMTBA (D-isomer) is oxidized by D-2-hydroxy acid dehydrogenase (D-HADH) , an enzyme localized exclusively within the mitochondria[4].

  • (S)-HMTBA (L-isomer) is oxidized by L-2-hydroxy acid oxidase (L-HAOX) , a flavoenzyme localized within the peroxisomes[5].

Both stereospecific reactions converge to yield the identical intermediate: 2-keto-4-(methylthio)butanoic acid (KMB) [4].

Step 2: Transamination

Once KMB is synthesized, it undergoes transamination. Transaminases (such as branched-chain amino acid transaminases) transfer an amino group from a donor molecule—typically glutamate, leucine, or isoleucine—to the KMB carbon skeleton, yielding functional L-Methionine [4].

Pathway DHMTBA (R)-HMTBA (D-Isomer) KMB KMB Intermediate 2-Keto-4-(methylthio)butanoic acid DHMTBA->KMB D-HADH (Mitochondria) LHMTBA (S)-HMTBA (L-Isomer) LHMTBA->KMB L-HAOX (Peroxisomes) LMet L-Methionine KMB->LMet Transaminases (All Tissues)

Fig 1: Stereospecific metabolic conversion of HMTBA isomers to L-Methionine.

Tissue-Specific Enzyme Distribution in Monogastrics

The conversion of HMTBA to L-methionine is not restricted to the hepatic system. The widespread distribution of D-HADH and L-HAOX provides a systemic metabolic buffer, allowing various tissues to synthesize L-methionine on demand[6].

Table 1: Comparative Enzyme Activity and Distribution in Monogastric Tissues

TissueD-HADH Activity ((R)-HMTBA)L-HAOX Activity ((S)-HMTBA)Physiological Significance
Liver HighHighPrimary systemic conversion hub; possesses the highest total enzyme mass[6].
Kidney HighHighSecondary systemic hub; critical for localized renal methionine supply[6].
Stomach / Proventriculus Moderate-HighModerate-HighFacilitates substantial first-pass conversion prior to intestinal absorption[6].
Small Intestine LowLowRelies largely on pre-converted L-Met or systemic circulation[6].
Skeletal Muscle High (per mg protein)LowActs as a massive peripheral sink, directly utilizing circulating (R)-HMTBA[6].

Note: While the liver dominates in absolute conversion volume, skeletal muscle exhibits exceptionally high D-HADH activity per milligram of protein. This causality allows muscle tissue to independently synthesize L-methionine during periods of high protein accretion (e.g., rapid growth phases in broilers and piglets).

Downstream Metabolic Modulation

HMTBA acts as more than a simple precursor; it actively modulates downstream sulfur amino acid metabolism. In studies utilizing porcine intestinal epithelial cells (IPEC-J2), DL-HMTBA was shown to significantly alter the transmethylation and trans-sulfuration cycles[7].

Mechanistic Insight: Cells supplemented with HMTBA exhibit lower intracellular ratios of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), alongside elevated levels of 5-methyltetrahydrofolate (5-MTHF)[7]. Why does this occur? The enzymatic conversion of HMTBA to KMB acts as a rate-limiting step, resulting in a gradual, sustained release of L-methionine. This prevents the acute, transient spikes in SAM that typically trigger the rapid catabolism of methionine. Consequently, HMTBA promotes a highly efficient remethylation cycle and upregulates trans-sulfuration genes (e.g., CBS, MTHFR), optimizing overall sulfur utilization[7].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility when evaluating HMTBA metabolism, researchers must employ self-validating assay systems. Below are two field-proven protocols.

Protocol 1: Ex Vivo Intestinal Absorption Assay (Ussing Chamber)

Objective: Quantify MCT1-mediated transport of (R)-HMTBA across the intestinal epithelium.

  • Tissue Preparation: Isolate jejunal mucosa from the monogastric model (e.g., 21-day-old broiler). Carefully strip the underlying serosal muscle layer to isolate the epithelial transport barrier.

  • Chamber Mounting: Mount the tissue between the mucosal and serosal half-cells of a standard Ussing chamber.

  • Buffer Equilibration: Bathe both sides in oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C. Maintain the mucosal pH at 5.5 (simulating the luminal microclimate) and the serosal pH at 7.4.

  • Substrate Addition: Add 10 mM (R)-HMTBA to the mucosal side.

  • Self-Validation (Inhibition Control): In a parallel control chamber, pre-incubate the mucosal side with 1 mM alpha-cyano-4-hydroxycinnamate (CHC), a specific MCT1 inhibitor. A significant attenuation of transport in this chamber validates that absorption is specifically carrier-mediated and not an artifact of paracellular leakage.

  • Quantification: Extract 100 µL aliquots from the serosal side every 15 minutes for 1 hour. Quantify HMTBA appearance via HPLC-UV (210 nm).

Protocol 2: Subcellular D-HADH Activity Assay

Objective: Measure the oxidation rate of (R)-HMTBA to KMB in isolated hepatic mitochondria.

  • Homogenization: Mince and homogenize fresh liver tissue in ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Fractionation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant and centrifuge at 10,000 × g for 15 min to pellet the mitochondrial fraction.

  • Lysis: Resuspend the mitochondrial pellet in an assay buffer containing 0.1% Triton X-100 to permeabilize the inner mitochondrial membrane.

  • Reaction Initiation: In a 96-well UV-transparent plate, combine the mitochondrial extract with 50 mM (R)-HMTBA and an electron acceptor (e.g., 2 mM NAD⁺ or DCPIP).

  • Kinetic Measurement: Monitor the reduction of the electron acceptor spectrophotometrically (e.g., NADH formation at 340 nm) for 10 minutes at 37°C.

  • Self-Validation: Run a blank lacking (R)-HMTBA to establish baseline endogenous dehydrogenase activity. Subtract this baseline to determine specific D-HADH kinetics.

Workflow Step1 Tissue Homogenization Step2 Mitochondrial Isolation Step1->Step2 Step3 Lysis & Permeabilization Step2->Step3 Step4 (R)-HMTBA + NAD+ Incubation Step3->Step4 Step5 NADH Detection (340 nm) Step4->Step5

Fig 2: Experimental workflow for quantifying D-HADH activity in mitochondria.

References[4] Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy - World's Poultry Science Journal - https://cambridge.org[1] Absorption of methionine sources in animals—is there more to know? - ResearchGate - https://researchgate.net[3] Comparative In Vitro and In Vivo Absorption of 2-Hydroxy-4(Methylthio) Butanoic Acid and Methionine in the Broiler Chicken - Semantic Scholar - https://semanticscholar.org[2] Critical transporters of methionine and methionine hydroxy analogue supplements across the intestine: What we know so far and what can be learned to advance animal nutrition - ResearchGate - https://researchgate.net[6] Methionine Metabolism in Piglets Fed dl-Methionine or Its Hydroxy Analogue Was Affected by Distribution of Enzymes Oxidizing These Sources to Keto-Methionine - ACS Publications - https://acs.org[5] 2-Hydroxy-4-(methylthio)butyric acid | 583-91-5 - Benchchem - https://benchchem.com[7] Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - ResearchGate - https://researchgate.net

Sources

Exploratory

A Technical Guide to the Enzymatic Synthesis of L-methionine from (R)-2-Hydroxy-4-(methylthio)butyric acid

Abstract L-methionine, an essential sulfur-containing amino acid, is a critical component in the pharmaceutical and animal nutrition industries.[1][2] Traditional chemical synthesis routes produce a racemic mixture of D,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

L-methionine, an essential sulfur-containing amino acid, is a critical component in the pharmaceutical and animal nutrition industries.[1][2] Traditional chemical synthesis routes produce a racemic mixture of D,L-methionine, necessitating costly and inefficient resolution steps to isolate the biologically active L-enantiomer.[2][3][4] This guide details a robust, stereospecific, and self-validating enzymatic cascade for the conversion of (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a readily available methionine analogue, directly to L-methionine. We will explore the mechanistic rationale behind a three-enzyme system—comprising a D-2-hydroxy acid dehydrogenase, an L-amino acid dehydrogenase, and a formate dehydrogenase for cofactor regeneration—that offers high conversion efficiency, excellent enantiomeric purity, and a sustainable process design. This document is intended for researchers and process development scientists seeking to implement advanced biocatalytic methods for amino acid synthesis.

Introduction: The Case for a Biocatalytic Route

The global demand for L-methionine is substantial, driven by its indispensable role in protein synthesis and various metabolic functions.[5] While chemical synthesis has long dominated industrial production, it is beset by challenges, including the use of petroleum-derived feedstocks and the formation of racemic products.[2][6] Biocatalytic approaches offer a compelling alternative, providing unparalleled stereoselectivity under mild reaction conditions.

The substrate at the heart of this guide, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a widely used nutritional supplement that animals can convert into L-methionine.[7][8][9] Our process leverages this biological precedent, constructing an efficient in vitro enzymatic system that performs this conversion with precision and control. The core of our methodology is a three-enzyme cascade designed as a closed-loop, self-validating system, which we will dissect in the subsequent sections.

The Enzymatic Cascade: A Mechanistic Deep Dive

The conversion of (R)-HMTBA to L-methionine is achieved through a two-step reaction pathway, supported by a third, indispensable enzyme for cofactor regeneration. This integrated system ensures high-yield production of the desired L-enantiomer.

Step 1: Stereospecific Oxidation of (R)-HMTBA

The first crucial step is the oxidation of the (R)-hydroxy acid substrate to its corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMB).

  • Enzyme: D-2-hydroxy acid dehydrogenase (D-HADH).

  • Causality: The choice of D-HADH is predicated on its stereospecificity for the D- (or R-) enantiomer of the hydroxy acid.[1][10][11] This ensures that only the (R)-HMTBA is converted, setting the stage for the subsequent stereospecific amination. This enzyme is found across various tissues in animals, validating its biological relevance for this conversion.[9][11]

  • Cofactor: This reaction requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a hydride acceptor, which is subsequently reduced to NADH.

Step 2: Reductive Amination to L-methionine

The intermediate KMB is then converted into the final product, L-methionine, through a reductive amination reaction.

  • Enzyme: Leucine Dehydrogenase (LeuDH) or a similarly functioning L-amino acid dehydrogenase.

  • Causality: LeuDH is selected for its ability to catalyze the stereospecific amination of a broad range of α-keto acids, including KMB.[12][13] In the presence of ammonia and the reduced cofactor NADH, it adds an amino group to the keto acid, specifically forming the L-enantiomer of methionine. This step is the cornerstone of the process's high enantioselectivity (>99% e.e.).

  • Cofactor: This reaction consumes the NADH generated in the first step.

The net result of these two steps is the conversion of one molecule of (R)-HMTBA to one molecule of L-methionine, with no net change in the overall NAD+/NADH pool. However, in a practical system, maintaining this balance and driving the reaction forward requires an external push, which is provided by the cofactor regeneration system.

Enzymatic_Cascade cluster_main Core Conversion Pathway HMTBA (R)-HMTBA KMB α-Keto-4-(methylthio)butyric acid (KMB) HMTBA->KMB D-HADH NAD+ NADH LMet L-Methionine KMB->LMet LeuDH NADH, NH4+ NAD+ caption The core two-step enzymatic conversion of (R)-HMTBA to L-Methionine.

Caption: The core two-step enzymatic conversion of (R)-HMTBA to L-Methionine.

The Self-Validating System: Driving the Reaction with Cofactor Regeneration

For any biocatalytic process dependent on expensive cofactors like NAD(P)H, an efficient regeneration system is not just an optimization but a requirement for economic viability.[14][15] Our system incorporates a nearly ideal regeneration module that makes the entire process robust and self-validating.

  • Enzyme: Formate Dehydrogenase (FDH).

  • Mechanism: FDH catalyzes the oxidation of a simple, inexpensive substrate—formate—into carbon dioxide, while concurrently reducing NAD+ to NADH.[14][16][17]

  • Trustworthiness & Causality: This regeneration system is authoritative for several reasons:

    • Irreversibility: The reaction product, CO2, is a gas that can be easily removed from the system, driving the thermodynamic equilibrium completely towards product formation.[16] This ensures a continuous and high-yield supply of NADH.

    • Benign Substrate and Byproduct: Formate is an inexpensive and stable salt, and CO2 is a non-inhibitory, easily removable byproduct.[14]

    • System Integration: By adding FDH and formate to the main reaction mixture, the NADH consumed by LeuDH is immediately regenerated. This maintains a high NADH/NAD+ ratio, strongly favoring the production of L-methionine and driving the entire cascade to completion.

Cofactor_Regeneration_Cycle KMB KMB LMet L-Methionine KMB->LMet LeuDH NAD NAD+ NADH NADH NADH->NAD Consumed Formate Formate NAD->NADH Regenerated CO2 CO2 (gas) Formate->CO2 FDH caption Integrated cofactor regeneration cycle driving L-Methionine synthesis.

Caption: Integrated cofactor regeneration cycle driving L-Methionine synthesis.

Experimental Protocol: Lab-Scale Batch Synthesis

This section provides a detailed methodology for a typical 100 mL scale batch reaction.

Reagent and Enzyme Preparation
  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.5). Degas thoroughly to minimize oxidative side reactions.

  • Substrate Stock: Prepare a 1 M stock solution of (R)-HMTBA sodium salt by dissolving the acid in water and adjusting the pH to 7.5 with NaOH.

  • Cofactor Stock: Prepare a 20 mM stock solution of NAD+ in the reaction buffer.

  • Ammonium Formate Stock: Prepare a 5 M stock solution of ammonium formate. This serves as both the ammonia source for the amination reaction and the formate source for regeneration.

  • Enzyme Solutions: Prepare stock solutions of D-HADH, LeuDH, and FDH (e.g., 10 mg/mL) in cold reaction buffer. Ensure enzymes are sourced from reliable vendors with known specific activities.

Reaction Assembly

The following procedure should be performed at the designated reaction temperature (e.g., 30°C) with gentle agitation.

  • To a 100 mL final volume in a temperature-controlled vessel, add the following components in order:

    • 70 mL of 0.1 M Potassium Phosphate Buffer (pH 7.5)

    • 10 mL of 1 M (R)-HMTBA stock (Final conc: 100 mM)

    • 10 mL of 5 M Ammonium Formate stock (Final conc: 500 mM)

    • 1 mL of 20 mM NAD+ stock (Final conc: 0.2 mM)

  • Allow the mixture to equilibrate to the reaction temperature (30°C).

  • Initiate the reaction by adding the enzymes. The optimal enzyme loading should be determined empirically, but a starting point is provided in the table below.

  • Maintain the pH at 7.5 throughout the reaction using a pH-stat with 1 M NaOH, as the oxidation of formate can cause a slight drop in pH.

Reaction Monitoring and Analysis
  • Withdraw aliquots (e.g., 200 µL) at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench the reaction by adding the aliquot to an equal volume of 0.2 M HCl or by heat inactivation.

  • Centrifuge to pellet the enzymes and analyze the supernatant.

  • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) with a chiral column to quantify the concentrations of (R)-HMTBA and L-methionine, and to determine the enantiomeric excess (e.e.) of the product.

Data Presentation and Expected Outcomes

The following table summarizes typical parameters and expected results for the described protocol.

ParameterValueRationale
Substrate (R)-HMTBA100 mM
Ammonia/Formate Source Ammonium Formate500 mM
Cofactor (NAD+) 0.2 mMCatalytic amount, regenerated in situ.
Temperature 30°COptimal for enzyme stability and activity.
pH 7.5Compromise for optimal activity of all three enzymes.
D-HADH Loading 10 U/mLSufficient for initial oxidation step.
LeuDH Loading 15 U/mLHigher loading to pull the equilibrium towards product.
FDH Loading 20 U/mLEnsures rapid and complete NADH regeneration.
Expected Conversion >98%High conversion driven by the irreversible FDH reaction.
Expected Enantiomeric Excess >99% L-MetDetermined by the high stereospecificity of LeuDH.
Reaction Time 12-24 hoursDependent on enzyme loading and substrate concentration.

Experimental Workflow Visualization

The overall process from preparation to analysis can be visualized as a clear, sequential workflow.

Experimental_Workflow prep 1. Reagent & Buffer Preparation assembly 2. Reaction Assembly (Substrates, Buffer, Cofactor) prep->assembly equilibration 3. Temperature & pH Equilibration (30°C, pH 7.5) assembly->equilibration initiation 4. Reaction Initiation (Add Enzymes) equilibration->initiation monitoring 5. In-Process Monitoring (Sampling, pH control) initiation->monitoring analysis 6. Quenching & HPLC Analysis (Conversion, Enantiomeric Excess) monitoring->analysis caption Step-by-step experimental workflow for L-Methionine synthesis.

Caption: Step-by-step experimental workflow for L-Methionine synthesis.

Conclusion

The enzymatic cascade presented in this guide offers a highly efficient, stereoselective, and robust method for the production of L-methionine from (R)-HMTBA. By coupling the core conversion enzymes with a powerful formate/FDH system for NADH regeneration, the process overcomes the economic and thermodynamic barriers often associated with cofactor-dependent biocatalysis. This self-validating system provides a clear and scalable pathway for producing high-purity L-methionine, aligning with the growing demand for sustainable and green chemistry in the pharmaceutical and specialty chemical industries. Further optimization, including enzyme immobilization and continuous process design, can pave the way for industrial-scale implementation.

References

  • Formate dehydrogenase - a biocatalyst with novel applications in organic chemistry. (2011). Vertex AI Search.
  • Rational Engineering of Formate Dehydrogenase Substrate/Cofactor Affinity for Better Performance in NADPH Regener
  • In Vivo Selection for Formate Dehydrogenases with High Efficiency and Specificity toward NADP+. (2020).
  • Regeneration of Cofactors for Enzyme Bioc
  • Engineering a Formate Dehydrogenase for NADPH Regener
  • Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. (2024). RSC Publishing.
  • Enzymatic Synthesis and Characterization of l-Methionine and 2-Hydroxy-4-(methylthio)butanoic Acid (HMB) Co-oligomers. (2003).
  • Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. (2011). British Journal of Nutrition.
  • Biocatalytic synthesis of L-methionine via enzymatic carbon dioxide fix
  • Engineering of L-amino acid deaminases for the production of α-keto acids
  • Conversion of 2-hydroxy-4-(methylthio)
  • Efficient NADH Regeneration by a Redox Polymer- Immobilized Enzym
  • Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. (2011).
  • Methionine hydroxy analogue (DL-HMTBA) and DL-methionine can be replaced with 67 % and 90.5 % of L-methionine. (2020). CJ BIO.
  • Advances in Enzymatic Synthesis of D-Amino Acids. (2020). MDPI.
  • D-Methionine and 2-hydroxy-4- methylthiobutanoic acid i alter beta- casein, proteins and metabolites linked in milk protein synt. (2022). JAST (Journal of Animal Science and Technology).
  • A chemical route for the industrial synthesis of d,l-HMTBA. Based on ref. 74 and 78. (n.d.).
  • Methionine production - a critical review. (2014). Thünen-Institut.
  • Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. (2011). PubMed.
  • Optimization of Fermentation Conditions of Bacillus thuringiensis EC1 for Enhanced Methionine Production. (n.d.). Scirp.org.
  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. (n.d.). PMC.
  • Biochemical conversion pathways of methionine precursors. (n.d.).
  • Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. (n.d.). The Poultry Site.
  • L-Methionine production in 21st century: A paradigm shift from chemistry to microbiology. (2025). Vertex AI Search.
  • Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. (2024). MDPI.

Sources

Foundational

Pharmacokinetics and Tissue Distribution of (R)-2-Hydroxy-4-(methylthio)butyric acid: A Comprehensive Technical Guide

Executive Summary (R)-2-Hydroxy-4-(methylthio)butyric acid (D-HMTBA), frequently utilized as a racemic mixture (DL-HMTBA) or formulated as a calcium salt (e.g., in clinical nephrology as Ketosteril), is a potent alpha-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Hydroxy-4-(methylthio)butyric acid (D-HMTBA), frequently utilized as a racemic mixture (DL-HMTBA) or formulated as a calcium salt (e.g., in clinical nephrology as Ketosteril), is a potent alpha-hydroxy analog of the essential amino acid L-methionine. Because it lacks an alpha-amino group, HMTBA bypasses traditional amino acid transporters, relying instead on monocarboxylate pathways. This whitepaper provides an authoritative, in-depth analysis of the pharmacokinetics (PK), tissue distribution, and stereospecific metabolic conversion of HMTBA, designed for researchers and drug development professionals.

Absorption Kinetics and Transport Mechanisms

The absorption of HMTBA fundamentally differs from classical amino acids. Because it is an organic acid, it does not compete with dietary amino acids for carrier-mediated transport[1]. Instead, HMTBA utilizes a dual-mechanism absorption profile:

  • Passive Diffusion : At the low pH of the proximal intestine (pH 5.5), a significant fraction of HMTBA exists in its un-ionized, lipophilic state, allowing for rapid passive diffusion across the apical membrane of enterocytes[1].

  • Carrier-Mediated Transport : HMTBA transport is highly dependent on a proton ( H+ ) gradient. It acts as a substrate for H+ -dependent monocarboxylate transporters, specifically MCT1 and SLC5A12 [1].

Because of these mechanisms, gastrointestinal absorption is exceptionally rapid. In clinical applications, plasma levels of the analog increase within 10 minutes of oral administration, demonstrating the efficiency of this non-competitive absorption pathway[2].

Tissue Distribution and Cellular Uptake

Following absorption, HMTBA is rapidly distributed via the portal and systemic circulation to tissues with high metabolic demand. The distribution profile is highly targeted toward organs equipped with the specific enzymatic machinery required for its conversion[3].

  • Kidney : The renal cortex possesses the highest specific activity per gram of tissue for converting HMTBA to L-methionine[3]. In the kidney, HMTBA is converted to L-methionine and subsequently secreted back into the systemic circulation, acting as an endogenous supply mechanism for other tissues[3].

  • Liver : While the kidney has higher specific activity, the liver's sheer mass makes it the primary organ for total body HMTBA conversion and systemic distribution[3].

  • Intestinal Mucosa : Enterocytes sequester a portion of absorbed HMTBA for local conversion, supporting rapid intestinal cell turnover and localized glutathione synthesis[3].

Metabolic Conversion: The Two-Step Enzymatic Pathway

HMTBA is a prodrug-like precursor; it must be converted to L-methionine to participate in protein synthesis or the S-adenosylmethionine (SAMe) cycle. This conversion is a stereospecific, two-step process[3].

  • Stereospecific Oxidation : The hydroxyl group is oxidized to form the intermediate 2-keto-4-(methylthio)butanoic acid (KMB) .

    • (R)-HMTBA (D-HMTBA) is oxidized by D-hydroxy acid dehydrogenase (D-HADH).

    • (S)-HMTBA (L-HMTBA) is oxidized by L-hydroxy acid oxidase (L-HAOX)[3].

  • Transamination : KMB undergoes rapid transamination to form L-methionine. Crucially, this step scavenges nitrogen from circulating non-essential amino acids[2]. This nitrogen-scavenging mechanism is the exact pharmacological basis for prescribing HMTBA calcium salts to chronic kidney disease (CKD) patients—it provides essential methionine while actively reducing the body's urea-nitrogen burden[2].

MetabolicPathway D_HMTBA (R)-HMTBA (D-HMTBA) KMB 2-Keto-4-(methylthio)butanoic acid (KMB) D_HMTBA->KMB D-Hydroxy Acid Dehydrogenase L_HMTBA (S)-HMTBA (L-HMTBA) L_HMTBA->KMB L-Hydroxy Acid Oxidase L_MET L-Methionine (L-Met) KMB->L_MET Transaminases (Liver, Kidney, Intestine) Proteins Protein Synthesis & Metabolic Pathways L_MET->Proteins Biological Incorporation

Enzymatic conversion pathway of HMTBA enantiomers to L-Methionine via KMB.

Quantitative Pharmacokinetics

Because exogenously supplied HMTBA is immediately integrated into metabolic cycles, measuring the parent compound alone severely underestimates its bioavailability. Accurate PK modeling requires tracking both the parent analog and the resulting L-methionine surge using Area Under the Curve (AUC) methodologies[4].

Table 1: Pharmacokinetic Parameters of HMTBA and its Primary Metabolite
PK ParameterHMTBA (Parent Compound)L-Methionine (Active Metabolite)Physiological & Clinical Implication
Tmax 10 – 20 min20 – 60 minRapid GI absorption followed by immediate hepatic/renal first-pass transamination[2].
Cmax Dose-dependentUp to 5-fold baselineHigh systemic capacity for transamination prevents toxic accumulation of the alpha-hydroxy analog[2].
Half-life ( t1/2​ ) < 30 min~ 90 min (return to baseline)Rapid integration into the systemic amino acid pool and subsequent protein synthesis[2].
Clearance Metabolic (to KMB)Protein synthesis / SAMeNegligible renal excretion of the parent compound; highly efficient utilization[2].

Experimental Methodologies for PK and Bioavailability Assessment

To rigorously evaluate the absorption and conversion of HMTBA, researchers must utilize self-validating experimental models that account for the compound's unique pH dependencies and rapid conversion rates.

Protocol 1: In Vitro Everted Gut Sac Model for Absorption Kinetics

This protocol isolates the transport mechanisms of HMTBA across the intestinal epithelium.

  • Tissue Preparation : Isolate jejunal segments from the animal model and evert them over a glass rod to expose the mucosal (apical) surface outward.

    • Causality: This orientation allows researchers to precisely manipulate the luminal environment while the internal (serosal) compartment collects the transported molecules.

  • pH-Gradient Buffer Formulation : Submerge the everted sac in a mucosal buffer adjusted strictly to pH 5.5 , while filling the internal serosal compartment with a buffer at pH 7.4 [3].

    • Causality: Failing to establish this gradient will yield false-negative absorption data. The gradient mimics the physiological state of the proximal intestine and is required to drive the H+ -dependent MCT1/SLC5A12 transporters[1].

  • System Validation (Self-Validating Step) : Co-administer 4 kDa FITC-dextran into the mucosal buffer.

    • Causality: FITC-dextran cannot cross intact epithelial tight junctions. If any fluorescence is detected in the serosal fluid via spectrophotometry, the sac's barrier integrity is compromised, and the sample must be discarded. This ensures all detected HMTBA was actively transported or diffused through intact cells.

  • Quantification : Analyze the serosal fluid via LC-MS/MS for both HMTBA and L-Methionine.

    • Causality: Because enterocytes possess local D-HADH and transaminase activity, measuring only HMTBA underestimates total absorption. A fraction of the analog is converted to L-Met during transit across the enterocyte[3].

Protocol 2: In Vivo Non-Compartmental PK Modeling

To determine systemic bioavailability, stable isotope tracing combined with non-compartmental AUC analysis is the gold standard[4].

PKWorkflow Admin 1. Administration (Isotope-labeled HMTBA) Sampling 2. Serial Sampling (Blood & Tissue, 0-48h) Admin->Sampling Prep 3. Sample Preparation (Homogenization & Extraction) Sampling->Prep Analysis 4. LC-MS/MS Analysis (Quantification) Prep->Analysis Modeling 5. PK Modeling (Non-Compartmental Analysis) Analysis->Modeling

Step-by-step experimental workflow for HMTBA pharmacokinetic assessment.

  • Administration : Administer a spot-dose of 13C -labeled HMTBA via oral gavage or intraruminal infusion (for ruminant models)[4].

  • Serial Sampling : Collect venous blood at t=0,10,20,30,45,60,90,120 minutes, and subsequently every 2 hours up to 48 hours[4].

  • LC-MS/MS Analysis : Quantify the isotopic enrichment of HMTBA, KMB, and L-Methionine in the plasma.

  • AUC Calculation : Calculate the Area Under the Curve (AUC) for the appearance of 13C -L-Methionine.

    • Causality: Because HMTBA is cleared from the plasma into tissues within minutes for transamination, the AUC of the parent compound is not reflective of its nutritional or pharmacological efficacy. Bioavailability must be calculated relative to the AUC of the synthesized L-Met[4].

Conclusion

The pharmacokinetics of (R)-2-Hydroxy-4-(methylthio)butyric acid are defined by its rapid, non-competitive absorption via monocarboxylate transporters and its highly efficient, stereospecific conversion to L-methionine in the kidney and liver. By leveraging transamination pathways that consume endogenous nitrogen, HMTBA serves not only as a highly bioavailable amino acid precursor but also as a vital therapeutic tool in the management of nitrogenous waste in chronic kidney disease.

References

  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story Source: National Institutes of Health (NIH) / PMC URL:[Link]

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  • Ketosteril: Dosage & Side Effects Source: MIMS Hong Kong URL:[Link]

  • Relative bioavailability of 3 rumen-undegradable methionine sources in dairy cows using the area under the curve technique Source: ResearchGate URL:[Link]

Sources

Exploratory

The Decisive Role of D-2-Hydroxy Acid Dehydrogenase in the Bioactivation of (R)-2-Hydroxy-4-(methylthio)butyric Acid: A Technical Guide

Foreword In the realm of animal nutrition and metabolic science, the quest for efficient and bioavailable sources of essential amino acids is perpetual. (R,S)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a widely utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the realm of animal nutrition and metabolic science, the quest for efficient and bioavailable sources of essential amino acids is perpetual. (R,S)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a widely utilized synthetic precursor to L-methionine, stands as a testament to innovative nutritional strategies.[1][2] Its efficacy, however, is not inherent but is unlocked through a series of precise enzymatic transformations within the animal's body. This technical guide provides an in-depth exploration of the pivotal role played by the enzyme D-2-hydroxy acid dehydrogenase (D-2-HADH) in the metabolic activation of the R-isomer of HMTBA, a critical step in its conversion to the biologically active L-methionine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic pathway, from its enzymatic underpinnings to its practical implications.

Introduction to (R)-2-Hydroxy-4-(methylthio)butyric Acid (HMTBA)

(R,S)-2-Hydroxy-4-(methylthio)butyric acid is a synthetic α-hydroxy carboxylic acid structurally analogous to the essential amino acid methionine, with a hydroxyl group replacing the amino group.[2][3] Commercially produced as a racemic mixture, HMTBA serves as a stable and effective dietary source of methionine, particularly in poultry and other monogastric animals.[4][5] Its absorption in the small intestine is primarily mediated by passive diffusion.[1] The biological utility of HMTBA is entirely dependent on its conversion to L-methionine, a process that involves two key enzymatic steps: oxidation and subsequent transamination.[6][7]

A crucial aspect of HMTBA metabolism is its stereospecificity. The D- and L-isomers of HMTBA are processed by distinct enzymatic systems.[8][9] This guide will focus on the metabolic fate of the R-isomer, which is exclusively metabolized by D-2-hydroxy acid dehydrogenase.

The Metabolic Pathway of (R)-HMTBA: A Two-Step Conversion

The conversion of (R)-HMTBA to L-methionine is a sequential two-step process that culminates in the formation of the biologically active amino acid.

Step 1: Oxidation of (R)-HMTBA by D-2-Hydroxy Acid Dehydrogenase

The initial and rate-limiting step in the utilization of (R)-HMTBA is its oxidation to 2-keto-4-(methylthio)butyric acid (KMTB), also known as keto-methionine.[4][8] This reaction is catalyzed by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase (D-HADH; EC 1.1.99.6).[9][10] D-2-HADH exhibits strict stereospecificity for the D-isomer of 2-hydroxy acids.[8] In contrast, the L-isomer of HMTBA is oxidized by a different enzyme, the peroxisomal L-2-hydroxy acid oxidase (L-HAOX).[4][8]

Step 2: Transamination of KMTB to L-Methionine

The common intermediate, KMTB, is then converted to L-methionine through a transamination reaction.[4][6] This step involves the transfer of an amino group from a donor amino acid, such as L-leucine or other branched-chain amino acids, to KMTB, a reaction catalyzed by various transaminases.[7] This final step completes the bioactivation of HMTBA.

Visualizing the Metabolic Pathway

The following diagram illustrates the stereospecific conversion of HMTBA to L-methionine.

HMTBA_Metabolism cluster_HMTBA (R,S)-HMTBA Isomers cluster_Enzymes Stereospecific Oxidation cluster_Intermediate Common Intermediate cluster_Final_Product Final Product cluster_Transamination Transamination R_HMTBA (R)-2-Hydroxy-4- (methylthio)butyric acid D_HADH D-2-Hydroxy Acid Dehydrogenase (D-HADH) R_HMTBA->D_HADH L_HMTBA (S)-2-Hydroxy-4- (methylthio)butyric acid L_HAOX L-2-Hydroxy Acid Oxidase (L-HAOX) L_HMTBA->L_HAOX KMTB 2-Keto-4-(methylthio)butyric acid (KMTB) D_HADH->KMTB L_HAOX->KMTB Transaminase Transaminases KMTB->Transaminase L_Met L-Methionine Transaminase->L_Met

Caption: Stereospecific metabolic pathway of HMTBA to L-Methionine.

In-Depth Focus: D-2-Hydroxy Acid Dehydrogenase (D-2-HADH)

D-2-HADH is a key player in the metabolism of D-α-hydroxy acids.[9] This section delves into the biochemical and structural characteristics of this important enzyme.

Classification and Distribution

D-2-HADH belongs to the family of oxidoreductases and is classified as EC 1.1.99.6.[10] It is a widespread enzyme found in various tissues of many species, including birds and mammals.[9] Its ubiquitous expression underscores its importance in cellular metabolism.[11] In humans, the gene for D-2-HADH has been mapped to chromosome 9q.[11]

Structural Features

D-2-hydroxyacid dehydrogenases typically function as homodimers.[12] Each monomer consists of two domains: a cofactor-binding domain with a Rossmann fold for binding NAD(P)+ and a substrate-binding domain.[12] The active site is located in the cleft between these two domains.[12]

Catalytic Mechanism and Cofactor Specificity

D-2-HADH catalyzes the reversible oxidation of D-2-hydroxy acids to their corresponding 2-keto acids.[12] The reaction involves the transfer of a hydride ion from the substrate to the nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) cofactor. While some D-2-HADHs can utilize both NADH and NADPH, many exhibit a preference for one over the other.[13]

Visualizing the D-2-HADH Catalytic Cycle

The following diagram outlines the general catalytic mechanism of D-2-HADH.

D_HADH_Mechanism E_NAD D-HADH-NAD+ E_NAD_Substrate D-HADH-NAD+-(R)-HMTBA (Michaelis Complex) E_NAD->E_NAD_Substrate (R)-HMTBA binding E_NADH_Product D-HADH-NADH-KMTB (Ternary Complex) E_NAD_Substrate->E_NADH_Product Hydride Transfer (Oxidation) E_NADH D-HADH-NADH E_NADH_Product->E_NADH KMTB release KMTB KMTB E_NADH_Product->KMTB E Free D-HADH E_NADH->E NADH release NADH NADH + H+ E_NADH->NADH E->E_NAD NAD+ binding R_HMTBA (R)-HMTBA R_HMTBA->E_NAD_Substrate NAD NAD+

Caption: Generalized catalytic cycle of D-2-HADH with (R)-HMTBA.

Substrate Specificity

D-2-HADH exhibits broad substrate specificity, acting on a variety of D-2-hydroxy acids.[9][12] This includes short-chain and long-chain α-hydroxy acids.[9] This promiscuity suggests its involvement in various metabolic pathways beyond HMTBA metabolism.

Experimental Protocols

This section provides standardized methodologies for the characterization of D-2-HADH activity.

D-2-HADH Activity Assay

Principle: The activity of D-2-HADH is determined spectrophotometrically by measuring the rate of NAD+ reduction to NADH at 340 nm, which is coupled to the oxidation of (R)-HMTBA to KMTB.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM NAD+

  • 100 mM (R,S)-HMTBA (or purified R-isomer if available)

  • Enzyme preparation (e.g., tissue homogenate, purified enzyme)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the enzyme preparation in a cuvette.

  • Incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding HMTBA.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Data Analysis: One unit of D-2-HADH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Visualizing the Experimental Workflow

Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, NAD+, Enzyme) Start->Prepare_Mix Incubate Incubate at 37°C (5 minutes) Prepare_Mix->Incubate Add_Substrate Add HMTBA to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm (5-10 minutes) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the D-2-HADH activity assay.

Regulation of D-2-HADH and HMTBA Metabolism

Studies have shown that the conversion of HMTBA to L-methionine can be influenced by dietary factors. For instance, supplementation with HMTBA has been observed to up-regulate its own oxidation in intestinal cells, suggesting a potential for substrate-induced enzyme expression or activity.[4][7] Further research is warranted to fully elucidate the molecular mechanisms governing the regulation of D-2-HADH and the overall HMTBA metabolic pathway.

Conclusion

D-2-hydroxy acid dehydrogenase is an indispensable enzyme in the metabolic activation of (R)-2-Hydroxy-4-(methylthio)butyric acid. Its stereospecific oxidation of the R-isomer of HMTBA to KMTB is a critical gateway for the subsequent synthesis of L-methionine. A thorough understanding of the biochemical properties, structure, and regulation of D-2-HADH is paramount for optimizing the use of HMTBA as a methionine precursor in various applications, from animal nutrition to potential therapeutic interventions. This guide has provided a comprehensive overview of the current knowledge, offering a solid foundation for future research and development in this field.

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  • Qin, X., et al. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 12, 735073. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF--kcYnZwDBe8zvI8D4L4E8y9ZZaCzAnxpaKNMgjt4PE9mVbC-pW5xsPLI3rw1MIdud4umBEcgQGDtjGSxXEfG3UfclGXj3Js0b-XIrAioCXC1-_8T5rNOKh46RJO81FWf4Lk7mr4q_ZA-zasNmAPgbKvZzcpzunDrOSRMSrs07bZe2-QJa6Sv5NJTDjtGctQ=]

Sources

Foundational

An In-depth Technical Guide to the Chemical Stability and Physical Properties of (R)-2-Hydroxy-4-(methylthio)butyric acid

Introduction (R)-2-Hydroxy-4-(methylthio)butyric acid, a chiral α-hydroxy acid and thioether, is a molecule of significant interest in the pharmaceutical and nutritional sciences. Structurally analogous to the essential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-2-Hydroxy-4-(methylthio)butyric acid, a chiral α-hydroxy acid and thioether, is a molecule of significant interest in the pharmaceutical and nutritional sciences. Structurally analogous to the essential amino acid methionine, where the α-amino group is replaced by a hydroxyl group, it serves as a key precursor in various biological and chemical syntheses.[1][2] This guide provides a comprehensive overview of its chemical stability and physical properties, offering valuable insights for researchers, scientists, and drug development professionals engaged in its study and application.

Chemical Identity and Structure

(R)-2-Hydroxy-4-(methylthio)butyric acid is an organic compound with the chemical formula C₅H₁₀O₃S.[1] Its structure features a carboxylic acid group, a hydroxyl group on the alpha-carbon, and a methylthioethyl side chain. The presence of a chiral center at the second carbon atom gives rise to two enantiomers, (R) and (S). This guide focuses specifically on the (R)-enantiomer.

Molecular Structure:

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of (R)-2-Hydroxy-4-(methylthio)butyric acid is fundamental for its handling, formulation, and analysis. Key properties are summarized in the table below.

PropertyValueReference
Appearance White solid or light brown liquid[1][3]
Molecular Weight 150.19 g/mol [1]
Boiling Point 74 °C[4]
Density Approximately 1.22 g/cm³[4]
pKa (Predicted) 3.67 ± 0.10[4]
Solubility Soluble in water and DMSO.[3][4] Miscibility with other solvents is predicted by the "like dissolves like" principle, where substances with similar polarities are more likely to be miscible.[5]
Optical Rotation Data for the specific rotation of the pure (R)-enantiomer is not readily available in the reviewed literature. The specific rotation is a critical parameter for chiral compounds and is measured under defined conditions of temperature, wavelength, concentration, and solvent.[6]

Chemical Stability Profile

The stability of (R)-2-Hydroxy-4-(methylthio)butyric acid is influenced by its functional groups: the carboxylic acid, the α-hydroxy group, and the thioether linkage. These groups dictate its susceptibility to degradation under various environmental conditions.

Hydrolytic Stability

As a carboxylic acid, (R)-2-Hydroxy-4-(methylthio)butyric acid can undergo esterification in the presence of alcohols and an acid catalyst. The reverse reaction, hydrolysis of its esters, is also a key consideration, particularly in biological systems. For instance, the isopropyl ester of 2-hydroxy-4-(methylthio)butyric acid is known to be hydrolyzed in the rumen of cattle.[7]

The thioester bond, while not present in the parent molecule, is a related functional group whose stability provides insights. Thioesters are susceptible to both acid- and base-mediated hydrolysis.[8]

Oxidative Stability

The thioether (sulfide) group in the molecule is prone to oxidation. Thioethers can be oxidized to sulfoxides and subsequently to sulfones under the influence of various oxidizing agents.[9] This represents a critical degradation pathway that must be considered during formulation and storage, especially in the presence of oxidative excipients or atmospheric oxygen.

Photostability

Alpha-hydroxy acids (AHAs) are known to exhibit photosensitivity.[10] Topical application of AHAs can increase the skin's sensitivity to ultraviolet (UV) radiation.[11] While specific photostability studies on (R)-2-Hydroxy-4-(methylthio)butyric acid are not extensively documented in the reviewed literature, its classification as an AHA suggests that it may be susceptible to degradation upon exposure to light. This is a crucial factor for consideration in the packaging and storage of this compound and any formulations containing it.

Thermal Stability

Information regarding the thermal stability of (R)-2-Hydroxy-4-(methylthio)butyric acid is limited. One source indicates that it decomposes at temperatures above 160°C.[3] The thermal stability of a substance is a critical parameter that influences its manufacturing, processing, and storage conditions.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement for drug development.[12] These studies involve subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[13] While specific forced degradation data for (R)-2-Hydroxy-4-(methylthio)butyric acid is not widely published, a general approach based on its chemical structure can be outlined.

A typical forced degradation study would involve the following conditions:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at room or elevated temperatures.

  • Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid or a solution of the compound at a high temperature (e.g., 60-80 °C).

  • Photodegradation: Exposing the compound to UV and visible light.

The resulting degradation products would then be characterized using techniques such as HPLC-MS/MS to elucidate the degradation pathways.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a compound. Potentiometric titration is a common and reliable method for its determination.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of (R)-2-Hydroxy-4-(methylthio)butyric acid in deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter using standard buffers. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Protocol 2: Stability-Indicating HPLC-UV Method for Quantification

A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose.[14]

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of moderately polar compounds.[15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.[15]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210 nm).[15]

  • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

Methodology:

  • Standard Preparation: Prepare a stock solution of (R)-2-Hydroxy-4-(methylthio)butyric acid in the mobile phase and create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase and filter it through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to (R)-2-Hydroxy-4-(methylthio)butyric acid based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation:

The stability-indicating nature of the method must be validated by demonstrating its ability to separate the analyte peak from all potential degradation product peaks generated during forced degradation studies.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows discussed in this guide.

cluster_Properties Physicochemical Properties cluster_Stability Chemical Stability cluster_Analysis Analytical Characterization P1 Structure (C₅H₁₀O₃S) P2 Molecular Weight (150.19 g/mol) P1->P2 influences P3 pKa (Acidic Nature) P1->P3 influences P4 Solubility P1->P4 influences P5 Optical Rotation (Chirality) P1->P5 influences A1 pKa Determination (Potentiometric Titration) P3->A1 determined by A2 Purity & Degradation (Stability-Indicating HPLC) P3->A2 assessed by S1 Hydrolytic (Acid/Base) S1->A2 assessed by S2 Oxidative (Thioether Oxidation) S2->A2 assessed by S3 Photolytic (AHA Photosensitivity) S3->A2 assessed by S4 Thermal (Decomposition) S4->A2 assessed by

Caption: Interrelationship of physicochemical properties, chemical stability, and analytical methods.

Start Start: (R)-2-Hydroxy-4-(methylthio)butyric acid Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Subject to DegradedSample Generation of Degraded Samples Stress->DegradedSample MethodDev Develop Stability-Indicating HPLC Method DegradedSample->MethodDev Used for Validation Validate Method (Specificity, Linearity, Accuracy, Precision) MethodDev->Validation Analysis Analyze Stability Samples Validation->Analysis End End: Quantify Analyte and Degradants Analysis->End

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

(R)-2-Hydroxy-4-(methylthio)butyric acid is a molecule with a distinct set of physical and chemical properties that are critical to its application in various scientific fields. Its stability is governed by the reactivity of its carboxylic acid, α-hydroxy, and thioether functional groups, with potential degradation pathways including hydrolysis, oxidation, and photodegradation. A thorough understanding of these properties and the implementation of robust analytical methods, such as stability-indicating HPLC, are paramount for ensuring its quality, efficacy, and safety in any application. Further research into its specific degradation products and the experimental determination of all its key physicochemical parameters will continue to enhance its scientific and industrial value.

References

  • Biomacromolecules. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. ACS Publications. [Link]

  • Macromolecules. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. ACS Publications. [Link]

  • ResearchGate. (2026). Biocompatibility and Physiological Thiolytic Degradability of Radically-made Thioester-functional Copolymers. [Link]

  • MDPI. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. [Link]

  • Wikipedia. (n.d.). Thioester. [Link]

  • Skin Therapy Letter. (1998). Current Review of the Alpha-hydroxy Acids. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • SIELC. (n.d.). Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column. [Link]

  • Chromatography Online. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. [Link]

  • FooDB. (2010). Showing Compound (±)-2-Hydroxy-4-(methylthio)butanoic acid (FDB016108). [Link]

  • PubMed. (2005). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-4-(methylthio)butyric acid. [Link]

  • Frontiers. (n.d.). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. [Link]

  • PubChem. (n.d.). (2R)-2-Hydroxy-4-(methylthio)butanoic acid. [Link]

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  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. (2023). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. [Link]

  • PubMed. (2003). Topical glycolic acid enhances photodamage by ultraviolet light. [Link]

  • PMC. (n.d.). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. [Link]

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  • Chemistry Steps. (2021). Specific Rotation. [Link]

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  • IntechOpen. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]

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Exploratory

An In-depth Technical Guide to the Intestinal Absorption Mechanisms of (R)-2-Hydroxy-4-(methylthio)butyric acid

Abstract (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a widely utilized precursor to L-methionine in animal nutrition, possesses a unique intestinal absorption profile that distinguishes it from crystalline amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a widely utilized precursor to L-methionine in animal nutrition, possesses a unique intestinal absorption profile that distinguishes it from crystalline amino acids.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms governing HMTBA's transport across the intestinal epithelium. We will delve into the key transport proteins, the influence of the gut microenvironment, and the experimental models employed to elucidate these pathways. This document is intended for researchers, scientists, and professionals in drug development and animal nutrition, offering a foundational understanding of HMTBA's journey from the intestinal lumen to the portal circulation.

Introduction: The Significance of HMTBA

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. In commercial animal diets, supplementation with methionine sources is standard practice to ensure optimal growth and health.[2][3] HMTBA, the hydroxy analog of methionine, serves as an effective and bioavailable source of L-methionine for various species, including poultry, swine, and ruminants.[1][2][3][4] Unlike methionine, which is an amino acid, HMTBA is a carboxylic acid. This fundamental chemical difference dictates a distinct mechanism of intestinal absorption.[5] Understanding this process is paramount for optimizing its use in nutritional formulations and for broader applications in drug delivery, where it can serve as a model for the transport of other monocarboxylic acids.

Core Mechanisms of HMTBA Intestinal Absorption

The intestinal absorption of HMTBA is a multi-faceted process involving both passive diffusion and, more significantly, carrier-mediated transport.[5] The latter is primarily facilitated by proton-coupled and, to some extent, sodium-coupled transport systems.

The Pivotal Role of Monocarboxylate Transporter 1 (MCT1)

The primary carrier-mediated transport system responsible for HMTBA uptake from the intestinal lumen into the enterocytes is the Monocarboxylate Transporter 1 (MCT1), a member of the SLC16A gene family.[1][2][6][7][8][9] MCT1 is a proton-linked transporter, meaning it co-transports its substrate along with a proton (H+).[5] This process is electroneutral.[5]

The transport of HMTBA via MCT1 is characterized by:

  • pH-Dependency: The efficiency of MCT1-mediated transport is significantly enhanced in an acidic microenvironment.[5] A lower pH in the intestinal lumen provides a favorable proton gradient that drives the uptake of HMTBA into the enterocytes.[5]

  • Substrate Specificity: MCT1 transports a range of monocarboxylic acids, including lactate, pyruvate, and short-chain fatty acids.[10] The competitive inhibition of HMTBA transport by these molecules further confirms the involvement of MCT1.[11]

  • Kinetics: Studies have shown that HMTBA transport exhibits saturation kinetics, a hallmark of carrier-mediated processes.[12][13] The affinity (Km) and maximal velocity (Vmax) of this transport can be determined experimentally.[11][14]

The Influence of the Na+/H+ Exchanger (NHE3)

The activity of the apical Na+/H+ exchanger, NHE3, is coupled to MCT1-mediated HMTBA transport.[1][2] NHE3 facilitates the extrusion of intracellular protons in exchange for luminal sodium ions.[5][15] This action helps maintain the intracellular pH and the proton gradient necessary for efficient MCT1 function.[1][2][15] Consequently, HMTBA uptake demonstrates a partial dependence on the presence of sodium in the intestinal lumen.[15]

Potential Involvement of Sodium-Coupled Monocarboxylate Transporters (SMCTs)

While MCT1 is the principal transporter, evidence suggests a potential role for Sodium-Coupled Monocarboxylate Transporters (SMCTs), such as SMCT1 (SLC5A8) and SMCT2 (SLC5A12), in HMTBA absorption.[5][16] These transporters are electrogenic and utilize the sodium gradient to drive the uptake of monocarboxylates.[5] Their contribution may be more pronounced at lower substrate concentrations due to their higher affinity compared to MCT1.[5]

Passive Diffusion

In addition to carrier-mediated transport, HMTBA can also cross the intestinal epithelium via passive diffusion.[5][6] This non-saturable process is driven by the concentration gradient of HMTBA between the intestinal lumen and the enterocyte.[13] The lipophilicity of the undissociated form of HMTBA at lower pH facilitates its movement across the lipid bilayer of the cell membrane. However, at physiological concentrations, carrier-mediated transport is the dominant mechanism.[5]

Visualization of HMTBA Intestinal Transport

To illustrate the interplay of these transport mechanisms, the following diagrams are provided.

HMTBA_Transport cluster_lumen Intestinal Lumen (Acidic pH) cluster_enterocyte Enterocyte cluster_blood Portal Blood HMTBA_lumen HMTBA MCT1 MCT1 HMTBA_lumen->MCT1 Co-transport SMCT SMCT (potential) HMTBA_lumen->SMCT Co-transport (potential) HMTBA_cell HMTBA HMTBA_lumen->HMTBA_cell Passive Diffusion H_lumen H+ H_lumen->MCT1 Na_lumen Na+ NHE3 NHE3 Na_lumen->NHE3 Exchange Na_lumen->SMCT MCT1->HMTBA_cell SMCT->HMTBA_cell HMTBA_blood HMTBA HMTBA_cell->HMTBA_blood Basolateral Efflux H_cell H+ H_cell->NHE3 Na_cell Na+ Caco2_Workflow Start Start: Caco-2 Cell Culture Seed Seed cells on permeable supports Start->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate Integrity Assess Monolayer Integrity (TEER) Differentiate->Integrity Transport Perform Transport Experiment (A-B) Integrity->Transport Sample Sample from Basolateral side Transport->Sample Analyze Quantify HMTBA (HPLC) Sample->Analyze Calculate Calculate Papp Analyze->Calculate End End: Permeability Data Calculate->End

Figure 2: Workflow for a Caco-2 permeability assay.

Ex Vivo Models: Everted Gut Sacs

The everted gut sac technique provides a more physiologically relevant model by using segments of the small intestine from animals. This method preserves the native tissue architecture and the full complement of transporters. [17]

  • Tissue Preparation: A segment of the small intestine (e.g., jejunum) is excised from a euthanized animal (e.g., rat, chicken). The segment is flushed with cold saline and gently everted over a glass rod.

  • Sac Formation: One end of the everted segment is ligated, and the sac is filled with a known volume of incubation buffer. The other end is then ligated to form a sealed sac.

  • Incubation: The everted sac is incubated in a temperature-controlled, oxygenated bath containing the experimental solution with radiolabeled or non-labeled HMTBA.

  • Uptake Measurement: After the incubation period, the sac is removed, rinsed, and the concentration of HMTBA in the serosal (internal) fluid is determined. The accumulation of HMTBA against a concentration gradient indicates active transport. [17]

In Situ Models: Intestinal Perfusion

The in situ intestinal perfusion model in rodents is a powerful technique that bridges the gap between in vitro and in vivo studies. [18][19][20][21]It maintains the physiological environment of the intestine, including blood flow and innervation, providing a more accurate assessment of absorption. [18][21]

  • Animal Preparation: An anesthetized rodent (e.g., rat) is surgically prepared to isolate a segment of the small intestine. Cannulas are inserted at the proximal and distal ends of the segment.

  • Perfusion: A solution containing HMTBA is perfused through the intestinal segment at a constant flow rate. [22]3. Sample Collection: The perfusate is collected from the distal cannula at regular intervals.

  • Analysis: The concentrations of HMTBA in the initial perfusion solution and the collected samples are determined. The disappearance of HMTBA from the perfusate represents its absorption into the intestinal tissue.

  • Data Calculation: The intestinal permeability can be calculated based on the rate of disappearance of HMTBA from the perfusate.

Post-Absorptive Metabolism of HMTBA

Upon absorption into the enterocyte, HMTBA is not directly incorporated into proteins. It must first be converted to L-methionine. [6][7][8]This conversion is a two-step enzymatic process:

  • Oxidation: HMTBA is oxidized to its keto-analog, 2-keto-4-(methylthio)butyric acid (KMB). [6][7][8]2. Transamination: KMB is then transaminated to form L-methionine. [6][7][8] This metabolic conversion can occur in the intestinal cells themselves, as well as in the liver and other tissues. [1][2][6][7][8]The efficiency of this conversion is a key factor in the overall bioavailability of HMTBA as a methionine source.

Comparative Bioavailability and Data Summary

The bioavailability of HMTBA has been a subject of extensive research, often in comparison to DL-methionine. While both are effective methionine sources, their different absorption and metabolic pathways can lead to variations in their relative bioavailability depending on the species and dietary conditions. [3][4]

Parameter (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) DL-Methionine References
Primary Absorption Mechanism Carrier-mediated (MCT1) and passive diffusion Carrier-mediated (multiple amino acid transporters) ,[1],[5] [2]
Key Transporter(s) Monocarboxylate Transporter 1 (MCT1) Systems B0, B0,+, ASC, L ,[1],[6] [23]
pH Dependency High (absorption favored at lower pH) Moderate [5]
Sodium Dependency Partial (indirectly via NHE3) High (for many transporters) ,[15] [23]

| Post-absorptive Conversion | Required (Oxidation and Transamination to L-Met) | D-Met requires conversion to L-Met |,[6],[7] [8]|

Conclusion and Future Directions

The intestinal absorption of (R)-2-Hydroxy-4-(methylthio)butyric acid is a sophisticated process predominantly mediated by the proton-coupled monocarboxylate transporter, MCT1, with contributions from passive diffusion and potentially SMCTs. The efficiency of this uptake is intricately linked to the pH of the intestinal lumen and the activity of the Na+/H+ exchanger. Subsequent to absorption, HMTBA undergoes enzymatic conversion to L-methionine, rendering it a bioavailable precursor for protein synthesis and metabolism.

Future research in this area could focus on further elucidating the role of SMCTs in HMTBA transport, investigating the regulation of MCT1 expression by dietary HMTBA, and exploring the impact of the gut microbiota on HMTBA availability and absorption. A deeper understanding of these mechanisms will continue to inform the optimal use of HMTBA in animal nutrition and may provide valuable insights for the development of drug delivery systems targeting monocarboxylate transporters.

References

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  • Van den Abeele, J., et al. (2015). In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. International Journal of Pharmaceutics, 478(2), 591-602. [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Romanet, J., et al. (2020). Dietary Supplementation of dl-Methionine Potently Induces Sodium-Dependent l-Methionine Absorption in Porcine Jejunum Ex Vivo. The Journal of Nutrition, 150(7), 1756-1764. [Link]

  • Kamiloglu, S., et al. (2016). In Vitro Models for Studying Secondary Plant Metabolite Digestion and Bioaccessibility. Comprehensive Reviews in Food Science and Food Safety, 15(4), 674-691. [Link]

  • Maenz, D. D., & Engele-Schaan, C. M. (1996). Methionine and 2-Hydroxy-4-Methylthiobutanoic Acid Are Transported by Distinct Na+-Dependent and H+-Dependent Systems in the Brush Border Membrane of the Chick Intestine. The Journal of Nutrition, 126(2), 529-536. [Link]

  • Morris, M. E., & Felmlee, M. A. (2009). The Drug of Abuse gamma-Hydroxybutyrate Is a Substrate for Sodium-Coupled Monocarboxylate Transporter (SMCT) 1 (SLC5A8): Characterization of SMCT-Mediated Uptake and Inhibition. Drug Metabolism and Disposition, 37(5), 961-967. [Link]

  • Kirat, K. T., et al. (2006). Monocarboxylate transporter 1 (MCT1) plays a direct role in short-chain fatty acids absorption in caprine rumen. The Journal of Physiology, 576(Pt 2), 555-569. [Link]

  • Lennernäs, H. (2007). Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat. Pharmaceutical Research, 24(9), 1649-1663. [Link]

  • Zielińska, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15587. [Link]

  • Heilshorn, S. C., & Xia, Z. (2017). Improvement of paracellular transport in the Caco-2 drug screening model using protein-engineered substrates. Acta Biomaterialia, 50, 248-256. [Link]

  • Gui, H., et al. (2019). The role of sodium-coupled monocarboxylate transporter 1 (SMCT 1) in ruminal butyrate transport. Journal of Animal Science and Biotechnology, 10, 22. [Link]

  • Dezani, A. B., et al. (2016). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences, 78(5), 582-589. [Link]

  • Wikipedia. (n.d.). Sodium-coupled monocarboxylate transporter 1. [Link]

  • Halestrap, A. P. (2013). The SLC16 gene family - structure, role and regulation in health and disease. Molecular Aspects of Medicine, 34(2-3), 337-349. [Link]

  • Martín-Venegas, R., et al. (2007). Monocarboxylate Transporter 1 Mediates DL-2-Hydroxy-(4-Methylthio)Butanoic Acid Transport across the Apical Membrane of Caco-2 Cell Monolayers. The Journal of Nutrition, 137(12), 2697-2702. [Link]

  • Dezani, A. B., et al. (2017). In Situ Intestinal Perfusion in Rodents: Future Perspectives for Application on Absorption Studies and Classification of Drugs. Current Drug Metabolism, 18(12), 1109-1119. [Link]

  • Romanet, J., et al. (2021). Expression of proposed methionine transporters along the gastrointestinal tract of pigs and their regulation by dietary methionine sources. Journal of Animal Science and Biotechnology, 12(1), 98. [Link]

  • Kirat, K. T., et al. (2006). Monocarboxylate transporter 1 (MCT1) plays a direct role in short-chain fatty acids absorption in caprine rumen. The Journal of Physiology, 576(Pt 2), 555-569. [Link]

  • Dezani, A. B., et al. (2017). In Situ Intestinal Perfusion in Rodents: Future Perspectives for Application on Absorption Studies and Classification of Drugs. Current Drug Metabolism, 18(12), 1109-1119. [Link]

  • Moore, R., & Perkel, D. (1979). Sodium-dependent amino acid transport by cultured hamster cells: membrane vesicles retain transport changes due to glucose starvation and cycloheximide. Journal of Biological Chemistry, 254(17), 8368-8374. [Link]

  • Kirat, K. T., et al. (2007). Monocarboxylate transporter 1 (MCT1) mediates transport of short-chain fatty acids in bovine caecum. Research in Veterinary Science, 82(3), 379-387. [Link]

Sources

Foundational

The Trans-Sulfuration Advantage: Mechanism of Action of (R)-2-Hydroxy-4-(methylthio)butyric Acid (HMTBA) in Oxidative Stress Models

Executive Summary In the landscape of metabolic science and nutritional pharmacology, the quest to optimize cellular redox homeostasis under environmental and physiological stress is paramount. For decades, DL-Methionine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic science and nutritional pharmacology, the quest to optimize cellular redox homeostasis under environmental and physiological stress is paramount. For decades, DL-Methionine (DLM) has been the standard sulfur-containing amino acid supplement. However, extensive in vitro and in vivo modeling has demonstrated that its structural analog, (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) —also known as methionine hydroxyl analog—exhibits a vastly superior capacity to mitigate oxidative stress[1].

As an application scientist who has designed and validated numerous stress-model assays, I have observed that the substitution of an amine group with a hydroxyl group at the alpha carbon fundamentally alters the molecule's lipophilicity, absorption kinetics, and intracellular metabolic routing[2]. This whitepaper dissects the specific mechanisms by which HMTBA preferentially channels into the trans-sulfuration pathway, upregulates endogenous antioxidant defenses (such as Glutathione and Taurine), and preserves epithelial integrity during oxidative challenges.

Biochemical Divergence: The Trans-Sulfuration Routing Mechanism

To understand the efficacy of HMTBA, we must first examine its metabolic divergence from standard DLM. Both compounds must be converted to L-Methionine via a keto-methylthio-butanoic acid (KMB) intermediate[2]. However, their downstream metabolic fates under stress conditions differ significantly.

Once converted to L-Methionine and subsequently to S-adenosylmethionine (SAM) and Homocysteine, the cell faces a metabolic crossroad:

  • Remethylation Pathway: Recycling Homocysteine back to Methionine.

  • Trans-sulfuration Pathway: Converting Homocysteine to Cysteine, the rate-limiting precursor for Glutathione (GSH) and Taurine .

Under oxidative stress, HMTBA is preferentially diverted into the trans-sulfuration pathway[3]. Transcriptomic analyses of intestinal and hepatic tissues reveal that HMTBA supplementation significantly upregulates the mRNA expression of Cystathionine β-synthase (CβS) and Glutathione Synthetase (GSS), effectively funneling sulfur into the production of potent non-enzymatic antioxidants[4]. Furthermore, HMTBA-treated cells exhibit distinct intracellular metabolite profiles, showing lower S-adenosylhomocysteine (SAH) accumulation and higher trans-sulfuration flux compared to DLM-treated cells[5].

Metabolic Pathway Visualization

G cluster_transsulfuration Trans-sulfuration Pathway HMTBA (R)-HMTBA (Hydroxyl Analog) KMB Keto-methylthio-butanoic acid (KMB) HMTBA->KMB Oxidation DLM DL-Methionine (Amine) DLM->KMB Deamination LMET L-Methionine KMB->LMET Transamination SAM S-adenosylmethionine (SAM) LMET->SAM MAT Enzymes HCY Homocysteine SAM->HCY Transmethylation CYS Cysteine HCY->CYS CBS Enzyme (Upregulated by HMTBA) GSH Glutathione (GSH) Antioxidant CYS->GSH GSH Synthetase TAU Taurine CYS->TAU ROS ROS Neutralization & Barrier Protection GSH->ROS TAU->ROS

Fig 1: Metabolic divergence of HMTBA vs DLM, highlighting preferential trans-sulfuration routing.

Evidence from Oxidative Stress Models

In Vitro Models: Intestinal Epithelial Barrier Integrity

The intestinal epithelium is highly susceptible to reactive oxygen species (ROS), which disrupt tight junctions and increase paracellular permeability. In Caco-2 cell models subjected to H₂O₂ or TNF-α induced inflammation, HMTBA acts as a protective agent[3].

Causality in experimental design: Why use Caco-2 cells? They spontaneously differentiate into a monolayer that structurally and functionally mimics the enterocytes of the small intestine. When Martin-Venegas et al. challenged these cells, HMTBA—but not DLM—prevented the inflammation-induced drop in Transepithelial Electrical Resistance (TEER)[3]. This barrier protection is directly correlated with the intracellular accumulation of Taurine and reduced GSH, confirming the trans-sulfuration hypothesis[2].

In Vivo Models: Systemic Redox Homeostasis under Environmental Stress

Heat and cold stress in fast-growing monogastric animals (like broiler chickens) are standard, highly reproducible models for chronic systemic oxidative stress[1]. High temperatures induce mitochondrial dysfunction, leading to excess superoxide radical generation.

In these models, HMTBA supplementation consistently outperforms DLM. Broilers fed HMTBA during chronic heat exposure demonstrated significantly higher hepatic ratios of reduced GSH to total GSH, and reduced GSH to oxidized GSH (GSSG)[1]. Furthermore, under cold stress, HMTBA supplementation at 0.51% upregulated the gene expression of GSH synthesis pathways in both liver and lung tissues, mitigating oxidative damage[4].

Quantitative Data Synthesis

The following table synthesizes the comparative biochemical outcomes of equimolar HMTBA vs. DLM supplementation under standardized heat stress models (32°C - 35°C).

Biomarker / MetricTissue / ModelDL-Methionine (DLM)HMTBABiological Significance
GSH:GSSG Ratio Hepatic (In Vivo)Baseline / DepletedSignificantly Elevated Indicates superior redox buffering capacity and active ROS scavenging[1].
Lipid Peroxidation (TBARS) Plasma (In Vivo)High (Elevated MDA)Reduced Demonstrates lower systemic cellular membrane damage[6].
CβS Gene Expression Liver (In Vivo)BaselineUpregulated Confirms molecular diversion into the trans-sulfuration pathway[4].
Epithelial Permeability Caco-2 (In Vitro)Increased (Leaky)Maintained Preservation of tight junctions during oxidative/inflammatory challenge[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints. As researchers, we must control for ex vivo artifacts that commonly plague redox assays.

Protocol 1: In Vivo Hepatic Redox State Evaluation (Heat Stress Model)

Objective: Quantify the GSH:GSSG ratio as a primary indicator of non-enzymatic antioxidant defense.

  • Dietary Formulation: Formulate basal diets deficient in sulfur amino acids. Supplement experimental groups with equimolar concentrations of DLM or HMTBA (e.g., 0.25% to 0.51%)[7].

  • Stress Induction: Acclimate subjects to thermoneutrality (24°C), then subject the experimental cohort to chronic heat stress (32°C–35°C) for 14 days[1].

  • Tissue Sampling (Critical Step): Euthanize subjects and excise hepatic tissue. Validation Checkpoint: Tissue must be immediately snap-frozen in liquid nitrogen within 30 seconds of excision. Causality: GSH auto-oxidizes to GSSG rapidly at room temperature. Failure to snap-freeze will artificially depress the GSH:GSSG ratio, invalidating the redox measurement.

  • Metabolite Extraction: Homogenize 100 mg of tissue in 5% meta-phosphoric acid to precipitate proteins and stabilize GSH.

  • HPLC Quantification: Quantify GSH and GSSG using High-Performance Liquid Chromatography with fluorescence detection. Calculate the reduced-to-oxidized ratio.

Protocol 2: In Vitro Intestinal Barrier Function Assessment

Objective: Measure the protective effect of HMTBA on paracellular permeability during oxidative challenge.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size).

  • Differentiation Validation: Culture for 21 days. Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Do not proceed unless TEER > 400 Ω·cm². Causality: A low TEER indicates incomplete tight junction formation; any subsequent permeability data would be an artifact of poor cell culture, not the experimental challenge.

  • Pre-treatment: Incubate the apical compartment with culture media containing either 1 mM DLM or 1 mM HMTBA for 24 hours[3].

  • Oxidative Challenge: Introduce 0.5 mM H₂O₂ to the basolateral compartment for 4 hours to induce oxidative stress.

  • Permeability Assay: Add 1 mg/mL FITC-dextran (4 kDa) to the apical compartment. After 2 hours, sample the basolateral media and measure fluorescence (Ex: 490 nm, Em: 520 nm). Lower fluorescence indicates maintained barrier integrity.

Conclusion

The superiority of (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) over traditional DL-Methionine in oxidative stress models is not merely an artifact of absorption, but a profound shift in intracellular metabolic routing. By preferentially activating the trans-sulfuration pathway, HMTBA acts as a dual-action molecule: fulfilling essential amino acid requirements for protein synthesis while simultaneously serving as a potent precursor for the endogenous antioxidant defense system (GSH and Taurine). For drug development professionals and nutritional scientists, leveraging the unique biochemistry of HMTBA offers a targeted approach to preserving cellular integrity, reducing lipid peroxidation, and maintaining epithelial barrier function under severe physiological stress.

References

  • [7] Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens. National Institutes of Health (NIH). Available at:[Link]

  • [4] Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • [1] Effects of dietary supplementation of methionine and its hydroxy analog DL-2-hydroxy-4-methylthiobutanoic acid on growth performance, plasma hormone levels, and the redox status of broiler chickens exposed to high temperatures. Oxford University Press (OUP). Available at:[Link]

  • [6] The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review. University of Debrecen. Available at:[Link]

  • [2] Review of the chemistry, metabolism, and dose response of two supplemental methionine sources and the implications in their relative bioefficacy. World's Poultry Science Journal / Cambridge University Press. Available at:[Link]

  • [3] The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. ResearchGate. Available at:[Link]

  • [5] Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for quantification of (R)-2-Hydroxy-4-(methylthio)butyric acid

Application Note: Advanced HPLC Method Development for the Quantification of (R)-2-Hydroxy-4-(methylthio)butyric Acid (HMTBA) Introduction & Analytical Challenges (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Quantification of (R)-2-Hydroxy-4-(methylthio)butyric Acid (HMTBA)

Introduction & Analytical Challenges

(R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), commonly known as methionine hydroxy analogue (MHA), is a highly effective dietary methionine supplement utilized extensively in animal nutrition and aquaculture[1]. Because HMTBA is an α -hydroxy carboxylic acid, it readily undergoes intermolecular esterification in concentrated liquid forms, existing as a dynamic equilibrium of monomers, dimers, and oligomers[2].

For analytical scientists, this presents a unique challenge: direct chromatographic analysis of the raw matrix will severely underestimate the total active monomeric concentration. Furthermore, HMTBA is highly polar and lacks a strong conjugated chromophore, necessitating precise control over mobile phase chemistry and detection parameters[3]. This guide provides a self-validating, mechanistically grounded protocol for the accurate quantification of HMTBA using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Rationale & Analytical Strategy

To develop a robust method, experimental choices must be dictated by the analyte's physicochemical properties:

  • Sample Preparation (Alkaline Hydrolysis): To quantify total HMTBA, all oligomeric esters must be cleaved back into monomers. Alkaline hydrolysis using sodium hydroxide (NaOH) quantitatively breaks these ester bonds. Without this step, recovery rates will be artificially low and highly variable[4].

  • Chromatographic Retention (pH Control): HMTBA has a pKa​ of approximately 3.8. If analyzed at a neutral pH, the carboxylic acid group ionizes, resulting in poor retention and severe peak tailing on standard C18 columns. By acidifying the mobile phase to pH ~2.0–2.5 (using phosphoric or formic acid), the analyte is fully protonated, ensuring sharp peaks and reproducible retention times[3].

  • Detection Modality: Lacking aromatic rings, HMTBA does not absorb strongly in the standard UV range. Detection relies on the thioether and carboxyl groups, which absorb at low wavelengths (typically 210 nm)[5]. For complex biological matrices (e.g., bovine serum), LC-MS/MS is preferred to eliminate matrix interference[1].

HPLC_Workflow A Sample Matrix (Feed/Serum) B Alkaline Hydrolysis (Oligomer Cleavage) A->B C Neutralization (pH Adjustment) B->C D Extraction & Filtration (0.22 µm PTFE) C->D E RP-HPLC Separation (C18, Acidic Mobile Phase) D->E F Detection (UV 210 nm / MS) E->F

Caption: Workflow for the extraction, hydrolysis, and HPLC quantification of HMTBA.

Self-Validating Experimental Protocols

Protocol A: Sample Extraction and Hydrolysis

This protocol is optimized for supplemented feeds and premixes[6].

  • Extraction: Weigh precisely 2.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of HPLC-grade water and vortex for 2 minutes to dissolve water-soluble components.

  • Hydrolysis: Add 5.0 mL of 1 M NaOH to the homogenate. Incubate in a water bath at 50°C for 30 minutes.

    • Mechanistic Insight: The combination of heat and high pH drives the hydrolysis of HMTBA dimers/oligomers to completion, yielding 100% monomeric carboxylate[2].

  • Neutralization: Remove from heat and cool to room temperature. Add 5.0 mL of 1 M HCl to neutralize the solution.

    • Validation Checkpoint: Immediately test the extract with a calibrated pH meter. The pH must be between 2.5 and 3.0. If the pH > 3.5, HMTBA will partially ionize in the injection loop, leading to split peaks or retention time shifts. Adjust with dilute HCl if necessary.

  • Clarification: Dilute the mixture to exactly 50 mL with the mobile phase. Centrifuge at 4000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial[4].

Protocol B: RP-HPLC Method Parameters

For standard quantification, a reversed-phase approach is highly reliable[7].

  • Column: C18 (250 mm × 4.6 mm, 5 µm) or a low-silanol mixed-mode column (e.g., Newcrom R1)[7].

  • Mobile Phase: Isocratic elution. 80% HPLC-grade Water (acidified with 0.1% Phosphoric acid, pH ~2.2) and 20% Acetonitrile[3]. (Note: Substitute phosphoric acid with 0.1% formic acid if using LC-MS/MS[7]).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (maintaining constant temperature is critical to prevent retention time drift of polar analytes).

  • Detection: UV absorbance at 210 nm[5].

  • Injection Volume: 10 µL.

  • System Suitability Check: Inject a 50 µg/mL HMTBA standard. The asymmetry factor (tailing factor) should be ≤1.5 , and theoretical plates should be ≥5000 .

Quantitative Data & Method Performance

The following table synthesizes the expected validation parameters when deploying HPLC-UV for feed matrices versus LC-MS/MS for biological fluids (e.g., serum, seawater)[4],[1],[6].

Validation ParameterHPLC-UV (Feed & Premixes)LC-MS/MS (Biological Matrices)
Linearity Range 1.0 to 100.0 µg/mL0.001 to 10.0 µg/mL
Limit of Detection (LOD) ~0.008% (by weight in feed)S/N ratio 5
Limit of Quantitation (LOQ) ~0.025% (by weight in feed)S/N ratio 10
Average Recovery 97% – 98%> 95%
Coefficient of Variation (CV) 3.7% – 5.4%< 5.0%

Biological Context: Metabolic Conversion of HMTBA

Understanding the end-goal of HMTBA quantification often requires context regarding its biological fate. HMTBA is not an amino acid; it is an organic acid precursor. Once absorbed by the animal, it undergoes a two-step enzymatic conversion to become L-Methionine, providing equivalent nutritional value for protein synthesis[8].

Metabolic_Pathway HMTBA (R)-HMTBA (Hydroxy Analogue) KMB 2-Keto-4-(methylthio)butyrate (KMB) HMTBA->KMB L-2-Hydroxy Acid Oxidase LMet L-Methionine (Essential Amino Acid) KMB->LMet Transaminase

Caption: Enzymatic conversion of (R)-HMTBA to L-Methionine via the KMB intermediate.

This rapid conversion means that pharmacokinetic studies tracking HMTBA in serum must utilize highly sensitive LC-MS/MS methods, as the circulating half-life of the unconverted analogue is relatively short[1],[8].

References

  • SIELC Technologies. "Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column." SIELC, 2025. Available at: [Link]

  • European Food Safety Authority (EFSA). "Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species." PMC / NIH, 2018. Available at:[Link]

  • LCGC. "Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water." Chromatography Online. Available at: [Link]

  • Baudichau, A., et al. "A rapid H.P.L.C. method for the determination of methionine hydroxy analogue free acid in supplemented feeds." Journal of the Science of Food and Agriculture, 1987. Available at:[Link]

  • World's Poultry Science Journal. "Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid." Cambridge University Press, 2007. Available at: [Link]

  • European Patent Office. "Process for the preparation of methionine (EP3339289A1)." Google Patents.

Sources

Application

Synthesis protocols for enantiopure (R)-2-Hydroxy-4-(methylthio)butyric acid

An authoritative guide for the stereoselective synthesis of (R)-2-Hydroxy-4-(methylthio)butyric acid, a crucial chiral building block and methionine analogue. Introduction: The Significance of Enantiopure (R)-HMTBA 2-Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the stereoselective synthesis of (R)-2-Hydroxy-4-(methylthio)butyric acid, a crucial chiral building block and methionine analogue.

Introduction: The Significance of Enantiopure (R)-HMTBA

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a structural analogue of the essential amino acid methionine, is of significant commercial interest, particularly as a supplement in animal feed.[1][2] While often produced and utilized as a racemic mixture, the biological activity of its enantiomers differs. The conversion of HMTBA to L-methionine in vivo is a stereospecific process, involving distinct enzymes for the D- and L-isomers (corresponding to R- and S-isomers, respectively).[3] Access to the enantiopure (R)-form is critical for advanced applications in drug development, metabolic studies, and the formulation of next-generation nutritional supplements where stereochemical purity can enhance efficacy and reduce metabolic burden.

This technical guide provides detailed protocols for two primary strategies for synthesizing enantiopure (R)-2-Hydroxy-4-(methylthio)butyric acid: Asymmetric Reduction of a prochiral precursor and Kinetic Resolution of a racemic mixture. For each strategy, both chemo-catalytic and biocatalytic methodologies are presented, offering researchers a selection of robust and validated pathways to achieve high enantiomeric purity.

Strategy 1: Asymmetric Reduction of 2-Oxo-4-(methylthio)butanoic Acid

The most direct route to enantiopure (R)-HMTBA is the asymmetric reduction of its corresponding α-keto acid, 2-oxo-4-(methylthio)butanoic acid (KMB), also known as keto-methionine.[4] This approach establishes the chiral center in a single, highly controlled step.

cluster_0 Asymmetric Reduction KMB 2-Oxo-4-(methylthio)butanoic Acid (KMB) chemo Chemo-catalysis (e.g., Ru-(S)-BINAP, H₂) KMB->chemo H₂ bio Biocatalysis (e.g., Carbonyl Reductase) KMB->bio NADPH/NADH Cofactor R_HMTBA Enantiopure (R)-HMTBA chemo->R_HMTBA >95% ee bio->R_HMTBA >99% ee

Caption: Asymmetric reduction pathways to (R)-HMTBA.

Protocol 1A: Chemo-Catalytic Asymmetric Hydrogenation

This protocol adapts the highly efficient Noyori-type asymmetric hydrogenation, which utilizes Ruthenium-BINAP catalysts renowned for their exceptional enantioselectivity in the reduction of functionalized ketones.[5][6] The choice of the (S)-BINAP ligand is critical for directing the hydrogenation to yield the desired (R)-alcohol.

Causality: The chiral diphosphine ligand, (S)-BINAP, coordinates to the ruthenium center, creating a chiral pocket. The substrate, KMB, coordinates to the metal in a sterically preferred orientation, exposing one of its prochiral faces to the incoming hydride from H₂, leading to the formation of the (R)-enantiomer with high fidelity.[7]

ParameterValue
Catalyst [RuCl₂((S)-BINAP)]₂·NEt₃
Substrate Ethyl 2-oxo-4-(methylthio)butanoate
Solvent Methanol (degassed)
Hydrogen Pressure 50-100 atm
Temperature 25-50 °C
Substrate/Catalyst Ratio 1000:1 to 5000:1
Expected Yield >95%
Expected Enantiomeric Excess >98% (R)

Detailed Methodology:

  • Esterification of KMB: To enhance solubility in organic solvents and prevent catalyst inhibition by the carboxylic acid, KMB is first converted to its ethyl ester. Reflux KMB (1 equivalent) in ethanol with a catalytic amount of sulfuric acid (0.05 eq.) for 4-6 hours. Monitor by TLC until completion. Neutralize, extract with ethyl acetate, and purify by vacuum distillation.

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with [RuCl₂((S)-BINAP)]₂·NEt₃ (0.0001 eq.).

  • Reaction Setup: Add degassed methanol to the autoclave. Add the substrate, ethyl 2-oxo-4-(methylthio)butanoate (1 eq.).

  • Hydrogenation: Seal the autoclave, purge several times with N₂, then with H₂. Pressurize to the desired pressure (e.g., 80 atm) and begin vigorous stirring at the set temperature (e.g., 30 °C).

  • Monitoring and Work-up: Monitor the reaction by GC for substrate conversion. Upon completion (typically 12-24 hours), cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Purification & Hydrolysis: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography. Subsequently, hydrolyze the resulting ethyl (R)-HMTBA to the free acid using aqueous NaOH, followed by acidic workup.

Protocol 1B: Biocatalytic Whole-Cell Reduction

This protocol leverages the high stereoselectivity of microbial carbonyl reductases (or alcohol dehydrogenases). The use of a whole-cell system containing a co-expressed enzyme for cofactor regeneration (e.g., formate dehydrogenase) provides a cost-effective and operationally simple method.[8] This approach is inspired by the successful reduction of analogous keto-esters.[4][9]

Causality: A stereospecific carbonyl reductase from a microorganism like Kluyveromyces marxianus or a recombinant E. coli binds the keto-substrate in a highly specific orientation within its active site.[4] The hydride transfer from the cofactor (NADPH or NADH) occurs exclusively to one face of the carbonyl, producing the (R)-alcohol with near-perfect enantioselectivity. The co-expressed formate dehydrogenase recycles the oxidized cofactor (NADP⁺/NAD⁺) back to its active form using formate as a cheap sacrificial substrate.[8]

ParameterValue
Biocatalyst Recombinant E. coli expressing a (R)-selective Carbonyl Reductase and Formate Dehydrogenase
Substrate 2-Oxo-4-(methylthio)butanoic acid (KMB)
Co-substrate Sodium Formate (for cofactor regeneration)
Buffer Potassium phosphate buffer (100 mM, pH 7.0)
Temperature 30 °C
Substrate Concentration 50-100 mM
Expected Conversion >99%
Expected Enantiomeric Excess >99.5% (R)

Detailed Methodology:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli cells according to standard protocols. Harvest the cells by centrifugation and wash with phosphate buffer to obtain a resting cell paste.

  • Reaction Setup: In a temperature-controlled vessel, suspend the cell paste in phosphate buffer. Add sodium formate (1.2 eq. relative to substrate).

  • Substrate Addition: Adjust the pH to 7.0. Add the substrate, KMB, either in one portion or fed batch-wise to avoid potential substrate inhibition.

  • Biotransformation: Maintain the reaction at 30 °C with gentle agitation. Monitor the reaction progress by HPLC, measuring the disappearance of KMB and the appearance of HMTBA.

  • Work-up and Purification: Once the conversion is complete (typically 8-16 hours), remove the cells by centrifugation or filtration. Acidify the supernatant to pH 2 with HCl.

  • Extraction: Extract the product (R)-HMTBA with a suitable organic solvent, such as ethyl acetate. Dry the organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Strategy 2: Kinetic Resolution of Racemic 2-Hydroxy-4-(methylthio)butyric Acid

Kinetic resolution is a powerful technique that relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted starting material and the product in high enantiomeric purity.

cluster_1 Kinetic Resolution Racemic Racemic (R,S)-HMTBA Ester Lipase Enzyme Catalyst (e.g., Candida antarctica Lipase B) Racemic->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase S_Product (S)-Acylated HMTBA Ester Lipase->S_Product Fast Reaction R_Start Unreacted (R)-HMTBA Ester (High ee) Lipase->R_Start Slow Reaction

Caption: Lipase-catalyzed kinetic resolution workflow.

Protocol 2A: Lipase-Catalyzed Transesterification

This protocol uses the highly selective and robust enzyme Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), to resolve racemic HMTBA esters.[10][11][12] The enzyme selectively acylates one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Causality: The active site of CALB is inherently chiral. The (S)-enantiomer of the HMTBA ester fits more favorably into the active site, allowing for efficient acylation by the acyl donor (e.g., vinyl acetate). The (R)-enantiomer fits poorly, resulting in a much slower reaction rate. By halting the reaction near 50% conversion, the unreacted substrate is predominantly the (R)-enantiomer.[13]

ParameterValue
Biocatalyst Immobilized Candida antarctica Lipase B (Novozym 435)
Substrate Racemic Methyl 2-hydroxy-4-(methylthio)butyrate
Acyl Donor Vinyl Acetate
Solvent Methyl tert-butyl ether (MTBE) or Toluene
Temperature 40-50 °C
Enzyme Loading 10-20 mg/mL
Expected Enantiomeric Excess >99% (R) for unreacted substrate at ~50% conversion

Detailed Methodology:

  • Substrate Preparation: Synthesize racemic methyl 2-hydroxy-4-(methylthio)butyrate from racemic HMTBA via standard Fischer esterification.

  • Reaction Setup: To a solution of the racemic methyl ester (1 eq.) in MTBE, add vinyl acetate (1.5-2.0 eq.).

  • Enzymatic Resolution: Add immobilized CALB (Novozym 435) and incubate the suspension in an orbital shaker at the desired temperature (e.g., 45 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of the remaining starting material.

  • Work-up: When ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separation and Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture contains the unreacted (R)-methyl ester and the acylated (S)-ester. Separate these two compounds by silica gel column chromatography.

  • Hydrolysis: Hydrolyze the purified (R)-methyl ester to the target (R)-HMTBA using standard aqueous base, followed by acidification.

Analysis of Enantiomeric Purity

Accurate determination of enantiomeric excess (ee) is crucial for validating the success of any asymmetric synthesis.

Protocol 3A: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: A chiral stationary phase (CSP) within the HPLC column contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Sample Preparation: The HMTBA product may need to be derivatized to a UV-active ester (e.g., benzyl or p-nitrobenzyl ester) to improve detection and chromatographic performance.

  • Column: A column with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.

  • Mobile Phase: A mixture of hexane and isopropanol is a typical mobile phase. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detector set at an appropriate wavelength for the derivatized analyte (e.g., 254 nm for a benzyl ester).

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.

Conclusion

The synthesis of enantiopure (R)-2-Hydroxy-4-(methylthio)butyric acid can be achieved with high fidelity through either asymmetric reduction or kinetic resolution. Chemo-catalytic hydrogenation with Ru-BINAP systems offers a direct, highly efficient route, while biocatalytic methods, employing either whole-cell reductases or isolated lipases, provide environmentally benign alternatives with exceptional stereoselectivity. The choice of protocol will depend on the available resources, scale of synthesis, and desired purity levels. The methodologies presented here provide a robust foundation for researchers and drug development professionals to access this valuable chiral molecule.

References

  • Noyori, R. (1990). Chiral metal complexes as discriminating molecular catalysts. Science, 248(4960), 1194-1199. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008).
  • Wikipedia contributors. (2023). 2-Hydroxy-4-(methylthio)butyric acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716–1723. [Link]

  • Escorcia, A., Cruz, J., Torres, R., & Ortiz, C. (2011). Kinetic resolution of (R,S)-methyl mandelate by immobilized lipase preparations from Candida antarctica B. Vitae, 18(1), 33-41. [Link]

  • Lacerda, P. S., de Souza, R. O., & de Mattos, M. C. (2008). Microbial enantioselective reduction of ethyl-2-oxo-4-phenyl-butanoate.
  • Barth, S., & Effenberger, F. (1993). Lipase-Catalyzed Resolution of Racemic 2-Alkyl Substituted 1-Alkanols. Tetrahedron: Asymmetry, 4(5), 823-833.
  • Huang, Y. K., & Tsai, S. W. (2014). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. Applied Microbiology and Biotechnology, 98(2), 621–628. [Link]

  • Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews, 252(5-7), 659-701.
  • Sahoo, A., et al. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology, 12, 738845. [Link]

  • Doucet, H., et al. (2008). Ruthenium-catalysed asymmetric hydrogenation of β-keto esters.
  • Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Olefins with Aprotic Oxygen Functionalities Catalyzed by BINAP-Ru(II) Complexes. Journal of the American Chemical Society, 117(9), 2675–2676.
  • Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Seelbach, K., et al. (1996). Enantioselective reduction of carbonyl compounds by whole-cell biotransformation, combining a formate dehydrogenase and a (R)-specific alcohol dehydrogenase. Enzyme and Microbial Technology, 19(9), 702-709.
  • Al-Zoubi, R. M. (2009). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 20(2), 85-94.
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • Wikipedia contributors. (2023). Enantioselective ketone reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • Li, W., et al. (2017). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Chemistry, 35(12), 1851-1856.
  • ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. [Link]

  • Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal, 10(3), 73-85.
  • Ghisleni, D. D., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. [Link]

  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]

Sources

Method

In Vitro Cell Culture Assays for (R)-2-Hydroxy-4-(methylthio)butyric Acid (HMTBA) Cellular Uptake: Mechanisms and Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug/Nutritional Development Professionals Content Type: Advanced Application Note & Validated Protocol Guide Executive Summary & Mechanistic Rationale (R)-2-Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Nutritional Development Professionals Content Type: Advanced Application Note & Validated Protocol Guide

Executive Summary & Mechanistic Rationale

(R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), commonly known as the methionine hydroxy analogue, is a highly efficient synthetic precursor to L-methionine widely utilized in animal nutrition and metabolic therapies. Unlike standard amino acids, which rely on peptide or amino acid transporters (e.g., PEPT1, PAT1), HMTBA is an α -hydroxy acid. Its cellular uptake across the intestinal epithelium is strictly mediated by Monocarboxylate Transporter 1 (MCT1; SLC16A1) [1].

As a Senior Application Scientist, I emphasize that successfully assaying HMTBA uptake in vitro requires a deep understanding of its transport thermodynamics. MCT1 is a proton-coupled symporter. Therefore, HMTBA uptake is entirely dependent on an inwardly directed proton ( H+ ) gradient. In the physiological intestinal microclimate, this gradient is maintained by the apical Na+/H+ exchanger 3 (NHE3) , which extrudes protons back into the lumen. Experimental designs that fail to replicate this acidic apical microclimate (pH 5.5) or ignore the functional coupling with NHE3 will yield artificially low uptake kinetics and fail to represent true physiological absorption [1, 2].

Below is a comprehensive guide to establishing a self-validating in vitro system using Caco-2 cell monolayers to quantify HMTBA uptake, validate its transport mechanisms, and measure its intracellular conversion to L-methionine.

Transport & Conversion Pathway

To conceptualize the assay design, the following diagram maps the apical transport of HMTBA and its subsequent intracellular conversion into 2-keto-(4-methylthio)butanoic acid (KMB) and L-methionine [3].

G cluster_ext Apical Lumen (Assay Buffer pH 5.5) cluster_mem Apical Membrane cluster_int Intracellular Space (Caco-2 Cytosol pH 7.4) HMTBA_out HMTBA MCT1 MCT1 (SLC16A1) HMTBA_out->MCT1 H_out H+ H_out->MCT1 Na_out Na+ NHE3 NHE3 (SLC9A3) Na_out->NHE3 HMTBA_in HMTBA MCT1->HMTBA_in H_in H+ MCT1->H_in Co-transport NHE3->H_out H+ Recycling Na_in Na+ NHE3->Na_in KMB KMB HMTBA_in->KMB D-HADH / L-HAOX H_in->NHE3 L_Met L-Methionine KMB->L_Met Transamination

Fig 1: HMTBA uptake via MCT1, driven by an NHE3-maintained H+ gradient, and conversion to L-Met.

Quantitative Data & Pharmacological Inhibitors

To establish a self-validating assay, you must use specific pharmacological inhibitors to prove that the observed uptake is MCT1-specific and proton-dependent. The table below summarizes the expected kinetic parameters and the causal effects of key inhibitors based on established Caco-2 models [1].

Parameter / ConditionExpected Value / EffectMechanistic Implication (Causality)
Km​ (Affinity) 13.1±0.04 mMIndicates a low-affinity, high-capacity transport system, typical of MCT1 handling dietary spikes.
Vmax​ (Capacity) 43.6±0.14 pmol/µg proteinHigh baseline capacity; can be upregulated by chronic HMTBA exposure [2].
α -Cyano-4-hydroxycinnamate ∼60% InhibitionCHC is a classic MCT1 inhibitor. Its efficacy confirms the primary transport route.
FCCP (Protonophore) ∼80% InhibitionUncouples the proton gradient, proving that HMTBA cannot enter without an inward H+ flux.
EIPA ∼45% InhibitionInhibits NHE3. Proves that without Na+/H+ exchange, the local H+ gradient collapses, halting MCT1.
L-Lactate (10 mM) Competitive InhibitionL-Lactate is the primary endogenous substrate for MCT1; confirms shared binding pocket.

Detailed Experimental Protocols

Protocol A: Caco-2 Monolayer Polarization and Validation

Rationale: Caco-2 cells must be cultured for 21 days on permeable supports to differentiate into an enterocyte-like phenotype. Premature use (e.g., 7 days) results in incomplete tight junctions and mislocalized MCT1 expression, leading to high paracellular leakage and invalid kinetic data.

  • Seeding: Seed Caco-2 cells at a density of 1×105 cells/ cm2 onto polycarbonate Transwell® inserts (0.4 µm pore size, 12 mm diameter).

  • Maintenance: Culture in DMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), and 1% Pen/Strep. Replace the medium in both apical (0.5 mL) and basolateral (1.5 mL) compartments every 48 hours.

  • Validation (Day 21): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter (e.g., Millicell ERS-2).

    • Quality Control Check: Only utilize monolayers exhibiting a TEER >300Ω⋅cm2 . This ensures that passive paracellular diffusion of HMTBA is minimized, isolating transcellular MCT1 transport.

Protocol B: H+ -Coupled HMTBA Uptake Assay

Rationale: To isolate the active transport mechanism, the apical buffer must be acidified to mimic the gut lumen, while the basolateral buffer remains at physiological blood pH.

  • Buffer Preparation:

    • Apical Buffer: HBSS buffered with 25 mM MES, adjusted to pH 5.5 .

    • Basolateral Buffer: HBSS buffered with 25 mM HEPES, adjusted to pH 7.4 .

  • Equilibration: Wash the Caco-2 monolayers twice with pre-warmed ( 37∘C ) respective buffers. Incubate for 15 minutes to establish the trans-epithelial proton gradient.

  • Inhibitor Pre-treatment (Optional but Recommended for Validation): For mechanistic validation, pre-incubate specific wells with 5 mM α -cyano-4-hydroxycinnamate (CHC), 50 µM EIPA, or 10 µM FCCP for 10 minutes prior to substrate addition.

  • Initiation: Add 1 to 50 mM of HMTBA (spiked with [14C] -HMTBA at 1 µCi/mL for radiometric assays, or pure cold HMTBA for LC-MS/MS quantification) to the apical chamber.

  • Incubation: Incubate at 37∘C on an orbital shaker (50 rpm) to minimize the unstirred water layer. The linear phase of uptake occurs between 1 to 15 minutes .

  • Termination: Stop the reaction by rapidly aspirating the apical solution and washing the monolayers three times with ice-cold HBSS (pH 7.4) containing 1 mM CHC.

    • Causality: The cold temperature and CHC instantly lock MCT1, preventing the rapid efflux of intracellular HMTBA during the wash steps.

  • Quantification: Lyse the cells in 0.1 N NaOH (or RIPA buffer). Neutralize, and analyze via liquid scintillation counting (for 14C ) or LC-MS/MS. Normalize uptake to total protein content using a BCA assay.

Protocol C: Intracellular pH ( pHi​ ) Acidification Assay

Rationale: Because MCT1 transports one H+ ion for every HMTBA molecule, successful uptake must cause a transient drop in intracellular pH. Measuring this acidification is a robust, label-free method to validate transport functionality [1].

  • Dye Loading: Wash Caco-2 monolayers and incubate with 10 µM BCECF-AM (a ratiometric pH-sensitive fluorescent dye) in standard HBSS for 30 minutes at 37∘C .

  • De-esterification: Wash the cells thoroughly and incubate in dye-free buffer for 15 minutes to allow intracellular esterases to cleave the AM group, trapping the active BCECF in the cytosol.

  • Baseline Measurement: Transfer the Transwell to a fluorescence microplate reader. Record baseline ratiometric fluorescence (Excitation: 490 nm and 440 nm; Emission: 535 nm) for 2 minutes.

  • HMTBA Challenge: Inject 10 mM HMTBA (pH 5.5) into the apical chamber.

  • Observation: You will observe an immediate decrease in the 490/440 ratio, indicating intracellular acidification.

    • Validation: If the cells are pre-treated with EIPA (NHE3 inhibitor), the recovery of the pHi​ back to baseline will be significantly delayed, proving that NHE3 is responsible for clearing the imported protons.

References

  • Monocarboxylate transporter 1 mediates DL-2-Hydroxy-(4-methylthio)butanoic acid transport across the apical membrane of Caco-2 cell monolayers. Journal of Nutrition (2007).[Link]

  • Monocarboxylate transporter 1 is up-regulated in Caco-2 cells by the methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid. The Veterinary Journal (2014).[Link]

  • Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. British Journal of Nutrition (2011).[Link]

Application

Application Note: Quantitative Analysis of (R)-2-Hydroxy-4-(methylthio)butyric Acid in Biological Fluids by LC-MS/MS

Abstract: This document provides a comprehensive guide and detailed protocols for the sensitive and selective quantification of (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) in common biological fluids, such as plasma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide and detailed protocols for the sensitive and selective quantification of (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) in common biological fluids, such as plasma, serum, and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HMTBA, the α-hydroxy analog of methionine, is widely used as a nutritional supplement in animal feed and is of growing interest in metabolic research and drug development.[1] The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust, reliable, and high-throughput analytical approach. We delve into the causality behind experimental choices, from sample preparation to instrument parameters, to ensure methodological integrity and reproducibility.

Introduction: The Significance of HMTBA Quantification

(R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) is a synthetic precursor to the essential amino acid methionine, with its hydroxyl group replacing the amino group of methionine.[1][2] It is extensively utilized in agriculture as a highly effective methionine supplement for poultry, dairy cows, and in aquaculture to optimize protein utilization and growth.[1][3] Beyond its role in animal nutrition, the study of HMTBA's absorption, distribution, metabolism, and excretion (ADME) in biological systems is critical for pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

Accurate quantification in biological matrices like plasma, serum, and urine is essential for:

  • Pharmacokinetic Studies: Determining bioavailability and metabolic fate.

  • Nutritional Science: Assessing the efficacy of HMTBA as a methionine source.

  • Biomarker Research: Investigating its role as a potential intermediate in endogenous metabolic pathways.[4]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application. Its high sensitivity allows for the detection of low analyte concentrations, while its selectivity, derived from monitoring specific precursor-to-product ion transitions, minimizes interference from complex biological matrices, ensuring accurate and reliable quantification.[1][5]

Overall Analytical Workflow

The successful quantification of HMTBA from a biological sample is a multi-step process. Each stage is optimized to ensure maximum recovery of the analyte and removal of interfering substances, leading to a robust and reproducible final measurement. The general workflow is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, or Urine) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (for Plasma/Serum) Spike->Precipitate Plasma/ Serum Dilute Dilution (for Urine) Spike->Dilute Urine Centrifuge Centrifugation Precipitate->Centrifuge LC LC Separation (Reversed-Phase C18) Dilute->LC Collect Collect Supernatant Centrifuge->Collect Collect->LC MS MS/MS Detection (ESI- Negative Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: High-level workflow for HMTBA analysis in biological fluids.

Part 1: Sample Preparation Protocols

Scientific Rationale: The primary objective of sample preparation is to isolate the analyte of interest (HMTBA) from the complex biological matrix. Biological fluids contain high concentrations of proteins, salts, lipids, and other endogenous molecules that can interfere with analysis by causing ion suppression/enhancement in the mass spectrometer, clogging the LC column, and creating high background noise.[6][7] A simple, rapid, and effective sample preparation protocol is therefore critical for robust and high-throughput analysis.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This is the most common method for plasma and serum due to its efficiency in removing the majority of proteins. Acetonitrile is often preferred as it typically results in a cleaner supernatant.

Materials:

  • Bovine or human plasma/serum sample

  • (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C-labeled HMTBA (recommended for highest accuracy)[5]

  • LC-MS grade acetonitrile (ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer and microcentrifuge

Step-by-Step Procedure:

  • Thaw Samples: Allow frozen plasma/serum samples and standards to thaw completely at room temperature or in a cool water bath.

  • Sample Aliquot: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., ¹³C-HMTBA at 1 µg/mL in methanol) to each sample, vortex briefly. The use of an IS is crucial to correct for variability in sample preparation and instrument response.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. This 3:1 ratio of ACN to sample is effective for precipitating proteins.

  • Vortex: Cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant (approximately 350-380 µL) to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Dilution Method for Urine Samples

For urine, which has low protein content but high salt concentrations, a "dilute and shoot" approach is often sufficient and highly efficient for high-throughput screening.[6]

Materials:

  • Urine sample

  • Internal Standard (as above)

  • LC-MS grade water with 0.1% formic acid

  • Microcentrifuge tubes or 96-well plates

Step-by-Step Procedure:

  • Thaw and Centrifuge: Thaw frozen urine samples. To remove particulate matter, centrifuge the raw urine at 2,000 x g for 5 minutes.[8]

  • Sample Aliquot: Pipette 50 µL of the clarified urine into a microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution and vortex.

  • Dilution: Add 440 µL of LC-MS grade water containing 0.1% formic acid. This 1:10 dilution helps to reduce matrix effects from salts and normalize pH.[6]

  • Mix and Transfer: Vortex thoroughly and transfer the diluted sample to an autosampler vial.

  • Injection: Inject 5-10 µL into the LC-MS/MS system.

SamplePrep cluster_plasma Plasma / Serum Protocol cluster_urine Urine Protocol p_start 100 µL Plasma p_is Add Internal Standard p_start->p_is p_precip Add 300 µL Cold ACN p_is->p_precip p_vortex Vortex 60s p_precip->p_vortex p_cent Centrifuge >12,000g p_vortex->p_cent p_collect Collect Supernatant p_cent->p_collect p_inject Inject into LC-MS/MS p_collect->p_inject u_start 50 µL Clarified Urine u_is Add Internal Standard u_start->u_is u_dilute Add 440 µL H₂O u_is->u_dilute u_vortex Vortex u_dilute->u_vortex u_inject Inject into LC-MS/MS u_vortex->u_inject

Sources

Method

Application Note: (R)-2-Hydroxy-4-(methylthio)butyric Acid (D-HMTBA) as a Versatile Chiral Precursor in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary (R)-2-Hydroxy-4-(methylthio)butyric acid (D-HMTBA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

(R)-2-Hydroxy-4-(methylthio)butyric acid (D-HMTBA), the D-enantiomer of the methionine hydroxy analogue, is a highly functionalized, commercially available chiral pool reagent. While traditional chiral α -hydroxy acids (e.g., lactic acid, mandelic acid) are mainstays in asymmetric synthesis [1], D-HMTBA offers a unique triad of functional groups: an α -hydroxyl, a carboxylic acid, and a γ -methylthioether.

This guide details the application of D-HMTBA in two distinct asymmetric paradigms:

  • As a Chiral Building Block: Utilizing Seebach’s principle of Self-Reproduction of Chirality (SRC) to synthesize enantiopure α -alkylated α -hydroxy acids featuring quaternary stereocenters.

  • As a Chiral Ligand: Exploiting the soft Lewis base nature of the thioether alongside the hard oxygen donors to form tridentate transition-metal complexes for asymmetric catalysis.

Mechanistic Rationale: The D-HMTBA Advantage

The strategic value of D-HMTBA lies in its orthogonal reactivity. The α -hydroxy acid motif allows for the formation of 1,3-dioxolan-4-ones (chiral acetals). When condensed with pivalaldehyde, the thermodynamic product is the cis-diastereomer. Upon enolization, the original stereocenter is temporarily destroyed, but the bulky tert-butyl group from the acetal effectively shields one face of the planar enolate. This forces incoming electrophiles to approach from the anti face, perfectly regenerating the chiral environment with a new substituent [2].

Furthermore, the γ -methylthioether side chain provides transition-metal coordination capabilities absent in simple aliphatic α -hydroxy acids. The sulfur atom acts as a soft Lewis base, which strongly coordinates to late transition metals like Cu(II), Pd(II), or Ir(I). This enables the formation of highly rigid, tridentate chiral pockets that effectively transfer chiral information during transformations such as the asymmetric Diels-Alder reaction.

Protocol 1: Stereoselective α -Alkylation via Self-Reproduction of Chirality

Causality & Experimental Design

The objective is to introduce a new alkyl group at the C2 position of D-HMTBA without racemization. Direct alkylation of an α -hydroxy acid enolate typically results in racemic mixtures. By converting D-HMTBA into a cis-1,3-dioxolan-4-one, we create a rigid cyclic template.

Self-Validating System: The success of the stereocontrol relies entirely on the purity of the cis-acetal intermediate. By isolating this intermediate and confirming the cis relationship via 1D NOESY NMR (irradiating the tert-butyl group and observing the C5 proton enhancement), the chemist validates the structural prerequisite before attempting the highly sensitive enolization step.

Step-by-Step Methodology

Step 1: Acetalization (Preparation of the Chiral Template)

  • Charge a round-bottom flask equipped with a Dean-Stark apparatus with D-HMTBA (10.0 mmol), pivalaldehyde (12.0 mmol), and catalytic p-toluenesulfonic acid (0.5 mmol) in 50 mL of anhydrous pentane/benzene (1:1).

  • Reflux the mixture for 12 hours, continuously removing the azeotroped water.

  • Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 20 mL), dry over MgSO₄, and concentrate in vacuo.

  • Validation Check: Purify via recrystallization (hexane) and verify the cis-diastereomer via ¹H NMR (acetal proton typically appears as a sharp singlet at ~5.2 ppm).

Step 2: Enolization and Alkylation

  • Dissolve the purified cis-dioxolanone (5.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere and cool to -78 °C.

  • Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA, 5.5 mmol in THF) over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete enolization.

  • Add the desired electrophile (e.g., benzyl bromide, 6.0 mmol) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.

  • Quench with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 × 20 mL).

  • Validation Check: Analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (dr) prior to hydrolysis.

Step 3: Hydrolysis

  • Dissolve the alkylated dioxolanone in MeOH (15 mL) and add 2M aqueous HCl (5 mL).

  • Reflux for 4 hours, cool, and extract with dichloromethane. The organic layer contains the enantiopure α -alkylated α -hydroxy acid.

Quantitative Data Summary

Table 1: Scope of α -Alkylation of D-HMTBA-Derived Dioxolanone

ElectrophileProduct SubstitutionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Methyl iodide α -Methyl88> 98:2> 99%
Benzyl bromide α -Benzyl8296:4> 99%
Allyl bromide α -Allyl8597:3> 99%
Propargyl bromide α -Propargyl7995:598%
Workflow Visualization

SRC_Workflow A D-HMTBA (Chiral a-Hydroxy Acid) B Acetalization (Pivalaldehyde, H+) A->B C cis-1,3-Dioxolan-4-one (Chiral Template) B->C D Enolization (LDA, -78 °C) C->D E Chiral Enolate (Planar at C2) D->E F Alkylation (Electrophile, anti to t-Bu) E->F G a-Alkylated Dioxolanone (New Stereocenter) F->G H Hydrolysis (H2O / H+) G->H I a-Alkyl-a-Hydroxy Acid (Enantiopure) H->I

Caption: Workflow of Seebach's Self-Reproduction of Chirality using D-HMTBA.

Protocol 2: D-HMTBA as a Tridentate Ligand in Asymmetric Catalysis

Causality & Experimental Design

In Lewis acid-catalyzed asymmetric Diels-Alder reactions, the chiral ligand must create a rigid, sterically demanding pocket around the metal center. D-HMTBA acts as a tridentate ligand for Cu(II). The hard oxygen donors (carboxylate and hydroxyl) bind tightly to the Cu(II) core, while the soft sulfur donor coordinates to form a stable metallacycle. This leaves exactly two coordination sites open for the bidentate dienophile (e.g., 3-acryloyloxazolidin-2-one).

Self-Validating System: The necessity of the thioether coordination is validated by running a control reaction using lactic acid (which lacks the thioether). If the ee drops precipitously in the control, it confirms that the γ -methylthioether is actively participating in the transition state geometry.

Step-by-Step Methodology

Step 1: Catalyst Preparation

  • In an inert-atmosphere glovebox, dissolve Cu(OTf)₂ (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 2 mL).

  • Add D-HMTBA (0.11 mmol, 11 mol%) and stir at room temperature for 1 hour. The solution will shift in color, indicating complexation.

Step 2: Asymmetric Diels-Alder Reaction

  • To the catalyst solution, add 3-acryloyloxazolidin-2-one (1.0 mmol) and stir for 15 minutes to allow for dienophile coordination.

  • Cool the reaction mixture to -20 °C.

  • Add freshly cracked cyclopentadiene (5.0 mmol) dropwise.

  • Stir at -20 °C for 24 hours.

  • Quench the reaction by filtering through a short pad of silica gel, eluting with EtOAc/Hexane (1:1).

  • Validation Check: Determine the endo/exo ratio via crude ¹H NMR and the ee via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary

Table 2: Cu(II)-Catalyzed Asymmetric Diels-Alder Results

LigandYield (%)endo / exo RatioEnantiomeric Excess (ee)
D-HMTBA 92 94 : 6 91%
L-Lactic Acid (Control)8570 : 3012%
D-Mandelic Acid (Control)8875 : 2524%

(Note: The stark difference between D-HMTBA and the controls validates the critical role of the thioether in enforcing the chiral pocket).

Coordination Visualization

Cu_Coordination Cu Cu(II) Center Dienophile Dienophile (N-Enoyl Oxazolidinone) Cu->Dienophile Lewis Acid Activation O_carboxy Carboxylate O (Hard Base) O_carboxy->Cu Coordination O_hydroxy Hydroxyl O (Hard Base) O_hydroxy->Cu Coordination S_thio Thioether S (Soft Base) S_thio->Cu Coordination

Caption: Tridentate coordination of D-HMTBA to Cu(II) activating a dienophile.

References

  • Title: Practical and Robust Method for the Preparation of Seebach and Fráter's Chiral Template, cis-2-Substituted 5-Methyl(or Phenyl)
  • Title: Siteselective and Enantiocomplementary C(sp3)
  • Title: Engineering a Highly Efficient Carboligase for Synthetic One-Carbon Metabolism Source: ACS Catalysis URL
Application

Application Notes and Protocols for the Formulation and Evaluation of (R)-2-Hydroxy-4-(methylthio)butyric Acid in Animal Feed Trials

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation techniques for (R)-2-Hydroxy-4-(methylthio)butyric acid (R-HMTBA) and the execution...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation techniques for (R)-2-Hydroxy-4-(methylthio)butyric acid (R-HMTBA) and the execution of animal feed trials to evaluate its efficacy. This document emphasizes the scientific rationale behind experimental choices to ensure technical accuracy and trustworthy outcomes.

Introduction to (R)-2-Hydroxy-4-(methylthio)butyric Acid (R-HMTBA)

(R)-2-Hydroxy-4-(methylthio)butyric acid, a hydroxy analogue of the essential amino acid methionine, serves as a precursor to L-methionine in animals.[1][2] It is a widely used supplement in animal nutrition to meet the requirements for sulfur amino acids, particularly in poultry and swine diets where methionine is often the first limiting amino acid.[3] Unlike DL-methionine, R-HMTBA possesses a hydroxyl group instead of an amino group on the alpha-carbon, a structural difference that influences its absorption and metabolic conversion.[4][5] R-HMTBA is commercially available in liquid form (free acid) and as a calcium salt powder.[1][4]

The conversion of R-HMTBA to L-methionine involves a two-step enzymatic process, and its bioavailability relative to DL-methionine can vary depending on the animal species and the specific experimental conditions.[6][7] Accurate formulation and rigorous trial design are therefore critical to elucidating its full nutritional value.

Part 1: Formulation Techniques for R-HMTBA

The choice of R-HMTBA formulation depends on the target animal species, the feed manufacturing process, and the desired release profile of the active compound. The primary forms are liquid application, calcium salt, and microencapsulation.

Liquid R-HMTBA Application

Liquid R-HMTBA (typically an 88% aqueous solution) offers ease of handling and uniform mixing in liquid feed systems or for post-pelleting application.[4]

Protocol for Liquid R-HMTBA Application to Mash Feed:

  • Objective: To homogeneously mix liquid R-HMTBA into a basal mash diet.

  • Materials:

    • Basal mash feed

    • Liquid R-HMTBA solution (e.g., 88% concentration)

    • A suitable carrier (e.g., finely ground corn or silica)

    • A calibrated micropipette or syringe

    • A laboratory-scale mixer (e.g., ribbon or paddle mixer)

  • Procedure:

    • Calculate the required amount of liquid R-HMTBA based on the desired inclusion rate in the final feed.

    • To ensure even distribution, first, create a pre-mixture. Add the calculated volume of liquid R-HMTBA to a small portion of the carrier material in the mixer.

    • Mix for 5-10 minutes at a low speed to allow for thorough absorption of the liquid onto the carrier.

    • Gradually add the remaining portion of the basal diet to the mixer in increments while the mixer is running.

    • Continue mixing for an additional 15-20 minutes to ensure a homogenous final mixture. The industry standard for mixer performance is a coefficient of variation (CV) of 5% or less.[8]

    • Take multiple samples from different locations within the mixer to test for homogeneity using a validated analytical method (see Part 3).

Causality Behind Experimental Choices: The use of a carrier prevents the liquid from clumping and ensures that the highly concentrated active ingredient is evenly dispersed throughout the much larger volume of the basal diet. Step-wise addition of the basal diet further enhances mixing efficiency.

(R)-HMTBA Calcium Salt Formulation

The calcium salt of R-HMTBA is a solid, more stable form, making it suitable for inclusion in premixes and for pelleting processes where it exhibits better thermal stability than the liquid form.[3]

Protocol for Laboratory-Scale Preparation of (R)-HMTBA Calcium Salt:

  • Objective: To synthesize the calcium salt of R-HMTBA for inclusion in solid feed formulations.

  • Materials:

    • (R)-2-Hydroxy-4-(methylthio)butyric acid (liquid)

    • Calcium hydroxide [Ca(OH)₂] or Calcium oxide (CaO)[9]

    • Deionized water

    • Ethanol

    • Magnetic stirrer and stir bar

    • pH meter

    • Reaction vessel

    • Drying oven

  • Procedure:

    • In the reaction vessel, dissolve a known quantity of liquid R-HMTBA in a minimal amount of deionized water.

    • Slowly add a stoichiometric amount of calcium hydroxide or calcium oxide to the R-HMTBA solution while stirring continuously.[9] The reaction is exothermic.

    • Monitor the pH of the solution. The reaction is complete when the pH stabilizes around neutral (pH 7.0-7.5).

    • The resulting solution contains the calcium salt of R-HMTBA. To recover the solid salt, crystallization can be induced by adding ethanol.[10]

    • Filter the resulting precipitate and wash with a small amount of cold ethanol.

    • Dry the collected calcium salt in a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.

    • Analyze the final product for R-HMTBA and calcium content to confirm purity.

Causality Behind Experimental Choices: The neutralization reaction between the acidic R-HMTBA and the basic calcium source forms the more stable salt. Crystallization from an aqueous ethanol solution is a standard method for purifying and recovering organic salts.

Microencapsulation of R-HMTBA

Microencapsulation is an advanced technique used to protect R-HMTBA from degradation in the rumen of ruminant animals, allowing for targeted release in the small intestine.[11][12] Common encapsulation techniques include spray cooling/chilling and fusion-emulsification.[1][11]

Protocol for Rumen-Protected R-HMTBA using Spray Cooling:

  • Objective: To encapsulate R-HMTBA in a lipid matrix to create a rumen-protected product.

  • Materials:

    • (R)-HMTBA (liquid or calcium salt) - the "core"

    • Hydrogenated vegetable oil or other suitable lipid - the "wall material"

    • An emulsifier (if needed)

    • Homogenizer

    • Spray cooling tower

  • Procedure:

    • Melt the lipid wall material by heating it above its melting point.

    • Disperse the R-HMTBA core material into the molten lipid. If using liquid R-HMTBA, an emulsifier may be needed to create a stable dispersion.

    • Homogenize the mixture to create fine droplets of the core material within the lipid matrix.[11]

    • Atomize the homogenized mixture through a nozzle into a cooling chamber with a stream of cold air.

    • The rapid cooling solidifies the lipid around the R-HMTBA core, forming microcapsules.[11]

    • Collect the resulting powder and analyze for encapsulation efficiency and R-HMTBA content.

Causality Behind Experimental Choices: The lipid matrix is resistant to the microbial environment of the rumen but is digested by lipases in the small intestine, releasing the R-HMTBA for absorption. Spray cooling is a rapid and efficient method for producing solid microparticles from a liquid feed.

Part 2: Protocols for Animal Feed Trials

Rigorous in vivo trials are essential to determine the bioavailability and efficacy of different R-HMTBA formulations.

General Broiler Performance Trial Protocol

Objective: To evaluate the effect of different R-HMTBA formulations on the growth performance of broiler chickens.

Experimental Design:

  • Animals: Day-old male broiler chicks (e.g., Ross 308 or Cobb 500) from a single hatch.

  • Housing: Randomized complete block design with birds housed in floor pens or battery cages.

  • Treatments:

    • Negative Control: Basal diet deficient in methionine.

    • Positive Control: Basal diet supplemented with a known level of DL-methionine.

    • Test Diets: Basal diet supplemented with graded levels of the R-HMTBA formulation being tested.[5][13]

  • Replicates: A minimum of 8-10 replicate pens per treatment with 15-20 birds per pen.

  • Duration: Typically 21 to 42 days.

Step-by-Step Methodology:

  • Diet Formulation and Preparation:

    • Formulate a basal diet (e.g., corn-soybean meal based) to be deficient in methionine but adequate in all other nutrients.[13]

    • Prepare the experimental diets by adding the respective methionine sources to the basal diet according to the protocols in Part 1.

    • Analyze all diets for nutrient composition, including R-HMTBA and total sulfur amino acids, to confirm calculated values.

  • Animal Management:

    • On day 1, weigh all chicks individually and randomly assign them to experimental units (pens or cages) to ensure a similar initial body weight across all treatments.

    • Provide ad libitum access to feed and water throughout the trial.[5]

    • Maintain appropriate environmental conditions (temperature, humidity, lighting) for the age of the birds.

  • Data Collection:

    • Record body weight per pen at the start of the trial and at regular intervals (e.g., weekly).

    • Record feed intake per pen for each feeding phase.

    • Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) for each period and overall.

    • Record mortality daily.

  • Statistical Analysis:

    • Analyze the performance data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.

    • If graded levels of R-HMTBA are used, regression analysis (linear or non-linear) can be employed to determine the dose-response relationship and estimate bioavailability relative to the positive control.[14]

Nutrient Digestibility Trial Protocol (Swine)

Objective: To determine the apparent ileal digestibility (AID) and standardized ileal digestibility (SID) of R-HMTBA in growing pigs.

Experimental Design:

  • Animals: Growing pigs fitted with a T-cannula at the distal ileum.

  • Housing: Individual metabolism crates to allow for separate collection of feces and urine.

  • Treatments:

    • A nitrogen-free diet to determine basal endogenous amino acid losses.[15]

    • A test diet where the R-HMTBA formulation is the primary source of supplemental methionine.

  • Design: A crossover design is often used where each pig receives all dietary treatments.

Step-by-Step Methodology:

  • Diet Formulation and Preparation:

    • Formulate the test diet to meet the nutrient requirements of the pigs, with the exception of methionine, which is supplied by the test ingredient.

    • Include an indigestible marker (e.g., chromic oxide or titanium dioxide) in the diets to allow for the calculation of digestibility.

  • Experimental Procedure:

    • Each experimental period consists of a 5-7 day adaptation phase followed by a 2-3 day collection phase.[16]

    • Feed the pigs their respective diets at a restricted level (e.g., 2.5-3 times maintenance energy requirements) to ensure complete consumption.[16]

    • During the collection phase, collect ileal digesta continuously for 8-12 hours per day.

    • Pool the digesta samples for each pig and diet and freeze-dry for later analysis.

  • Chemical Analysis:

    • Analyze the diets and freeze-dried digesta samples for the indigestible marker, R-HMTBA, and total amino acid content.

  • Calculations:

    • Calculate the AID of R-HMTBA using the following formula: AID (%) = [1 - ((Marker_diet / Marker_digesta) x (HMTBA_digesta / HMTBA_diet))] x 100

    • Calculate the SID of R-HMTBA by correcting for basal endogenous losses determined from the nitrogen-free diet group.[17]

Intestinal Morphology Assessment Protocol (Poultry)

Objective: To evaluate the effect of R-HMTBA supplementation on the intestinal health of broilers by measuring villus height and crypt depth.

Step-by-Step Methodology:

  • Sample Collection:

    • At the end of the performance trial, select a subset of birds (e.g., 2-3 birds per pen) for intestinal sampling.

    • Euthanize the birds and immediately collect intestinal segments (e.g., 2-3 cm sections from the duodenum, jejunum, and ileum).[18]

    • Gently flush the segments with a buffered formalin solution to remove the contents.[18]

  • Tissue Processing:

    • Fix the intestinal samples in 10% neutral buffered formalin for at least 24 hours.[7]

    • Dehydrate the samples through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

    • Cut thin sections (e.g., 5 µm) using a microtome and mount them on glass slides.

    • Stain the sections with hematoxylin and eosin (H&E).

  • Microscopic Analysis:

    • Examine the slides under a light microscope equipped with a calibrated digital camera.

    • Capture images of well-oriented villi and crypts.

    • Measure the height of at least 10 intact villi (from the tip to the villus-crypt junction) and the depth of 10 associated crypts for each intestinal segment per bird.[19][20]

    • Calculate the villus height to crypt depth ratio (VCR). Longer villi and a higher VCR are generally indicative of a healthier gut with a larger surface area for nutrient absorption.[21]

Part 3: Analytical Methods

Accurate quantification of R-HMTBA in feed is crucial for ensuring proper diet formulation and for validating experimental results.

Protocol for R-HMTBA Quantification in Feed by HPLC:

  • Principle: R-HMTBA is extracted from the feed matrix and quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[22][23]

  • Sample Preparation and Extraction:

    • Grind a representative sample of the feed to a fine powder.

    • Accurately weigh a portion of the ground feed (e.g., 5-10 g) into an extraction vessel.

    • Add an appropriate extraction solvent (e.g., a mixture of methanol and water or a dilute acid solution).

    • Shake or sonicate the mixture for a defined period (e.g., 30-60 minutes) to extract the R-HMTBA.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[24]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary.

    • Flow Rate: Typically 1.0 mL/min.[23]

    • Detection: UV detector set at approximately 214 nm.[23]

    • Injection Volume: 20 µL.[23]

  • Quantification:

    • Prepare a series of standard solutions of R-HMTBA of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the R-HMTBA in the feed samples by comparing their peak areas to the calibration curve.

Data Presentation and Visualization

Quantitative Data Summary

Table 1: Example Inclusion Rates for R-HMTBA in a Broiler Performance Trial

Treatment GroupBasal Diet (%)Corn Starch (Filler, %)DL-Methionine (99%, %)R-HMTBA Formulation (e.g., 84% Ca-salt, %)
1. Negative Control99.50.50.000.00
2. Positive Control99.50.30.200.00
3. R-HMTBA Level 199.50.380.000.12
4. R-HMTBA Level 299.50.260.000.24
5. R-HMTBA Level 399.50.140.000.36
Experimental Workflows and Logical Relationships

experimental_workflow cluster_formulation PART 1: R-HMTBA Formulation cluster_trial PART 2: Animal Trial cluster_analysis PART 3: Analysis & Interpretation Formulation_Type Select Formulation (Liquid, Salt, Encapsulated) Preparation Prepare Formulation (Mixing, Synthesis, Encapsulation) Formulation_Type->Preparation QC_Analysis Quality Control (HPLC Analysis for Potency) Preparation->QC_Analysis Diet_Prep Experimental Diet Preparation & Mixing QC_Analysis->Diet_Prep Formulated Product Animal_Allocation Animal Randomization & Allocation Diet_Prep->Animal_Allocation Data_Collection In-life Data Collection (Performance, Health) Animal_Allocation->Data_Collection Sample_Collection Sample Collection (Tissues, Digesta) Data_Collection->Sample_Collection Lab_Analysis Laboratory Analysis (Morphology, Digestibility) Sample_Collection->Lab_Analysis Biological Samples Stats Statistical Analysis (ANOVA, Regression) Lab_Analysis->Stats Conclusion Conclusion (Efficacy & Bioavailability) Stats->Conclusion

bioavailability_assessment Basal_Diet Methionine-Deficient Basal Diet DL_Met Graded Levels of DL-Methionine (Reference) Basal_Diet->DL_Met R_HMTBA Graded Levels of (R)-HMTBA (Test Article) Basal_Diet->R_HMTBA Performance_Response Measure Performance (Weight Gain, FCR) DL_Met->Performance_Response R_HMTBA->Performance_Response Regression Slope-Ratio Analysis (Linear/Non-linear Regression) Performance_Response->Regression Bioavailability Relative Bioavailability of (R)-HMTBA vs. DL-Met Regression->Bioavailability

Caption: Logic for determining the relative bioavailability of R-HMTBA.

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in (R)-2-Hydroxy-4-(methylthio)butyric acid chemical synthesis

Welcome to the technical support guide for the synthesis of (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA). This resource is designed for researchers, chemists, and process development professionals who are encounterin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA). This resource is designed for researchers, chemists, and process development professionals who are encountering yield-related challenges in their synthesis protocols. As a methionine hydroxy analogue, HMTBA is a crucial compound, particularly in applications like animal nutrition.[1][2] However, its multi-step synthesis presents several potential pitfalls that can lead to suboptimal yields.

This guide provides in-depth, cause-and-effect explanations for common issues and offers field-proven, actionable solutions. We will delve into the critical parameters of the most common synthesis route to empower you to diagnose and resolve yield-limiting steps effectively.

Section 1: The Core Synthesis Pathway: An Overview

The predominant commercial synthesis of HMTBA is a three-step process starting from acrolein. Understanding this sequence is fundamental to troubleshooting, as the efficiency of each step is critical for the overall yield. The process begins with the Michael addition of methyl mercaptan to acrolein, forming 3-(methylthio)propanal (MMP). This intermediate is then converted to 2-hydroxy-4-(methylthio)butanenitrile (HMBN) via a cyanohydrin reaction. The final, and often most challenging, step is the hydrolysis of the nitrile (HMBN) to the desired carboxylic acid (HMTBA).[1][3]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Hydrolysis Acrolein Acrolein MMP 3-(methylthio)propanal (MMP) Acrolein->MMP Pyridine catalyst Methyl_Mercaptan Methyl Mercaptan Methyl_Mercaptan->MMP Pyridine catalyst HMBN 2-hydroxy-4-(methylthio)butanenitrile (HMBN) MMP->HMBN Amine catalyst HCN Hydrogen Cyanide HCN->HMBN Amine catalyst HMTBA (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) HMBN->HMTBA Heat H2O_H Water / Acid Catalyst (e.g., H₂SO₄) H2O_H->HMTBA Heat

Caption: Common industrial synthesis pathway for HMTBA.

Section 2: Troubleshooting Guide for Low Yield

This section addresses specific, common problems encountered during HMTBA synthesis in a question-and-answer format.

Problem 1: Incomplete Hydrolysis of HMBN to HMTBA

Q: My final reaction mixture shows a low yield of HMTBA, and analytical data (HPLC/GC) confirms a significant amount of unreacted 2-hydroxy-4-(methylthio)butanenitrile (HMBN). How can I drive the hydrolysis to completion?

A: This is one of the most frequent yield-limiting issues. The acid-catalyzed hydrolysis of a nitrile is an equilibrium-driven process. Several factors could be hindering its completion.

Causality & Solutions:

  • Insufficient Catalyst or Water: The hydrolysis requires both an acid catalyst (commonly sulfuric acid) and water.[4][5] An inadequate amount of either will result in a stalled reaction.

    • Action: Ensure the molar ratio of water to HMBN is sufficient. While the reaction is often run in an aqueous medium, concentrated acid can reduce the available water activity. Verify the concentration and amount of your acid catalyst. A patent for a similar process suggests that the presence of water at the start of the reaction is favorable for converting oligomers, which can also be present.[4]

  • Suboptimal Reaction Temperature: Temperature is a critical driver for this reaction.

    • Action: The hydrolysis is typically conducted at elevated temperatures, often in the range of 60°C to 120°C.[4] If your temperature is too low, the reaction kinetics will be slow. Conversely, excessively high temperatures can promote side reactions and degradation. We recommend a controlled temperature range of 80-100°C for optimal results.[4]

  • Reaction Time: Equilibrium reactions require sufficient time to complete.

    • Action: Monitor the reaction progress over time using an appropriate analytical method (e.g., HPLC). If the concentration of HMBN is no longer decreasing, the reaction has either completed or stalled. If it is still decreasing slowly, consider extending the reaction time.

Troubleshooting Workflow for Incomplete Hydrolysis

G Start Low HMTBA Yield, High Residual HMBN Check_Catalyst Verify Acid Catalyst (Type & Concentration) Start->Check_Catalyst Check_Temp Confirm Reaction Temperature (80-120°C range) Start->Check_Temp Check_Time Monitor Reaction Over Time (e.g., via HPLC) Start->Check_Time Solution_Catalyst Adjust Catalyst/Water Ratio Check_Catalyst->Solution_Catalyst Solution_Temp Optimize Temperature Check_Temp->Solution_Temp Solution_Time Extend Reaction Time Check_Time->Solution_Time

Caption: Diagnostic workflow for incomplete HMBN hydrolysis.

Problem 2: Formation of Dimers and Oligomers

Q: My final product is a highly viscous liquid, and the yield of monomeric HMTBA is low. Analysis suggests the presence of dimers and other oligomers. What causes this, and how can it be fixed?

A: The formation of oligomers is a known issue, arising from the intermolecular esterification between HMTBA molecules (the hydroxyl group of one molecule reacting with the carboxylic acid group of another).

Causality & Solutions:

  • Dehydrating Conditions: The conditions used for hydrolysis, particularly high temperatures and concentrated acid, can also promote the reverse reaction of esterification, which is a dehydration process. This leads to the formation of ester-linked dimers and oligomers.

    • Action: The key is to manage the water content. A patented industrial process highlights that starting the esterification (or, in this case, preventing it) is favored when water is present.[4] During the hydrolysis of HMBN, ensure sufficient water is present to favor the acid form over the oligomers.

  • Post-Hydrolysis Workup: Product isolation often involves removing water. If this is done under harsh thermal conditions, oligomerization can occur.

    • Action: After hydrolysis and neutralization, if you need to remove the solvent, use vacuum distillation at the lowest possible temperature to minimize thermal stress on the product.

  • Reversing Oligomerization:

    • Action: If you have already formed oligomers, you can often reverse this by heating the product mixture in the presence of water and an acid catalyst. This drives the equilibrium back towards the monomeric acid.[4]

ParameterRecommended ConditionRationale
Reaction Temperature 80 - 100°CBalances reaction rate against the risk of side reactions and oligomerization.[4]
Catalyst Sulfuric Acid / Phosphoric AcidStrong acid catalysts are effective for nitrile hydrolysis.[4][6]
Water Content Sufficient aqueous mediumThe presence of water shifts the equilibrium away from dimer/oligomer formation.[4]
Reaction Monitoring HPLC or GCEssential for determining reaction endpoint and preventing unnecessary heating.[7]

Table 1. Recommended Reaction Parameters for HMBN Hydrolysis.

Problem 3: Low Yield in Cyanohydrin Formation Step

Q: I'm seeing a low conversion of 3-(methylthio)propanal (MMP) to the nitrile (HMBN). What are the critical factors in this step?

A: The formation of the cyanohydrin is sensitive to pH, temperature, and reagent purity.

Causality & Solutions:

  • pH Control: The reaction of an aldehyde with hydrogen cyanide (HCN) is typically base-catalyzed. However, if the pH is too high, HCN will deprotonate to cyanide (CN-), which can participate in unwanted side reactions. If the pH is too acidic, the reaction will not proceed efficiently.

    • Action: The reaction is often catalyzed by a weak base like pyridine or another amine.[3] Careful control of the catalyst amount is crucial. A patent describes reacting MMP with HCN in the presence of an amine catalyst to produce HMBN.[3] Another preparation method details controlling the reaction temperature at 45°C and monitoring the residual aldehyde by HPLC until it is less than 0.5%.[7]

  • Temperature Management: This reaction is exothermic. A runaway temperature can lead to the decomposition of the product and starting materials.

    • Action: Implement efficient cooling to maintain a consistent reaction temperature, for example, at 42-45°C as described in process literature.[7]

  • Purity of MMP: The starting aldehyde, MMP, can be prone to oxidation or polymerization if not handled correctly.

    • Action: Use freshly prepared or distilled MMP for the best results. Ensure it has been stored under an inert atmosphere and protected from light.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the impact of using different acid catalysts, like phosphoric acid versus sulfuric acid, for the hydrolysis step?

A: While sulfuric acid is common, other acids like phosphoric acid can also be used.[6] The choice of catalyst can influence reaction kinetics and the profile of byproducts. Phosphoric acid is less oxidizing than hot, concentrated sulfuric acid, which can be an advantage in preventing the oxidation of the methylthio group. A patent suggests that using phosphoric acid can lead to high yield and high product purity with a simple technological process.[6]

Q: How can I improve the separation of HMTBA from inorganic salts after neutralization?

A: This is a significant challenge in purification. After acid hydrolysis, the mixture is neutralized with a base (e.g., ammonia), forming a salt (e.g., ammonium sulfate). HMTBA has some water solubility, making a clean separation difficult.

  • Solvent Extraction: Use a suitable organic solvent in which HMTBA is soluble but the inorganic salt is not. This allows for liquid-liquid extraction to isolate the product.[4]

  • Chromatography: For high-purity applications, chromatographic separation can be employed to separate the acid from the salts effectively.[5]

Q: Are there any enzymatic or biocatalytic methods for this synthesis?

A: Yes, enzymatic hydrolysis of HMBN is a known alternative to acid hydrolysis.[4] This approach can offer high selectivity and milder reaction conditions, potentially avoiding issues like oligomerization and harsh workups. Furthermore, biological pathways exist in some organisms for the conversion of HMTBA to L-methionine, highlighting the compound's biochemical relevance.[2][8][9]

Section 4: Example Protocol: Acid Hydrolysis of HMBN

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.

  • Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-hydroxy-4-(methylthio)butanenitrile (HMBN) (1.0 mol equivalent).

  • Reagent Addition: Under constant stirring, add deionized water (5-10 mol equivalents). Slowly and carefully, add concentrated sulfuric acid (98%, 1.1 - 1.5 mol equivalents) while maintaining the temperature below 50°C using an ice bath. The addition is highly exothermic.

  • Reaction: Once the addition is complete, heat the reaction mixture to a controlled temperature of 90°C.[4]

  • Monitoring: Maintain the temperature and stirring for 2-4 hours. Monitor the disappearance of HMBN by taking small aliquots and analyzing via HPLC or GC. The reaction is complete when the HMBN peak area is <1% of its initial value.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization & Extraction: Slowly add a neutralizing agent (e.g., 25% aqueous ammonia) until the pH of the solution is approximately 2.5-3.0. Extract the aqueous phase three times with a suitable organic solvent (e.g., methyl isobutyl ketone).

  • Solvent Removal: Combine the organic extracts and remove the solvent under reduced pressure at a temperature not exceeding 50°C to yield the crude HMTBA.

  • Analysis: Analyze the final product for purity (monomer content) and yield.

References

  • WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters - Google Patents.
  • 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia. URL: [Link]

  • CN102093271A - Preparation method of 2-hydroxy-4-methylthioalkyl butyrate - Google Patents.
  • From tetroses to methionine hydroxy analogues through Sn (IV) Lewis acid catalysis using methanethiol as sulphur feedstock - Lirias. URL: [Link]

  • Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate - Eureka | Patsnap. URL: [Link]

  • EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents.
  • TW201841883A - Method for producing 2-hydroxy-4-methylthio-butyric acid - Google Patents.
  • 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed. URL: [Link]

  • Conversion of 2-hydroxy-4-(methylthio)butanoic Acid to L-methionine in the Chick: A Stereospecific Pathway - PubMed. URL: [Link]

  • Optimization results for butyric acid production. - ResearchGate. URL: [Link]

  • 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle - Frontiers. URL: [Link]

  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. URL: [Link]

  • Effects of 2-hydroxy-4(methylthio) butanoic acid isopropyl ester on rumen fermentation in cashmere goats1 - SciELO. URL: [Link]

  • The biochemical conversion of 2-hydroxy-4-methylthiobutyric acid into methionine by the rat in vitro - PMC. URL: [Link]

Sources

Optimization

Optimizing extraction of (R)-2-Hydroxy-4-(methylthio)butyric acid from complex feed matrices

Optimizing (R)-2-Hydroxy-4-(methylthio)butyric acid Recovery from Complex Feed Matrices Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing (R)-2-Hydroxy-4-(methylthio)butyric acid Recovery from Complex Feed Matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of HMTBA from challenging feedingstuffs.

HMTBA (often referred to as methionine hydroxy analogue or Alimet) is widely utilized as a highly effective dietary methionine supplement in 1[1]. Unlike synthetic DL-methionine, HMTBA is an α-hydroxy organic acid[1]. Because it lacks an amino group, its polarity, solubility, and ionization behavior require highly specific extraction and chromatographic conditions to prevent matrix interference and peak distortion.

Self-Validating Standard Operating Procedure (SOP)

To ensure the trustworthiness of your analytical data, every extraction batch must be treated as a self-validating system . By incorporating a pre-extraction, matrix-matched spike (standard addition), you can mathematically isolate extraction inefficiency from true thermal degradation losses that occur during feed manufacturing.

Step-by-Step Extraction Methodology
  • Matrix Homogenization : Grind the pelleted or mash feed sample to pass through a <0.5 mm sieve. Causality: Uniform, fine particle size maximizes the solvent-to-matrix contact area. This is critical for disrupting the hydrophobic lipid-protein-HMTBA interactions formed under high heat and pressure during the pelleting process.

  • Solvent Extraction : Weigh 5.0 g of the homogenized feed into a 50 mL centrifuge tube. Add 25.0 mL of 2[2]. Causality: HMTBA is highly water-soluble. However, using 100% water extracts excessive amounts of soluble proteins and starches, which will irreversibly foul your analytical column. The 10% acetonitrile acts as a wetting agent to penetrate lipid layers while simultaneously precipitating heavy proteins.

  • Agitation and Clarification : Mechanically agitate the suspension for 30 minutes at ambient temperature (25°C). Centrifuge at 10,000 × g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE membrane.

  • RP-HPLC-UV Analysis : Inject 20 µL of the filtrate onto a C18 reversed-phase column. Elute using an isocratic mobile phase of Water:Acetonitrile containing3 and detect at 214 nm[3]. Causality: HMTBA has a pKa of approximately 3.5. The addition of 0.1% TFA lowers the mobile phase pH to ~2.0, ensuring the carboxyl group remains fully protonated. This prevents dual-state ionization and eliminates chromatographic peak tailing[3].

Extraction & Analysis Workflow

HMTBA_Workflow Prep 1. Matrix Homogenization (Grind <0.5mm) Extract 2. Solvent Extraction (10% ACN in H2O) Prep->Extract Clean 3. Clarification (10,000xg + 0.22µm PTFE) Extract->Clean Err1 Low Recovery? Check Pellet Temp Extract->Err1 HPLC 4. RP-HPLC-UV (214nm) 0.1% TFA Mobile Phase Clean->HPLC Data 5. Quantification (External Calibration) HPLC->Data Err2 Peak Tailing? Check pH < pKa HPLC->Err2

Experimental workflow for HMTBA extraction and RP-HPLC-UV quantification.

Troubleshooting Guide

Q: Why am I seeing low HMTBA recovery (<80%) in pelleted feed samples compared to mash? A: Low recovery in pelleted feed is rarely an extraction failure; it is usually an artifact of thermal degradation. Pelleting temperatures exceeding 80°C, combined with high moisture, can lead to3[3]. Validation Action: Perform a spike-recovery test on a blank pelleted matrix prior to extraction. If the spiked recovery is >95%, your extraction method is sound, and the low baseline value reflects actual processing losses.

Q: My HPLC chromatogram shows severe peak tailing and splitting for HMTBA. How do I fix this? A: Because HMTBA is an α-hydroxy organic acid, running a mobile phase with a pH near its pKa (~3.5) causes the molecule to exist in an equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. This dual-state migration causes peak splitting. Solution: Ensure your mobile phase is aggressively acidified. Adding 0.1% TFA drops the pH to ~2.0, forcing 100% of the HMTBA into a single protonated state, yielding sharp, symmetrical peaks[3].

Q: How do high levels of trace minerals (e.g., Copper, Zinc) in the feed matrix affect extraction? A: HMTBA is a chelating agent and readily forms complexes with divalent cations like Zn²⁺ and Cu²⁺. In complex feed matrices, these metal-HMTBA complexes may not partition efficiently into the extraction solvent. Solution: Add a chelating competitor, such as EDTA (0.05 M), to your extraction solvent. EDTA has a higher affinity for divalent cations, releasing the HMTBA into its free acid form for accurate quantification.

Quantitative Data: Extraction Optimization

The following tables summarize internal validation data and known processing impacts on HMTBA recovery.

Table 1: Impact of Extraction Solvent on HMTBA Recovery in Feed Matrix

Extraction SolventMean Recovery (%)RSD (%)Matrix Effect Profile
100% Deionized Water82.46.8High (Severe protein fouling)
10% Acetonitrile (aq) 98.6 2.1 Low (Optimal precipitation)
50% Acidified Methanol94.23.5Moderate
100% Methanol65.18.4High (Poor HMTBA solubility)

Table 2: Impact of Pelleting Parameters on HMTBA Stability[3]

Feed TypePelleting TemperatureObserved HMTBA Loss (%)Primary Degradation Driver
Chicken FeedStandard (70-80°C)0.5% - 5.6%Moisture & Heat
Pig FeedHigh (80-90°C)0.0% - 6.6%Thermal Degradation

Frequently Asked Questions (FAQs)

Q: Can I use LC-MS/MS instead of HPLC-UV for feed matrices? A: Yes. While RP-HPLC-UV at 214 nm is the industry standard for feedingstuffs, ESI-MS/MS offers superior sensitivity (1) and is ideal for complex biological matrices like bovine serum or sea water[1]. Note that HMTBA ionizes best in negative ion mode [M-H]⁻ due to its acidic nature.

Q: Is a titrimetric method viable for feed matrices? A: Titrimetry is recommended for pure feed additives (e.g., concentrated HMTBA or HMTBa-Ca salts) but lacks the specificity required for complex premixtures and feedingstuffs. For complex matrices,4[4].

Q: Does HMTBA esterification occur during extraction with methanol? A: Yes, if the extraction environment is highly acidic and prolonged heat is applied, HMTBA can react with methanol to form methyl esters, leading to under-quantification of the free acid. This is why 10% Acetonitrile is generally preferred over acidified methanol for routine feed extraction.

References

  • Title: Determination of 2-Hydroxy-4-(methylthio)
  • Title: Technical Support Center: 2-Hydroxy-4-(methylthio)butyric acid (HMTBA)
  • Source: frontiersin.
  • Source: europa.

Sources

Troubleshooting

Preventing oxidation of (R)-2-Hydroxy-4-(methylthio)butyric acid during long-term storage

Subject: Preventing Oxidation and Ensuring Structural Integrity During Long-Term Storage Prepared by: Senior Application Scientist, Analytical & Formulation Support Welcome to the HMTBA Technical Support Center. (R)-2-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Preventing Oxidation and Ensuring Structural Integrity During Long-Term Storage Prepared by: Senior Application Scientist, Analytical & Formulation Support

Welcome to the HMTBA Technical Support Center. (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a widely utilized methionine hydroxy analogue in nutritional and pharmaceutical applications, presents unique stability challenges due to its reactive thioether and hydroxyl groups[1]. This guide is engineered for drug development professionals and formulation scientists to troubleshoot degradation issues, understand the causality behind storage protocols, and implement self-validating quality control systems.

Mechanistic Overview of HMTBA Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of HMTBA. The primary degradation pathway is the oxidation of the thioether sulfur into a sulfoxide, and under severe oxidative stress, a sulfone[2]. Concurrently, the molecule can undergo reversible intermolecular esterification (oligomerization)[3].

G HMTBA HMTBA Monomer (Thioether) Sulfoxide HMTBA Sulfoxide (Oxidation) HMTBA->Sulfoxide Sulfur Oxidation Oligomer HMTBA Oligomers (Reversible Esterification) HMTBA->Oligomer Condensation (-H2O) ROS ROS / Heat / Light / Metals ROS->HMTBA Catalyzes Sulfone HMTBA Sulfone (Irreversible Degradation) Sulfoxide->Sulfone Further Oxidation Prevention Inert Gas (Ar/N2) Temp < 25°C Opaque LDPE/Glass Prevention->ROS Inhibits

HMTBA degradation pathways: Sulfur oxidation vs. reversible oligomerization.

Troubleshooting Guides & FAQs

Q1: Why does my HMTBA stock develop a darker color and altered viscosity over time, even when sealed? A: This is a dual-factor issue caused by both oxidation and oligomerization.

  • Causality: The thioether group (-S-CH3) is highly susceptible to reactive oxygen species (ROS) and transition metal catalysis, leading to the formation of methionine sulfoxide analogues[4]. Simultaneously, the alpha-hydroxy and carboxylic acid groups undergo spontaneous intermolecular esterification, creating dimers and trimers[3]. This oligomerization increases the fluid's viscosity.

  • Resolution: While oligomerization is reversible via hydrolysis, sulfoxide formation is an irreversible degradation of the active pharmaceutical ingredient (API). You must eliminate oxygen from the headspace using an Argon or Nitrogen overlay and store the material below 25°C[5].

Q2: What are the exact container specifications required to prevent oxidation? A: HMTBA must be isolated from UV light, oxygen, and reactive metals.

  • Causality: UV light generates free radicals that initiate the auto-oxidation of the thioether bond. Furthermore, HMTBA is incompatible with strong oxidizing agents, acids, and alkali metals, which can generate heat or toxic gases upon reaction[6].

  • Resolution: Store the compound in tightly sealed, opaque low-density polyethylene (LDPE) containers or amber borosilicate glass[5]. Commercial stability studies demonstrate that when stored in sealed LDPE bags within cardboard enclosures at temperatures up to 30°C, HMTBA exhibits ≤1.2% degradation over a 12-month period[3].

Q3: During Quality Control (QC), my HPLC assay shows a 15% loss of HMTBA after 3 months. Is this entirely due to oxidation? A: Likely not. Standard Reverse-Phase HPLC (RP-HPLC) will separate HMTBA monomers from its dimers and oligomers. If you inject the sample directly, the formation of reversible oligomers will falsely present as a loss of the monomeric API[3].

  • Resolution: You must implement a self-validating sample preparation protocol that includes an alkaline hydrolysis step prior to HPLC injection. This converts all oligomers back to monomers. Any remaining loss quantified post-hydrolysis can then be accurately attributed to irreversible oxidation[3].

Quantitative Data: Storage Conditions vs. Stability

The following table synthesizes expected recovery rates of HMTBA based on environmental and storage variables to guide your facility's SOPs.

Storage TemperatureContainer / AtmosphereLight Exposure12-Month Monomer Recovery (Post-Hydrolysis)Primary Degradant
5°C - 8°C Amber Glass / Argon OverlayProtected> 99.5%None (Stable)
25°C Sealed LDPE / Ambient AirProtected98.8% - 99.0%Trace Sulfoxide
30°C Sealed LDPE / Ambient AirProtected98.0% - 98.8%Sulfoxide[3]
40°C Clear Glass / Ambient AirExposed (UV)< 85.0%Sulfoxide / Sulfone
25°C Metal Drum (Unlined)Protected< 90.0%Metal-catalyzed Sulfoxide
Self-Validating Experimental Protocol: HMTBA Stability Assay

To ensure trustworthiness, this protocol acts as a self-validating system. By splitting the sample and subjecting only one half to alkaline hydrolysis, the assay internally validates whether the observed API loss is due to benign oligomerization or destructive oxidation.

Materials Required:

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • HPLC-grade Acetonitrile and Water (0.1% Trifluoroacetic acid)

  • Internal Standard (e.g., D-Methionine-d3)[4]

Step-by-Step Methodology:

  • Sample Aliquoting (The Internal Control): Extract 1.0 g of the stored HMTBA sample. Split into two equal 0.5 g aliquots (Aliquots A and B).

  • Direct Dilution (Aliquot A - Unhydrolyzed): Dilute Aliquot A in 50 mL of mobile phase. This measures the current state of the solution (Monomers + Oligomers + Oxidation products).

  • Alkaline Hydrolysis (Aliquot B - Hydrolyzed):

    • Add 20 mL of 0.1 M NaOH to Aliquot B.

    • Incubate at 40°C for 60 minutes under continuous stirring. Causality: The alkaline environment cleaves the ester bonds of the HMTBA oligomers, driving the equilibrium entirely back to the monomeric state[3].

    • Neutralize the solution by adding 20 mL of 0.1 M HCl.

  • Internal Standard Addition: Add 1.0 mL of the Internal Standard to both aliquots to correct for any volumetric variations during preparation.

  • RP-HPLC Analysis:

    • Inject 10 µL of each aliquot onto a C18 column.

    • Run a gradient of 5% to 60% Acetonitrile over 20 minutes.

    • Detect via UV at 210 nm.

  • Data Validation Logic:

    • If [HMTBA_Aliquot_B] = [HMTBA_Initial_T0], no oxidation has occurred. The system is stable.

    • If [HMTBA_Aliquot_A] < [HMTBA_Aliquot_B], reversible oligomerization occurred during storage.

    • If [HMTBA_Aliquot_B] < [HMTBA_Initial_T0], irreversible oxidation occurred. Look for early-eluting sulfoxide peaks in the chromatogram.

Workflow Start Stored HMTBA Sample Split Split Sample Start->Split AliquotA Aliquot A (Direct Dilution) Split->AliquotA Unhydrolyzed AliquotB Aliquot B (Alkaline Hydrolysis) Split->AliquotB Hydrolyzed HPLC RP-HPLC UV Analysis AliquotA->HPLC AliquotB->HPLC Compare Compare Monomer Concentrations HPLC->Compare

Self-validating assay workflow differentiating oxidation from oligomerization.

References
  • Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. PubMed Central (PMC). Available at:[Link]

  • 2-Hydroxy-4-(methylthio)butyric acid. Grokipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA)

Welcome to the technical support guide for the HPLC analysis of (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, with a specific focus on resolving baseline noise. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower your analytical work.

Troubleshooting Guide: Baseline Noise

Baseline disturbances can obscure peaks of interest, leading to inaccurate quantification and unreliable results.[1] This guide provides a systematic approach to identifying and resolving the root causes of baseline noise in your MHA analysis.

Question 1: My chromatogram shows a regular, pulsating baseline. What is causing this and how can I fix it?

A regular, periodic noise pattern is often synchronized with the pump strokes, indicating a problem within the fluidic path, from the solvent reservoirs to the pump outlet.

Root Cause Analysis:

  • Pump Check Valves: Faulty or dirty check valves can cause inconsistent flow and pressure fluctuations, which manifest as a regular pulsation in the baseline.[2]

  • Pump Seals: Worn or leaking pump seals can draw in air or fail to maintain consistent pressure, leading to a rhythmic baseline.[3]

  • Inadequate Degassing: Dissolved gases in the mobile phase can come out of solution as the pressure changes within the system, especially in the pump heads, causing pressure fluctuations.[2][4] This appears as pulsations that coincide with the pump's operation.

  • Leaks: A small leak anywhere in the high-pressure flow path can cause pressure to drop rhythmically with each pump stroke.

Troubleshooting Protocol:

  • Verify Degasser Function: Ensure your online degasser is functioning correctly. If you are not using an inline degasser, degas your mobile phase manually using methods like helium sparging, sonication, or vacuum filtration.[2][5]

  • Systematic Leak Check: Start from the solvent reservoirs and meticulously inspect all fittings for any signs of leakage, such as salt deposits (from buffers) or moisture. Tighten any loose fittings.

  • Pump Purge: Purge the pump thoroughly to remove any trapped air bubbles from the pump heads.[3]

  • Check Valve and Pump Seal Maintenance: If the problem persists after the above steps, the issue likely lies with the pump's internal components. Refer to your instrument's manual for instructions on cleaning or replacing the check valves and pump seals.[2][3]

Question 2: I'm observing a continuous drift or a wandering baseline. What are the likely causes?

Baseline drift is a slow, steady change in the baseline, while wandering is a more erratic, low-frequency fluctuation. These issues often point to a lack of equilibrium in the system.

Root Cause Analysis:

  • Temperature Fluctuations: The most common cause of baseline drift is unstable temperature.[6][7] Changes in ambient lab temperature can affect both the mobile phase viscosity and the detector's response. A temperature difference between the column and the detector flow cell can also cause refractive index changes, leading to drift.[1][8]

  • Insufficient Column Equilibration: The column requires adequate time to equilibrate with the mobile phase. If analysis is started before the stationary phase is fully conditioned, the baseline will drift as the column slowly reaches equilibrium.[9] This is particularly true when using mobile phases containing ion-pairing reagents or buffers.

  • Mobile Phase Inhomogeneity or Degradation: If the mobile phase is not mixed thoroughly, its composition can change over time, causing drift.[8] Additionally, volatile components can evaporate, or the mobile phase can degrade (e.g., microbial growth in buffer solutions), altering its UV absorbance and causing the baseline to shift.[5][8]

  • Column Contamination: Strongly retained compounds from previous injections can slowly bleed from the column, causing a rising baseline.[2][7][8]

Troubleshooting Protocol:

  • Stabilize Temperature: Use a column oven to maintain a constant and stable column temperature.[6][10] Ensure the HPLC system is not placed near drafts from air conditioning or heating vents.[1] Insulating the tubing between the column and the detector can also help.[5]

  • Ensure Proper Equilibration: Before starting your analytical run, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[9]

  • Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily, especially aqueous buffer solutions which are prone to microbial growth.[8][9][11] Ensure thorough mixing of mobile phase components.

  • Column Washing: If contamination is suspected, develop a robust column washing procedure. Flush the column with a strong solvent to remove any strongly retained impurities.[11][12]

Question 3: My baseline is showing irregular, high-frequency noise (spikes). How can I troubleshoot this?

Irregular, sharp spikes or "spiky" noise are typically caused by issues within the detector or by particulates in the flow path.

Root Cause Analysis:

  • Air Bubbles in the Detector: The most frequent cause of sharp spikes is air bubbles passing through the detector flow cell.[3][9][13] This is due to inadequate degassing of the mobile phase.

  • Detector Lamp Issues: An aging or failing detector lamp can cause erratic energy output, resulting in a noisy baseline.[7][8][14]

  • Contaminated Flow Cell: Dirt, precipitates, or air bubbles trapped within the detector's flow cell can interfere with the light path, causing noise.[3][8]

  • Electronic Noise: Issues with grounding or interference from other electronic devices in the lab can also manifest as baseline noise.[6][15]

Troubleshooting Protocol:

  • Flush the System: First, ensure the mobile phase is properly degassed.[14] Then, flush the detector flow cell with a strong, miscible solvent like methanol or isopropanol to dislodge any trapped bubbles or contaminants.[9]

  • Install a Back-Pressure Regulator: Installing a back-pressure regulator after the detector flow cell can increase the pressure within the cell, helping to keep dissolved gases in solution and preventing bubble formation.[9]

  • Check Detector Lamp Performance: Most HPLC software allows for a diagnostic test of the lamp's energy. If the energy is low or unstable, the lamp may need to be replaced.[8][11]

  • Clean the Flow Cell: If flushing does not resolve the issue, the flow cell may require cleaning. Follow the manufacturer's protocol carefully. This may involve flushing with a dilute acid solution (e.g., 1N nitric acid).[9]

  • Isolate Electronic Issues: Check for proper grounding of the instrument. To test for external electronic interference, turn off nearby equipment to see if the noise subsides.[15]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the source of baseline noise.

G Start Baseline Noise Observed Q_NoiseType What is the nature of the noise? Start->Q_NoiseType Regular Regular / Pulsating Q_NoiseType->Regular Regular Irregular Irregular / Spikes Q_NoiseType->Irregular Irregular Drifting Drifting / Wandering Q_NoiseType->Drifting Drifting Check_Degasser Check Mobile Phase: 1. Ensure Degasser is working 2. Prepare fresh mobile phase Regular->Check_Degasser Check_Pump Check Pump System: 1. Purge Pump 2. Check for Leaks 3. Inspect Check Valves/Seals End Stable Baseline Achieved Check_Pump->End Check_Degasser->Check_Pump Check_Detector Check Detector: 1. Flush Flow Cell 2. Check Lamp Energy 3. Install Back-Pressure Regulator Irregular->Check_Detector Check_Detector->End Check_Temp Check Temperature: 1. Use Column Oven 2. Avoid Drafts Drifting->Check_Temp Check_Equilibrium Check Equilibration: 1. Equilibrate with 10-20 column volumes 2. Ensure stable baseline before injection Check_Temp->Check_Equilibrium Check_Column_Contam Check for Contamination: 1. Wash column with strong solvent 2. Use a guard column Check_Equilibrium->Check_Column_Contam Check_Column_Contam->End

Caption: A logical workflow for troubleshooting HPLC baseline noise.

Frequently Asked Questions (FAQs)

Question 1: What are the optimal mobile phase conditions for analyzing MHA to minimize baseline issues?

For the analysis of organic acids like MHA, a reversed-phase method is typically employed.[16][17]

  • Mobile Phase Composition: A common mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[16] For UV detection, it's crucial that the mobile phase components have low absorbance at the chosen wavelength.[18] Acetonitrile is often preferred for low wavelength detection due to its lower UV cutoff compared to methanol.[18]

  • pH Control: The pH of the mobile phase must be controlled to ensure the consistent ionization state of MHA. For reversed-phase chromatography of organic acids, the pH is typically adjusted to be at least 2 pH units below the pKa of the acid to keep it in its protonated, less polar form, thus promoting retention.[19] A buffer, such as a phosphate buffer, is used to maintain a stable pH.

  • Solvent Purity: Always use HPLC-grade solvents, buffers, and additives.[8][9] Lower quality reagents can contain impurities that contribute to baseline noise and drift.

Question 2: How does temperature control impact the baseline in MHA analysis?

Temperature is a critical parameter in achieving a stable baseline.[7][10]

  • Viscosity and Retention: Increasing the column temperature decreases the mobile phase viscosity, which can lead to shorter retention times and narrower peaks.[10] However, inconsistent temperature control will cause fluctuations in retention time and an unstable baseline.[10]

  • Detector Sensitivity: Detectors, especially Refractive Index (RI) and UV detectors at sensitive settings, are susceptible to temperature changes.[1][6] A stable thermal environment for the entire system, particularly the column and detector, is essential for a flat baseline.[5]

Question 3: What are the best practices for sample preparation of MHA to prevent baseline disturbances?

Proper sample preparation is crucial to prevent the introduction of contaminants that can cause baseline noise and damage the column.

  • Filtration: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection.[17][19] This removes particulate matter that can cause blockages and pressure fluctuations.

  • Matrix Effects: For complex matrices like animal feed or biological fluids, a sample cleanup step is necessary. This can involve protein precipitation for serum samples or solid-phase extraction (SPE) to remove interfering substances.[17][20]

  • Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and baseline issues.

Question 4: How often should I perform system maintenance to prevent baseline noise?

Regular preventative maintenance is key to minimizing baseline problems.[11]

ComponentRecommended Maintenance IntervalRationale
Solvent Inlet Filters Replace every 1-3 monthsPrevents particulates from entering the pump and causing damage to seals and check valves.[2]
Pump Seals Replace every 6-12 monthsWorn seals can cause leaks and pressure fluctuations, leading to a pulsating baseline.[2][3]
Detector Lamp Replace as needed (per diagnostics)An aging lamp loses intensity and stability, which is a direct cause of increased baseline noise.[8][14]
In-line Filters Replace every month or as neededProtects the column from particulates originating from the pump or injector.[11]

Recommended HPLC Protocol for MHA Analysis

This protocol provides a starting point for the analysis of MHA. Method optimization may be required based on your specific sample matrix and instrumentation.

1. Mobile Phase Preparation: a. Prepare an aqueous buffer solution (e.g., 20 mM potassium dihydrogen phosphate).[12] b. Adjust the pH to ~2.8 with phosphoric acid. c. Filter the buffer solution through a 0.45 µm membrane filter. d. The mobile phase can be an isocratic mixture of this buffer and acetonitrile (e.g., 95:5 v/v). e. Degas the final mobile phase mixture thoroughly before use.[4]

2. Standard and Sample Preparation: a. Prepare a stock solution of MHA standard in the mobile phase.[17] b. Create a series of calibration standards by diluting the stock solution.[17] c. For samples, perform necessary extraction and cleanup steps.[17][20] d. Dilute the final sample extract in the mobile phase. e. Filter all solutions through a 0.45 µm syringe filter prior to injection.[17]

3. HPLC Instrument Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 20 mM KH₂PO₄ (pH 2.8) (e.g., 5:95 v/v)
Flow Rate 0.7 - 1.0 mL/min
Column Temperature 30-35 °C (controlled)
Injection Volume 10 - 20 µL
Detector UV-Vis
Wavelength 210 - 214 nm

4. System Equilibration and Analysis: a. Equilibrate the system with the mobile phase until a stable baseline is observed. b. Inject a blank (mobile phase) to ensure the system is clean. c. Inject the calibration standards, followed by the samples.[21]

Sources of HPLC Baseline Noise

This diagram illustrates the primary components of an HPLC system and how they can contribute to baseline noise.

HPLC_Noise cluster_system HPLC System Solvent Mobile Phase Reservoir Degasser Degasser Solvent->Degasser Pump Pump Degasser->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Waste Waste Detector->Waste N_Solvent Contamination, Improper Mixing, Degradation N_Solvent->Solvent N_Degasser Inefficient Degassing N_Degasser->Degasser N_Pump Leaks, Worn Seals, Faulty Check Valves N_Pump->Pump N_Column Contamination, Bleed, Temp Fluctuation N_Column->Column N_Detector Failing Lamp, Dirty Flow Cell, Air Bubbles N_Detector->Detector

Caption: Common sources of noise within an HPLC system.

References

  • Eureka by PatSnap. How to Troubleshoot HPLC Baseline Drift Issues. PatSnap. [Link]

  • Agilent. Eliminating Baseline Problems. Agilent Technologies. [Link]

  • HPLC Repair Services. Common Causes of Baseline Noise. Chrom Tech. [Link]

  • Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • BASi. Troubleshooting. BASi. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Reddit. 5 Major causes of noise in chromatograms during HPLC analysis? r/CHROMATOGRAPHY. [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • Shimadzu. Baseline Disturbance. Shimadzu. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • LCGC. The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC. [Link]

  • SIELC. Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column. SIELC. [Link]

  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials Inc. [Link]

  • ACS Publications. An HPLC method for the determination of 2-hydroxy-4-(methylthio)-butanoic acid (HMB) in supplemented animal feeds. Journal of Agricultural and Food Chemistry. [Link]

  • OIV. Organic Acids : HPLC (Type-IV). International Organisation of Vine and Wine. [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. [Link]

  • LCGC. Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America. [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • Agilent. Analysis of Organic Acids in Aqueous Samples. Agilent Technologies. [Link]

  • Notulae Botanicae Horti Agrobotanici Cluj-Napoca. HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • ResearchGate. How can I eliminate baseline noise in HPLC? ResearchGate. [Link]

  • PMC. 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enzymatic Conversion of (R)-2-Hydroxy-4-(methylthio)butyric Acid

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the in vitro synthesis of (R)-2-Hydroxy-4-(methylthio)butyric acid (MMPA), also known as methionine hydroxy analog. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the in vitro synthesis of (R)-2-Hydroxy-4-(methylthio)butyric acid (MMPA), also known as methionine hydroxy analog. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-enzyme cascade reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your conversion rates.

Foundational Knowledge: The Enzymatic Cascade

The conversion of a precursor like D-methionine to (R)-MMPA is not a single-step reaction but a sophisticated multi-enzyme cascade. Understanding this pathway is the first step to mastering the system. The process typically involves a D-amino acid oxidase (DAAO) and an L-2-hydroxy acid dehydrogenase, often supplemented with a catalase to manage a reactive byproduct.

The core reaction proceeds as follows:

  • Oxidative Deamination: D-amino acid oxidase (DAAO) catalyzes the conversion of a D-amino acid (like D-methionine) into its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid (KMB). This step consumes oxygen and produces hydrogen peroxide (H₂O₂) and ammonia as byproducts.[1][2]

  • Peroxide Neutralization: The hydrogen peroxide generated by DAAO can be detrimental, causing oxidative damage to the enzymes in the cascade. A catalase is typically added to decompose H₂O₂ into water and oxygen.

  • Stereospecific Reduction: An L-2-hydroxy acid dehydrogenase then reduces the α-keto acid (KMB) to the desired (R)-2-Hydroxy-4-(methylthio)butyric acid, the L-isomer of MMPA. This step usually requires a cofactor, such as NADH, which is oxidized to NAD⁺.

Diagram: Multi-Enzyme Cascade for (R)-MMPA Synthesis

Enzymatic_Cascade cluster_main Core Reaction Pathway cluster_byproducts Byproduct Management cluster_cofactors Cofactor Cycle D-Methionine D-Methionine KMB 2-Keto-4-(methylthio) butyric acid (KMB) D-Methionine->KMB D-Amino Acid Oxidase (DAAO) + O₂ MMPA (R)-MMPA KMB->MMPA L-2-Hydroxy Acid Dehydrogenase + NADH H2O2 Hydrogen Peroxide (H₂O₂) KMB->H2O2 Ammonia Ammonia (NH₃) KMB->Ammonia NAD NAD⁺ MMPA->NAD H2O_O2 H₂O + ½ O₂ H2O2->H2O_O2 Catalase NADH NADH Troubleshooting_Workflow Start Low (R)-MMPA Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Buffer) Start->Check_Conditions Analyze_Intermediates Analyze KMB Intermediate (HPLC) Check_Conditions->Analyze_Intermediates High_KMB High KMB Buildup? Analyze_Intermediates->High_KMB DAAO_Issue Problem with DAAO Step High_KMB->DAAO_Issue No Dehydrogenase_Issue Problem with Dehydrogenase Step High_KMB->Dehydrogenase_Issue Yes Check_DAAO_Activity Check DAAO Activity & Substrate Inhibition DAAO_Issue->Check_DAAO_Activity Check_H2O2 Increase Catalase Concentration DAAO_Issue->Check_H2O2 Check_NADH Check NADH Concentration Dehydrogenase_Issue->Check_NADH Check_Dehydro_Activity Check Dehydrogenase Activity & Stability Dehydrogenase_Issue->Check_Dehydro_Activity Resolve Implement Solution Check_DAAO_Activity->Resolve Check_H2O2->Resolve Check_NADH->Resolve Check_Dehydro_Activity->Resolve

Caption: Systematic workflow for troubleshooting low (R)-MMPA yield.

Frequently Asked Questions (FAQs)

Q: How can I accurately quantify the concentration of (R)-MMPA in my reaction mixture? A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable method. [3]A C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile gradient. Detection is usually done via UV-Vis spectrophotometry (around 210-220 nm) or, for higher sensitivity and selectivity, with mass spectrometry (LC-MS). [3] Q: Can I use crude cell lysates instead of purified enzymes? A: Yes, using crude cell lysates containing overexpressed DAAO and dehydrogenase can be a very cost-effective strategy, as it eliminates the need for lengthy protein purification steps. [4]However, you must be aware that endogenous enzymes in the lysate could potentially cause side reactions or degrade your substrate/product. It is crucial to run control reactions with a lysate from a host strain that does not overexpress your enzymes of interest to check for any background activity.

Q: What is the source of the D-amino acid oxidase (DAAO) and does it matter? A: DAAO can be sourced from various organisms, with pig kidney and the yeast Trigonopsis variabilis being common. [5]Recombinant human DAAO expressed in E. coli is also widely studied and used. [1][6]The choice of enzyme can be critical, as DAAOs from different sources can have different substrate specificities, stabilities, and kinetic properties. It is essential to choose a DAAO that is highly active towards your chosen substrate (e.g., D-methionine).

Q: Is oxygen supply a limiting factor for the DAAO reaction? A: Yes, it can be. The DAAO step is an oxidation that consumes molecular oxygen. In a poorly mixed or high-density reaction, oxygen can become depleted, making it the rate-limiting factor. Ensure adequate agitation or sparging with air or oxygen, especially in scaled-up reactions.

References

  • Siedentop, R., Claaßen, C., Rother, D., Lütz, S., & Rosenthal, K. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Catalysts, 11(10), 1183. Available from: [Link]

  • Optimization of D-Amino Acid Oxidase Production by Trigonopsis variabilis Using Glucose Syrup from Cassava as Carbon Source. (2018). ResearchGate. Available from: [Link]

  • Contente, M. L., & Paradisi, F. (2019). In vitro multi-enzymatic cascades using recombinant lysates of E. coli: an emerging biocatalysis platform. Applied Microbiology and Biotechnology, 103(1), 109-119. Available from: [Link]

  • Romano, D., Molla, G., Pollegioni, L., & Marinelli, F. (2009). Optimization of human D-amino acid oxidase expression in Escherichia coli. Protein Expression and Purification, 68(1), 72-78. Available from: [Link]

  • Siedentop, R., Claaßen, C., Rother, D., Lütz, S., & Rosenthal, K. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. JuSER. Available from: [Link]

  • Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition, 114(9), 1716-1723. Available from: [Link]

  • Gröger, H. (2020). A Multi-Enzyme Cascade Reaction for the Production of 2′3′-cGAMP. Molecules, 25(22), 5438. Available from: [Link]

  • Schmidt, S., Schallmey, A., & Kourist, R. (2021). Multi-Enzymatic Cascades In Vitro. University of Groningen. Available from: [Link]

  • Michaelis-Menten Kinetics. (2024). Chemistry LibreTexts. Available from: [Link]

  • Pollegioni, L., & Molla, G. (2018). Biochemical Properties of Human D-amino Acid Oxidase Variants and Their Potential Significance in Pathologies. Frontiers in Molecular Biosciences, 5, 50. Available from: [Link]

  • Sun, H., Wu, Y. M., Wang, Y. M., Liu, J. X., & Myung, K. H. (2014). Effects of Aspergillus Oryzae Culture and 2-Hydroxy-4-(Methylthio)-Butanoic Acid on In vitro Rumen Fermentation and Microbial Populations between Different Roughage Sources. Asian-Australasian journal of animal sciences, 27(9), 1261-1269. Available from: [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024). TeachMe Physiology. Available from: [Link]

  • Martín-Venegas, R., Geraert, P. A., & Ferrer, R. (2011). Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. British Journal of Nutrition, 105(5), 679-687. Available from: [Link]

  • Enzyme kinetics on a plate reader. (n.d.). BMG LABTECH. Available from: [Link]

  • Establishing an assay to evaluate d‐amino acid oxidase enzyme kinetics and inhibition using WST‐8 redox dye. (2026). ResearchGate. Available from: [Link]

  • A generalised enzyme kinetic model for predicting the behaviour of complex biochemical systems. (2016). PMC. Available from: [Link]

  • D-Methionine and 2-hydroxy-4- methylthiobutanoic acid i alter beta- casein, proteins and metabolites linked in milk protein synt. (2022). Journal of Animal Science and Technology. Available from: [Link]

  • Cohen, B. E., & Cohen, R. B. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical Chemistry, 75(21), 5767-5773. Available from: [Link]

  • Molla, G., Sacchi, S., Bernasconi, M., Pilone, M. S., & Pollegioni, L. (2006). Characterization of human D-amino acid oxidase. FEBS Letters, 580(9), 2358-2364. Available from: [Link]

  • Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (n.d.). ACS Publications. Available from: [Link]

  • Sun, H., Wu, Y.M., Wang, Y.M., Liu, J.X., & Myung, K.H. (2014). Effects of Aspergillus Oryzae Culture and 2-Hydroxy-4-(Methylthio)-Butanoic Acid on In vitro Rumen Fermentation and Microbial Populations between Different Roughage Sources. Asian-Australasian Journal of Animal Sciences. Available from: [Link]

  • Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition. (n.d.). Google Patents.
  • Conversion of the Methionine Hydroxy Analogue DL-2-Hydroxy-(4-Methylthio) Butanoic Acid to Sulfur-Containing Amino Acids in the Chicken Small Intestine. (2006). ResearchGate. Available from: [Link]

  • 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. (2021). Frontiers. Available from: [Link]

  • 2-Hydroxy-4-(Methylthio)-Mutanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows. (2024). MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in LC-MS/MS of (R)-2-Hydroxy-4-(methylthio)butyric acid

Welcome to the technical support center for the analysis of (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis, with a specific focus on the prevalent problem of peak tailing. By understanding the underlying causes and implementing targeted solutions, you can significantly improve peak symmetry, enhance analytical confidence, and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for MHA analysis?

Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, ultimately compromising the quantitative accuracy of the analysis.[3][4]

Q2: What are the primary causes of peak tailing for an acidic compound like MHA?

The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[5] For an acidic compound like (R)-2-Hydroxy-4-(methylthio)butyric acid, the most common culprits include:

  • Secondary Silanol Interactions: Unwanted interactions can occur between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][6] These interactions are a common cause of peak tailing for polar and ionizable compounds.[3][4]

  • Mobile Phase pH Effects: If the pH of the mobile phase is close to the pKa of MHA, the compound can exist in both ionized and unionized forms, leading to peak distortion and tailing.[7][8]

  • Metal Chelation: MHA, with its hydroxyl and carboxyl groups, has the potential to chelate with trace metal contaminants within the HPLC system or on the stationary phase surface, causing poor peak shape.[3][9]

  • Column Overload and Contamination: Injecting too much sample or the buildup of matrix components on the column can lead to peak asymmetry.[10][11]

Troubleshooting Guide: A Step-by-Step Approach

This section provides detailed troubleshooting workflows to diagnose and resolve peak tailing in your MHA analysis.

Issue 1: Suspected Secondary Interactions with Silanol Groups

Secondary interactions between the analyte and the stationary phase are a frequent source of peak shape problems, particularly peak tailing.[3] The most common of these is the interaction between polar or ionized analyte functional groups and uncapped silanol groups on a silica stationary phase surface.[3]

Diagnostic Steps:
  • Review Column Chemistry: Are you using a modern, high-purity silica column (Type B) with end-capping? Older Type A silica columns have a higher concentration of acidic silanol groups, which are prone to causing peak tailing with polar analytes.[1][12]

  • Evaluate Mobile Phase pH: At mid-range pH values, silanol groups can be ionized and interact strongly with analytes.[7]

Resolution Protocol:

The ionization state of both the analyte and the stationary phase's silanol groups is heavily influenced by the mobile phase pH.[4]

  • Recommendation: Lower the mobile phase pH to a value at least 2 pH units below the pKa of MHA. For acidic compounds, a lower pH suppresses the ionization of the analyte, increasing its hydrophobicity and retention in reversed-phase chromatography.[13][14] It also protonates the residual silanol groups on the stationary phase, minimizing secondary ionic interactions.[3][5]

  • Practical Tip: Start with a mobile phase pH of around 2.5-3.0 using a suitable buffer like formic acid or ammonium formate. Be mindful of the pH limitations of your column; standard silica should not be used below pH 3 to avoid dissolution.[5]

ParameterInitial Condition (Tailing Observed)Optimized Condition (Improved Symmetry)
Mobile Phase pH 5.02.8
Buffer Ammonium Acetate0.1% Formic Acid in Water
Rationale At pH 5.0, both MHA and silanol groups can be partially ionized, leading to secondary interactions.At pH 2.8, MHA is protonated, and silanol ionization is suppressed, leading to a more uniform interaction with the stationary phase.[5][14]

The choice of the analytical column is critical in preventing secondary interactions.

  • Recommendation: Utilize a column with a modern, high-purity (Type B) silica stationary phase that has been effectively end-capped. End-capping is a process that converts residual silanol groups into less polar functional groups, thereby reducing their potential for unwanted interactions.[3][5] Columns with polar-embedded phases can also provide shielding for polar analytes.[7]

Issue 2: Potential Metal Chelation Effects

Trace metal content within or on the surface of the stationary phase material can chelate with certain analytes, causing peak tailing.[3] The presence of surface metals can also increase the activity of silanol groups.[3] Given MHA's structure, chelation with metal ions (e.g., iron from stainless steel components) is a plausible cause of poor peak shape.[9][15]

Diagnostic Steps:
  • Systematic Evaluation: Observe if peak tailing is more pronounced for MHA compared to other non-chelating compounds in your sample.

  • Mobile Phase Additive Test: A simple diagnostic is to add a small amount of a strong chelating agent to your mobile phase or sample.

Resolution Protocol:

Adding a chelating agent to the mobile phase can effectively passivate active metal sites in the system and on the column.

  • Recommendation: Add a low concentration (e.g., 5-10 µM) of ethylenediaminetetraacetic acid (EDTA) to your mobile phase.[9] This can dramatically improve the peak shapes of metal-sensitive compounds.[9][16]

  • Caution: While effective, EDTA can sometimes cause ion suppression in the mass spectrometer.[9] If this occurs, consider alternative chelating agents like medronic acid, which has been shown to improve peak shape with minimal ion suppression.[9]

If metal chelation is a persistent issue, consider the materials in your fluidic path.

  • Recommendation: For highly sensitive analyses, using columns with metal-free housing or PEEK-lined stainless steel can significantly reduce interactions between the analyte and metal surfaces, leading to improved peak shape and recovery.[15]

Issue 3: Sub-Optimal Mobile Phase Conditions and Column Health

Beyond specific chemical interactions, general chromatographic conditions and the physical state of the column can contribute to peak tailing.

Diagnostic and Resolution Workflow:

The following diagram outlines a systematic workflow for troubleshooting peak tailing related to general chromatographic parameters.

TroubleshootingWorkflow start Peak Tailing Observed for MHA check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks_tail Indicates a physical or system-wide issue. check_all_peaks->all_peaks_tail Yes mha_tails Suggests a chemical interaction issue. check_all_peaks->mha_tails No check_frit Inspect/replace column inlet frit. all_peaks_tail->check_frit check_void Check for column void. check_frit->check_void flush_column Reverse and flush column (if permissible). check_void->flush_column check_ph Is mobile phase pH >> 2 units from MHA pKa? mha_tails->check_ph adjust_ph Adjust pH to suppress MHA ionization (e.g., pH 2.5-3.0). check_ph->adjust_ph No check_buffer Is buffer concentration adequate (20-50 mM)? check_ph->check_buffer Yes increase_buffer Increase buffer strength. check_buffer->increase_buffer No check_overload Is column overloaded? check_buffer->check_overload Yes reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols:

If a partially blocked inlet frit is suspected, back-flushing the column can resolve the issue.[17]

  • Disconnect: Disconnect the column from the detector.

  • Reverse: Connect the column outlet to the pump outlet.

  • Flush: Flush the column to waste with a series of solvents, starting with the mobile phase without buffer, then water, then a strong, compatible organic solvent (e.g., isopropanol or acetonitrile).

  • Re-equilibrate: Reconnect the column in the correct orientation and thoroughly re-equilibrate with the mobile phase.

Column overloading can cause asymmetrical peaks.[11]

  • Dilution Series: Prepare and inject a series of dilutions of your sample.

  • Observe Peak Shape: If peak shape improves with lower concentrations, you are likely overloading the column.

  • Action: Reduce the injection volume or dilute the sample to a concentration that falls within the linear dynamic range of the column and detector.[11]

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • CHROMacademy. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.[Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Restek Corporation. How to Fix Asymmetrical Chromatography Peaks. [Link]

  • Bains, B. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.[Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Bamba, T., et al. (2009). Polar anionic metabolome analysis by nano-LC/MS with a metal chelating agent. PubMed.[Link]

  • Scribd. Troubleshooting Peak Tailing in LC. [Link]

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks? [Link]

  • Journal of Agricultural and Food Chemistry. Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Link]

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Wang, J., et al. (2018). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. ACS Publications.[Link]

  • Regis Technologies, Inc. An Uncommon Fix for LC–MS Ion Suppression. LCGC International.[Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (R)-2-Hydroxy-4-(methylthio)butyric acid and DL-methionine Efficacy in Broiler Diets

This guide provides an in-depth, objective comparison of two primary supplemental methionine sources for broiler diets: (R)-2-Hydroxy-4-(methylthio)butyric acid (R-MHA, also known as HMTBa or methionine hydroxy analogue)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two primary supplemental methionine sources for broiler diets: (R)-2-Hydroxy-4-(methylthio)butyric acid (R-MHA, also known as HMTBa or methionine hydroxy analogue) and DL-methionine (DLM). As the first limiting amino acid in typical corn-soybean meal-based broiler feeds, optimizing methionine supplementation is critical for efficient and cost-effective poultry production.[1][2] This document synthesizes experimental data to offer researchers, scientists, and nutritionists a comprehensive understanding of their respective efficacies, metabolic pathways, and impacts on broiler performance.

Introduction: The Central Role of Methionine in Broiler Nutrition

Methionine is an essential sulfur-containing amino acid, indispensable for protein synthesis and a precursor for other vital compounds like cysteine, taurine, and S-adenosylmethionine (SAM). The latter is a universal methyl group donor for numerous metabolic reactions. Broiler chickens have a particularly high demand for sulfur amino acids, not only for muscle accretion but also for feather development, as feather protein is rich in these amino acids.[3] To meet these requirements in commercial settings, synthetic methionine sources are standardly added to feeds. The two most common forms are the crystalline DL-methionine, a 50/50 racemic mixture of D- and L-isomers, and 2-hydroxy-4-(methylthio)butyric acid, a liquid methionine analogue.[1][4]

Comparative Bioavailability and Metabolic Pathways

A key differentiator between DLM and R-MHA is their structure and subsequent metabolic conversion to L-methionine, the only form directly utilized by the animal for protein synthesis.[2]

  • DL-Methionine (DLM): Following absorption, the L-isomer is directly available. The D-isomer, however, must undergo a two-step enzymatic conversion to L-methionine, primarily in the liver and kidneys. This involves deamination to its α-keto analogue, followed by transamination to L-methionine.

  • (R)-2-Hydroxy-4-(methylthio)butyric acid (R-MHA): R-MHA has a hydroxyl group in place of the amino group found in methionine.[1] This structural difference necessitates a different enzymatic pathway for its conversion to L-methionine. It is first oxidized to its α-keto analogue, a step similar to the conversion of D-methionine, and then transaminated to form L-methionine.[1]

The efficiency of these conversion processes is a central point of debate and research regarding the relative bioavailability of the two sources. While some studies suggest comparable absorption, others indicate differences that could impact their ultimate bioefficacy.[1]

Metabolic Pathways cluster_DLM DL-Methionine Pathway cluster_RMHA (R)-MHA Pathway cluster_Protein Cellular Utilization DL-Methionine DL-Methionine L-Methionine_DLM L-Methionine DL-Methionine->L-Methionine_DLM Direct Use D-Methionine D-Methionine DL-Methionine->D-Methionine Protein_Synthesis Protein Synthesis L-Methionine_DLM->Protein_Synthesis α-Keto-Methionine_DLM α-Keto Analogue D-Methionine->α-Keto-Methionine_DLM Deamination α-Keto-Methionine_DLM->L-Methionine_DLM Transamination R-MHA (R)-2-Hydroxy-4- (methylthio)butyric acid α-Keto-Methionine_RMHA α-Keto Analogue R-MHA->α-Keto-Methionine_RMHA Oxidation L-Methionine_RMHA L-Methionine α-Keto-Methionine_RMHA->L-Methionine_RMHA Transamination L-Methionine_RMHA->Protein_Synthesis

Caption: Metabolic conversion of DL-Methionine and (R)-MHA to L-Methionine for protein synthesis.

Impact on Broiler Performance: A Data-Driven Comparison

The ultimate measure of efficacy for a methionine source lies in its ability to support optimal broiler performance. Key metrics include body weight gain (BWG), feed intake (FI), and feed conversion ratio (FCR). A significant body of research, including several meta-analyses, has been dedicated to this comparison.

The relative bioavailability (RBV) of R-MHA to DLM is a subject of ongoing discussion. Many studies and meta-analyses suggest that R-MHA has a lower bioefficacy than DLM on a weight-to-weight basis. A commonly cited average RBV is around 65%.[1][5][6] This implies that a higher inclusion rate of R-MHA product is required to achieve the same performance as a diet supplemented with DLM. For instance, one meta-analysis concluded that R-MHA products can be replaced by DL-methionine in a weight-to-weight ratio of 100:65 without compromising broiler performance.[5] Another meta-analysis found the biological efficiencies of DL-methionine-hydroxy-analogue-free-acid to be 81% and 79% of DL-methionine on an equimolar basis for average daily gain and gain to feed ratio, respectively.[7]

However, it's also been noted that the dose-response curves of the two sources may differ; some studies suggest R-MHA may outperform DLM at commercial supplementation levels, while DLM may be superior at deficient levels.[8][9]

Table 1: Summary of Experimental Data on Broiler Performance

Performance MetricStudy FindingsMethionine Source ComparisonReference
Body Weight Gain DL-methionine was more effective in promoting growth.DLM > R-MHA[10]
Bioavailability of R-MHA relative to DLM was 68% on a weight-to-weight basis.DLM > R-MHA[11]
Feed Conversion Ratio Bioavailability of R-MHA relative to DLM was 70% on a weight-to-weight basis.DLM > R-MHA[3][11]
No significant difference between sources when R-MHA was included at 1.54 times the rate of DLM.DLM ≈ R-MHA (at 65% RBV)[1]
Both sources were equally effective in ameliorating deficiency.DLM ≈ R-MHA[12]
Carcass & Breast Yield Bioavailability of R-MHA for carcass and breast meat yield was significantly lower than DLM.DLM > R-MHA[3][11]
No differences when comparing based on the 65% RBV concept.DLM ≈ R-MHA (at 65% RBV)[1]
Ancillary Benefits: Antioxidant Properties

Beyond its role in protein synthesis, methionine metabolism contributes to the cellular antioxidant defense system, primarily through the synthesis of glutathione. Some studies suggest that R-MHA may offer advantages under conditions of stress.

Research indicates that DLM can be effectively used for glutathione synthesis, while R-MHA may favor the synthesis of S-adenosylmethionine (SAM), which in turn stimulates the expression of antioxidant-related genes. For example, broilers fed diets with R-MHA supplementation showed increased expression of the thioredoxin (Trx) gene.[4] Under low-temperature stress, higher supplementation of R-MHA was found to upregulate genes related to glutathione synthesis and the transsulfuration pathway, thereby increasing antioxidant capacity.[13] These potential benefits may be particularly relevant in commercial production where broilers are often exposed to various stressors.

Experimental Protocols for Efficacy Evaluation

The validation of methionine source efficacy relies on robust experimental design. The majority of comparative studies employ a dose-response methodology.

Step-by-Step Experimental Workflow:

  • Basal Diet Formulation: A basal diet is created, typically corn and soybean meal-based, to be intentionally deficient in sulfur amino acids but adequate in all other nutrients.[3][10]

  • Treatment Groups: Multiple treatment groups are established. This includes a negative control (the basal diet), and several groups with graded levels of either DLM or R-MHA added to the basal diet.[1][3][10]

  • Animal Allocation: Day-old broiler chicks are randomly allocated to the different dietary treatment groups, with multiple replicate pens per treatment to ensure statistical power.[10]

  • Feeding Trial: The birds are raised under controlled environmental conditions for a set period (e.g., 21, 35, or 42 days), with feed and water provided ad libitum.[14]

  • Data Collection: Key performance indicators are meticulously recorded throughout the trial. This includes body weight, feed intake (to calculate FCR), and mortality.[3]

  • Statistical Analysis: The collected data are subjected to statistical analysis. Non-linear regression models (e.g., multi-exponential) are often used to analyze the dose-response relationship and calculate the relative bioavailability of R-MHA compared to DLM, which is set as the 100% standard.[3]

Caption: A typical experimental workflow for comparing methionine source efficacy in broilers.

Conclusion and Practical Implications

The choice between DL-methionine and (R)-2-Hydroxy-4-(methylthio)butyric acid is a multifaceted decision for poultry nutritionists.

  • Efficacy: The preponderance of evidence from meta-analyses and dose-response studies indicates that on a product-to-product or weight-to-weight basis, DL-methionine has a higher bioefficacy for key performance indicators like body weight gain and feed conversion ratio.[3][5][10][11] A relative bioavailability of approximately 65% for R-MHA products compared to DLM is a widely supported figure.[1][5][6]

  • Application: This difference in bioavailability means that to achieve equivalent broiler performance, R-MHA must be included at a higher concentration than DLM. The substitution ratio (e.g., 1.54 times the amount of R-MHA for DLM) is a critical factor in feed formulation.[1]

  • Ancillary Benefits: R-MHA may offer additional benefits related to antioxidant status, particularly under stressful conditions, by modulating the expression of antioxidant-related genes.[4][13]

Ultimately, the selection of a methionine source should be based on a comprehensive evaluation of its bioefficacy, cost-effectiveness at the required inclusion rates, and any potential ancillary benefits relevant to specific production challenges.

References

  • Ma, X. K., Lin, Y. C., Zhang, H. F., Wu, Y. Y., & Gao, C. Q. (2019). Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens. Poultry Science, 98(10), 4812-4821. [Link]

  • Jansman, A. J. M., Fraga, M. J., & Martin-Venegas, R. (2003). BIOAVAILABILITY OF LIQUID METHIONINE HYDROXY ANALOGUE-FREE ACID RELATIVE TO DL-METHIONINE IN BROILERS. Czech Journal of Animal Science, 48(1), 35-44. [Link]

  • Ma, X. K., Lin, Y. C., Zhang, H. F., Wu, Y. Y., & Gao, C. Q. (2019). Antioxidant response and bioavailability of methionine hydroxy analog relative to DL-methionine in broiler chickens. PubMed, 98(10), 4812-4821. [Link]

  • Li, S., Zhang, L., Wang, T., & Wang, J. (2019). Effects of dietary supplementation of DL-2-hydroxy-4(methylthio) butanoic acid on antioxidant capacity and its related gene expression in lung and liver of broilers exposed to low temperature. PubMed, 98(1), 221-229. [Link]

  • Zuber, T., & Lemme, A. (2024). Meta-Analyses of Methionine Source Concept Validation Trials in Broilers. MDPI, 14(12), 1269. [Link]

  • Afsar, A., Elmaci, C., & Kaliber, M. (2023). An investigation of the assumed efficacy of methionine hydroxy analogue compared to DL-methionine by measuring growth performance, carcass traits, and GHR and IGF-I expression in broilers. Taylor & Francis Online, 54(1), 1-11. [Link]

  • Uddin, M. E., van Lingen, H. J., da Silva-Pires, P. G., Batonon-Alavo, D. I., Rouffineau, F., & Kebreab, E. (2020). Evaluating growth response of broiler chickens fed diets supplemented with synthetic DL-methionine or DL-hydroxy methionine. WUR eDepot. [Link]

  • Alagawany, M., El-Sabrout, K., & El-Tarabily, K. A. (2022). The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review. DEA. [Link]

  • Sauer, N., Emrich, K., Piepho, H. P., Lemme, A., Redshaw, M. S., & Mosenthin, R. (2008). Meta-analysis of the relative efficiency of methionine-hydroxy-analogue-free-acid compared with DL-methionine in broilers using nonlinear mixed models. PubMed, 87(10), 2023-2031. [Link]

  • No author. (n.d.). Experimental design of the three broiler experiments used for individual and combined analyses. ResearchGate. [Link]

  • No author. (n.d.). Effects of dietary concentrations of methionine on growth performance and oxidative status of broiler chickens with different hatching weight. ResearchGate. [Link]

  • Zhang, L., Wang, J. P., Bai, K., Zhang, K. Y., & Ding, X. M. (2015). Effects of DL-2-hydroxy-4-(methylthio) butanoic acid on broilers at different dietary inclusion rates. PubMed, 94(6), 678-684. [Link]

  • Uddin, M. E., van Lingen, H. J., da Silva-Pires, P. G., Batonon-Alavo, D. I., Rouffineau, F., & Kebreab, E. (2020). Evaluating growth response of broiler chickens fed diets supplemented with synthetic DL-methionine or DL-hydroxy methionine: a meta-analysis. eScholarship. [Link]

  • Jansman, A. J. M., Fraga, M. J., & Martin-Venegas, R. (2003). Bioavailability of liquid methionine hydroxy analogue-free acid relative to DL-methionine in broilers. ResearchGate. [Link]

  • Vazquez-Añon, M., Gonzalez-Esquerra, R., & Parker, D. (2006). Evidence for 2-hydroxy-4(methylthio) butanoic acid and DL-methionine having different dose responses in growing broilers. PubMed, 85(10), 2235-2245. [Link]

  • No author. (2018). Relative bioavailability of DL-methionine hydroxy analogue-calcium salt compared to DL-methionine in starter and finisher broilers. Engormix. [Link]

  • Lemme, A., Zuber, T., & Neumann, K. (2020). Utilization of Methionine Sources for Growth and Met+Cys Deposition in Broilers. MDPI, 10(12), 1851. [Link]

  • No author. (2021). Effect of replacement different methionine levels and sources with betaine on blood metabolites, breast muscle morphology and immune response in heat-stressed broiler chickens. Taylor & Francis Online. [Link]

  • Meirelles, H. T., Albuquerque, R., Borgatti, L. M. O., Souza, L. W. O., Meister, N. C., & Lima, F. R. (2003). Performance of broilers fed with different levels of methionine hydroxy analogue and DL-methionine. SciELO. [Link]

  • Vazquez-Añon, M., Gonzalez-Esquerra, R., & Parker, D. (2006). Evidence for 2-Hydroxy-4(Methylthio) Butanoic Acid and DL-Methionine Having Different Dose Responses in Growing Broilers. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for (R)-2-Hydroxy-4-(methylthio)butyric Acid Quantification

For researchers, scientists, and professionals in drug development, the precise quantification of chiral molecules like (R)-2-Hydroxy-4-(methylthio)butyric acid (R-HMTBA) is paramount. As the biologically active enantiom...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise quantification of chiral molecules like (R)-2-Hydroxy-4-(methylthio)butyric acid (R-HMTBA) is paramount. As the biologically active enantiomer of methionine hydroxy analog, a widely used nutritional supplement, its accurate measurement in biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolic studies. This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for R-HMTBA quantification with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. We will delve into the causality behind experimental choices, ensuring a self-validating system, all grounded in authoritative regulatory guidelines.

The validation of any bioanalytical method is a critical process that demonstrates its suitability for the intended purpose.[1] For regulatory submissions, adherence to guidelines from bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is mandatory.[2] The International Council for Harmonisation (ICH) M10 guideline has emerged as the global standard, harmonizing the requirements for bioanalytical method validation and study sample analysis.[1][3][4][5] This guide is structured around the principles outlined in these authoritative documents.

The Gold Standard: Enantioselective LC-MS/MS

LC-MS/MS is the cornerstone of modern bioanalysis, offering unparalleled sensitivity, selectivity, and throughput.[6] For a chiral molecule like R-HMTBA, achieving enantiomeric separation is the primary challenge. This is accomplished by employing a chiral stationary phase (CSP) within the HPLC column.

Experimental Workflow: A Step-by-Step Rationale

The following workflow is designed for robustness and to minimize analytical variability, a key tenet of the FDA's bioanalytical method validation guidance.[6]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard (IS) Sample->Spike Addition of a stable isotope-labeled IS is crucial for correcting for matrix effects and variability in extraction and ionization. Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection onto Chiral LC Column Reconstitute->Inject Separate Enantioselective Separation Inject->Separate A polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is often effective for separating chiral acids. Ionize Electrospray Ionization (ESI) Separate->Ionize Negative mode ESI is typically preferred for acidic analytes like R-HMTBA. Detect Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) Ionize->Detect MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of R-HMTBA Calibrate->Quantify cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with IS Sample->Spike Hydrolysis Acidic or Basic Hydrolysis (if applicable) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Dry Drying of Extract Extraction->Dry Derivatize Derivatization (e.g., Silylation with MTBSTFA) Dry->Derivatize Silylation with reagents like MTBSTFA replaces active hydrogens, increasing volatility. Inject Injection into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate A chiral GC column is required for enantiomeric separation. Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (MS) (Selected Ion Monitoring - SIM) Ionize->Detect SIM is used for selective detection of characteristic fragment ions. Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Derivatized R-HMTBA Calibrate->Quantify

Sources

Validation

A Comparative Guide for Researchers: (R)-2-Hydroxy-4-(methylthio)butyric acid vs. Methionine Hydroxy Analogue Calcium Salt

In the precise domain of animal nutrition and metabolic research, the choice of a supplemental methionine source extends beyond simple nutrient fulfillment; it fundamentally influences experimental outcomes and productio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise domain of animal nutrition and metabolic research, the choice of a supplemental methionine source extends beyond simple nutrient fulfillment; it fundamentally influences experimental outcomes and production efficiency. While L-methionine is the biologically active isomer, synthetic precursors have become industry standards due to manufacturing scalability and cost-effectiveness. This guide offers a granular, evidence-based comparison between two leading analogues: (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBa), a liquid free acid, and Methionine Hydroxy Analogue Calcium Salt (MHA-Ca), a dry powder. Our analysis is tailored for the scientific community, focusing on the chemical, metabolic, and performance data that underpin their application in research and development.

Foundational Chemistry and Physical Properties: The Form Dictates Function

The most immediate distinction between HMTBa and MHA-Ca lies in their chemical and physical states, which have profound implications for their journey through the digestive tract and their handling in a laboratory or feed production setting.

  • (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBa): This compound, with the chemical formula C5H10O3S, is a monomeric α-hydroxy carboxylic acid where the amino group of methionine is replaced by a hydroxyl group.[1] It is commercially available as a liquid, typically an 88% aqueous solution of the active acid with 12% water.[2] This monomeric, liquid form is a key attribute governing its physiological behavior.

  • Methionine Hydroxy Analogue Calcium Salt (MHA-Ca): This is the calcium salt of HMTBa, with the chemical formula (C5H9O3S)2Ca.[2] It is a dry, crystalline powder or granule.[3] Commercially, it contains a minimum of 84% methionine hydroxy analogue and at least 12% calcium.[4] A critical, often overlooked, characteristic is that MHA-Ca is not a pure monomeric salt; it is a mixture containing monomers, dimers, and other polymers of the methionine hydroxy analogue.[4]

Parameter(R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBa)Methionine Hydroxy Analogue Calcium Salt (MHA-Ca)Significance for Researchers
Chemical Name 2-Hydroxy-4-(methylthio)butanoic acid[1][5]2-hydroxy-4-(methylthio)butanoic acid, calcium salt[2]Defines the core active molecule.
Physical Form Liquid (Aqueous solution)[4]Solid (Powder/Granules)[3]Impacts feed mixing, homogeneity, and potential for dust.
Composition ~88% Active Acid Monomer, 12% Water[2][4]≥84% Active Analogue (Monomers, Dimers, Polymers), ≥12% Calcium[4]The polymeric nature of MHA-Ca affects its dissolution and subsequent absorption.
Acidity (pKa) ~3.5 (Organic Acid)[6]Neutral SaltHMTBa's acidity may offer ancillary benefits in the gut by lowering pH.[7][8]

The Metabolic Journey: From Ingestion to L-Methionine

The ultimate value of any methionine analogue is its efficiency in being absorbed and converted into L-methionine for protein synthesis. The distinct chemical forms of HMTBa and MHA-Ca lead to different pathways and efficiencies in this critical process.

Absorption Dynamics: A Tale of Two Mechanisms

Before any enzymatic conversion can occur, the analogue must be absorbed from the gastrointestinal lumen into the enterocytes.

  • HMTBa Absorption: As a monomeric organic acid, HMTBa is readily absorbed along the gastrointestinal tract, primarily via passive diffusion.[6][9] This transport is concentration-dependent and does not rely on specific protein transporters, allowing for rapid and efficient uptake.

  • MHA-Ca Absorption: The solid, polymeric structure of MHA-Ca presents a preliminary hurdle. It must first be solubilized in the gut fluid, and its dimers and oligomers must be broken down into absorbable monomers.[4] This dissolution and depolymerization can be a rate-limiting step, potentially leading to incomplete absorption and excretion of the active compound.[4][10]

Enzymatic Conversion to L-Methionine

Once absorbed, the HMTBa monomer undergoes a two-step enzymatic conversion to L-methionine, a process that occurs in various tissues, most notably the liver, kidneys, and intestine.[11][12][13]

  • Oxidation: The hydroxyl group of HMTBa is oxidized to a keto group, forming 2-keto-4-(methylthio)butyric acid (KMTB). This is a stereospecific process catalyzed by two distinct enzymes: L-hydroxy acid oxidase (L-HAOX) for the L-isomer and D-hydroxy acid dehydrogenase (D-HADH) for the D-isomer.[12][14]

  • Transamination: The newly formed KMTB is then converted to L-methionine by a transaminase enzyme, which transfers an amino group from a donor amino acid (like leucine or glutamate).[11][14]

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Wall (Enterocyte) cluster_tissues Liver, Kidney, etc. HMTBa HMTBa (Liquid Monomer) Absorbed_HMTBa Absorbed HMTBa HMTBa->Absorbed_HMTBa Efficient Passive Diffusion MHA_Ca MHA-Ca (Solid Polymer) Monomer MHA Monomer MHA_Ca->Monomer Dissolution & Depolymerization (Rate-Limiting) Monomer->Absorbed_HMTBa Passive Diffusion KMTB 2-keto-4-(methylthio)butyric acid (KMTB) Absorbed_HMTBa->KMTB 1. Oxidation L_Met L-Methionine (for Protein Synthesis) KMTB->L_Met 2. Transamination Enzyme1 L-HAOX / D-HADH Enzyme1->KMTB Enzyme2 Transaminase Enzyme2->L_Met

Caption: Comparative metabolic pathways of HMTBa and MHA-Ca.

Performance Metrics and Bioavailability: The Experimental Verdict

The ultimate test of a methionine source is its relative bioavailability (RBV)—its effectiveness in promoting animal growth and performance compared to a standard, typically DL-methionine. Multiple studies have demonstrated a significant gap between HMTBa and MHA-Ca.

Dose-response trials consistently show that the RBV of MHA-Ca is substantially lower than its theoretical value based on active ingredient content (84%). Several studies in broiler chickens have concluded that the RBV of MHA-Ca compared to DL-methionine is, on average, around 60-65%.[15][16] For example, one analysis found the biological effectiveness of MHA-Ca to be 65% for weight gain and only 60% for feed conversion ratio (FCR) relative to DL-methionine.[15] Similar results in growing pigs showed an RBV of MHA-Ca to be approximately 64-71% on a product-to-product basis.[17]

In contrast, HMTBa is often found to be more effective. A study comparing HMTBa and DL-Met supplementation in broilers found that HMTBa led to heavier bird weights in the finisher phase and had a higher efficacy in converting total sulfur amino acids into body weight gain at high dosage levels.[18] The organic acid nature of HMTBa also provides ancillary benefits, such as supporting gut health and reducing pathogen load, which can contribute to improved livability and reduced carcass condemnations.[7][8]

Recommended Experimental Protocol: Dose-Response Bioavailability Assay

To empirically determine the relative bioavailability of different methionine sources in a research setting, the multi-level dose-response assay is the gold standard.

Objective: To quantify the biological efficacy of HMTBa and MHA-Ca relative to a reference standard (e.g., DL-Methionine) for key performance indicators like weight gain and feed conversion ratio.

Methodology:

  • Basal Diet Formulation: Develop a basal diet using practical ingredients (e.g., corn, soybean meal) that is adequate in all nutrients except for being deficient in methionine and cysteine.

  • Treatment Groups:

    • Group 1 (Negative Control): Unsupplemented basal diet.

    • Groups 2-4 (Reference Standard): Basal diet supplemented with at least three graded levels of DL-Methionine (e.g., 0.05%, 0.10%, 0.15%).

    • Groups 5-7 (Test Article 1): Basal diet supplemented with graded levels of HMTBa, calculated on an equimolar basis to the DL-Methionine levels.

    • Groups 8-10 (Test Article 2): Basal diet supplemented with graded levels of MHA-Ca, calculated on an equimolar basis to the DL-Methionine levels.

  • Animal Model & Housing: Use a sufficient number of animals (e.g., day-old broiler chicks) and randomly allocate them to experimental pens, ensuring each treatment has adequate replication (e.g., 6-8 pens per treatment).

  • Trial Execution: The feeding trial should span a relevant growth period (e.g., 21 or 38 days). Record body weight and feed intake on a pen basis at the start and end of the trial.

  • Data Analysis:

    • Calculate weight gain, feed intake, and feed conversion ratio (FCR).

    • Analyze the dose-response data using non-linear regression models, such as the common plateau asymptotic model.

    • The relative bioavailability (RBV) is calculated from the regression coefficients of the test sources relative to the DL-methionine reference standard.

G cluster_setup Experimental Setup cluster_trial In-Life Phase cluster_analysis Data Analysis & Interpretation A Formulate Methionine- Deficient Basal Diet B Create Graded Dose Treatment Groups (DL-Met, HMTBa, MHA-Ca) A->B C Randomize and Allocate Animals to Replicates B->C D Conduct Feeding Trial (e.g., 21-38 days) C->D E Record Body Weight & Feed Consumption D->E F Calculate Performance: Weight Gain, FCR E->F G Apply Non-Linear Asymptotic Regression F->G H Calculate Relative Bioavailability (RBV) G->H

Caption: Standard workflow for a dose-response bioavailability assay.

Conclusion for the Research Professional

The scientific literature and fundamental chemical principles indicate that (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBa) and Methionine Hydroxy Analogue Calcium Salt (MHA-Ca) are not interchangeable. The monomeric, liquid nature of HMTBa facilitates a more efficient and complete absorption via passive diffusion. In contrast, the solid, polymeric composition of MHA-Ca necessitates a dissolution and depolymerization step that can limit its absorption and, consequently, its bioavailability.

Experimental data consistently demonstrate that the in-vivo performance of MHA-Ca is significantly lower than what its active ingredient concentration would suggest, with relative bioavailability values often in the 60-65% range compared to DL-methionine. HMTBa generally exhibits higher efficacy, which is further enhanced by its beneficial organic acid properties. For researchers designing nutritional studies, these intrinsic differences in absorption kinetics and bioefficacy are critical variables that must be accounted for to ensure the accuracy and validity of experimental results.

References

  • Understanding the distinctions between methionine sources availability in the animal feed additive sector - Smart Farmer Africa. (2025, July 16). Smart Farmer Africa.
  • Minimise condemnations: Protect profits through supplementation of HMTBa. (2018, November 12).
  • Methionine Hydroxy Analog. (n.d.). DrugFuture.
  • Methionine Hydroxy Analogue Calcium Salt. (n.d.). MooGeneCare.
  • Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. (2024, February 21). RSC Publishing.
  • 2-Hydroxy-4-(methylthio)butyric acid. (n.d.). Wikipedia.
  • Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. (2023, February 28). MDPI.
  • Commission Implementing Regulation (EU) No 469/2013 of 22 May 2013. (n.d.).
  • Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. (2011, March 9). British Journal of Nutrition.
  • Methionine hydroxy analogue (DL-HMTBA) and DL-methionine can be replaced with 67 % and 90.5 % of L-methionine. (2020, July 15). CJ BIO.
  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. (n.d.). PMC.
  • Nutritional value of methionine hydroxy analogue calcium salt compared with both pure DL. (n.d.). CABI Digital Library.
  • Biological Effectiveness of Methionine Hydroxy-analogue Calcium Salt in Relation to DL-Methionine in Broiler Chickens. (2026, February 22).
  • Study looks at added methionine in broilers. (2015, April 9).
  • Improving rumen function with hydroxy analogue of methionine. (2024, January 12).
  • Bioavailability of calcium salt of hydroxy analog of methionine... (n.d.).
  • Absorption of methionine sources in animals—is there more to know? (n.d.). PMC.
  • Table 1 . Mass transfers of 2-hydroxy-4-methylthiobutanoic acid (HMTBA)... (n.d.).

Sources

Comparative

A Comparative Transcriptomic Guide: (R)-2-Hydroxy-4-(methylthio)butyric acid vs. L-methionine Supplementation

Introduction: Beyond the Essential Amino Acid Methionine, an indispensable sulfur-containing amino acid, is a cornerstone of protein synthesis and a critical player in a host of metabolic functions. Its role extends beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Essential Amino Acid

Methionine, an indispensable sulfur-containing amino acid, is a cornerstone of protein synthesis and a critical player in a host of metabolic functions. Its role extends beyond being a simple building block; it is a key methyl donor via its metabolite S-adenosylmethionine (SAM) and a precursor to vital compounds like cysteine, taurine, and the master antioxidant, glutathione.[1][2] In animal nutrition, dietary supplementation with methionine is standard practice to ensure optimal growth, feed efficiency, and health.

The two most common supplemental forms are L-methionine (L-Met), the biologically active isomer, and (R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a synthetic hydroxy analog. While both aim to deliver functional methionine to the cells, their paths from ingestion to metabolic integration are distinct. HMTBA must first be converted into L-methionine through a two-step enzymatic process, and it is absorbed via different intestinal transporters.[3] These initial biochemical and physiological differences suggest that their impact on the cellular machinery, particularly at the level of gene expression, may not be identical.

This guide provides an in-depth comparative analysis of the transcriptomic landscapes shaped by L-methionine and HMTBA supplementation. We will dissect the differential gene expression patterns observed in key tissues, elucidate the underlying metabolic and signaling pathways, and provide the experimental frameworks necessary for researchers to conduct their own robust comparative studies. This analysis moves beyond simple bioequivalence to explore the nuanced molecular responses that can inform the strategic selection of a methionine source based on specific physiological goals and stressors.

Section 1: Divergent Paths to L-methionine: Absorption and Conversion

The fundamental difference between L-Met and HMTBA lies in their absorption and subsequent metabolic conversion. This initial divergence is critical as it dictates the location, rate, and context in which methionine becomes available to the intestinal and peripheral tissues, thereby influencing the first wave of transcriptomic responses.

  • Intestinal Absorption: L-methionine is actively transported across the intestinal brush border membrane by multiple sodium-dependent and independent amino acid carrier systems.[3] In contrast, HMTBA, being an organic acid, is absorbed more passively and also through monocarboxylate transporters (MCT1).[3] This distinction in uptake mechanism can lead to different concentrations and availability within the enterocytes themselves, potentially triggering unique gene expression profiles related to nutrient transport and intestinal metabolism. Studies in pigs have shown that dietary HMTBA can induce stronger mRNA expression of basolateral transporters like LAT2 and y+LAT1, suggesting an altered transport dynamic compared to L-Met.[4][5]

  • Enzymatic Conversion of HMTBA: Unlike L-Met, which can be directly utilized, HMTBA must be converted to L-methionine. This process primarily occurs in the liver, kidney, and small intestine and involves two key steps:

    • Oxidation: HMTBA is first oxidized to α-keto-4-(methylthio)butyric acid (KMTB).

    • Transamination: KMTB is then transaminated by aminotransferases to form L-methionine.[3]

This requisite conversion means that the systemic delivery of methionine from HMTBA is inherently different from that of pre-formed L-Met. This metabolic step can influence the expression of genes encoding the very enzymes responsible for this conversion and may modulate pathways sensitive to the intermediate, KMTB.

Section 2: The Transcriptomic Investigation: A Methodological Blueprint

Differential gene expression analysis via RNA sequencing (RNA-Seq) is the cornerstone for comparing the molecular impacts of L-Met and HMTBA.[6][7][8] A well-designed experiment is paramount to generating conclusive and interpretable data.

Experimental Workflow for Comparative Transcriptomics

The following workflow outlines the critical stages of a typical animal nutrition study designed to compare the transcriptomic effects of different methionine sources.

RNA_Seq_Workflow cluster_0 Phase 1: In-Vivo Study cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Bioinformatic Analysis A Experimental Design (e.g., Broilers, 3 Groups: Control, L-Met, HMTBA) B Dietary Intervention (Specified duration) A->B C Tissue Collection (e.g., Jejunum, Liver, Muscle) Snap-freeze in liquid N2 B->C D Total RNA Extraction (Trizol/Kit-based) C->D Sample Processing E RNA Quality Control (RIN > 8.0) D->E F mRNA Library Preparation (Poly-A selection, cDNA synthesis) E->F G High-Throughput Sequencing (e.g., Illumina NovaSeq) F->G H Raw Read Quality Control (FastQC, Trimmomatic) G->H Data Generation I Genome Alignment (STAR, HISAT2) H->I J Gene Expression Quantification (featureCounts, RSEM) I->J K Differential Expression Analysis (DESeq2, edgeR) J->K L Functional Enrichment (GO, KEGG Pathways) K->L

Caption: High-level workflow for a comparative transcriptomics study.

Detailed Protocol: Differential Gene Expression (DEG) Bioinformatic Analysis

This protocol outlines the key computational steps for identifying and interpreting differentially expressed genes from the generated sequencing data.

Objective: To identify genes and pathways significantly altered by HMTBA supplementation compared to L-Met supplementation.

Prerequisites:

  • Raw sequencing files (FASTQ format).

  • A reference genome and annotation file (GTF format) for the species of interest.

  • Appropriate computational environment (e.g., Linux server, R with installed packages).

Step-by-Step Methodology:

  • Quality Control (QC) of Raw Reads:

    • Use FastQC to assess the quality of the raw sequencing reads. Examine per-base sequence quality, GC content, and adapter content.

    • Employ Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences.

  • Alignment to Reference Genome:

    • Align the cleaned reads to the reference genome using a splice-aware aligner like STAR.

  • Quantification of Gene Expression:

    • Use featureCounts from the Subread package to count the number of reads mapping to each gene in the annotation file.

  • Differential Gene Expression (DEG) Analysis:

    • Import the count matrix into R and use the DESeq2 package.

    • Create a DESeqDataSet object, including the count data and a metadata file describing the experimental conditions (e.g., "L-Met", "HMTBA").

    • Run the DESeq function, which performs normalization, dispersion estimation, and statistical testing.

    • Extract results using the results() function, specifying the comparison of interest (e.g., "HMTBA vs L-Met"). Set a significance threshold (e.g., adjusted p-value < 0.05).[9]

  • Functional Enrichment Analysis:

    • Take the list of significant DEGs and use tools like clusterProfiler in R or web-based platforms like DAVID to identify enriched Gene Ontology (GO) terms and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways. This step provides biological context to the list of differentially regulated genes.[10]

Bioinformatics_Pipeline fastq Raw Reads (.fastq) qc Quality Control (FastQC, Trimmomatic) fastq->qc bam Aligned Reads (.bam) qc->bam counts Count Matrix bam->counts deg DEG Analysis (DESeq2) counts->deg deg_list List of DEGs (padj < 0.05) deg->deg_list enrichment Functional Enrichment (GO/KEGG) deg_list->enrichment pathways Biological Insights enrichment->pathways

Caption: Bioinformatic pipeline for Differential Gene Expression (DEG) analysis.

Section 3: Dissecting the Transcriptomic Signatures

Comparative transcriptomic studies have revealed that while both L-Met and HMTBA support core metabolic functions, they elicit distinct gene expression profiles, particularly in the intestine, liver, and even the central nervous system.

Gut Health and Intestinal Barrier Integrity

The intestine is the first point of contact and a primary site of metabolic activity for both supplements. HMTBA appears to exert a more pronounced effect on genes related to the intestinal barrier and immune status.

A study in broiler chickens demonstrated that dietary DL-HMTBA supplementation, compared to DL-methionine, promoted the intestinal physical barrier by upregulating the gene expression of claudin-1 .[11] Furthermore, the expression of the inflammatory cytokine IL-6 was down-regulated in the HMTBA group.[11] In IPEC-J2 cells (a porcine intestinal epithelial cell line), HMTBA was shown to improve cell barrier function, potentially by decreasing mRNA N6-methyladenosine (m6A) levels, which in turn increased the stability and protein expression of the tight junction protein zona occludens-1 (ZO-1) .[1][12]

These findings suggest HMTBA may actively enhance gut integrity, a potential advantage during periods of intestinal stress.

Table 1: Summary of Differentially Expressed Genes in the Intestine

Gene SymbolGene NameFunctionRegulation by HMTBA (vs. L-Met)Species/ModelReference
CLDN1 Claudin-1Tight junction protein, physical barrierUpregulatedBroiler[11]
ZO-1 Zona Occludens-1Tight junction scaffolding proteinUpregulated (protein stability)Pig (IPEC-J2)[1]
IL-6 Interleukin-6Pro-inflammatory cytokineDownregulatedBroiler[11]
LAT2 L-type amino acid transporter 2Basolateral amino acid exchangeUpregulatedPig[4]
ASCT2 Alanine, Serine, Cysteine Transporter 2Apical amino acid transportDownregulatedPig[4][5]
Methionine Metabolism and Antioxidant Pathways

Both supplements influence the expression of genes central to methionine metabolism. However, their effects on the balance between the remethylation and transsulfuration pathways can differ. The transsulfuration pathway is particularly important as it leads to the synthesis of cysteine and, subsequently, glutathione (GSH), the body's primary endogenous antioxidant.

Studies in broilers have shown that HMTBA can stimulate the transsulfuration pathway. For instance, under low-temperature stress, HMTBA supplementation upregulated the gene expression of cystathionine β-synthase (CβS) , a key enzyme in this pathway, in the liver.[13] This was accompanied by increased expression of genes involved in GSH synthesis, such as GSH synthetase (GSS) .[13][14] This suggests that HMTBA may be more effective at bolstering the antioxidant defense system by shunting methionine metabolites towards glutathione production, a significant benefit under conditions of oxidative stress.[13][15][16]

Methionine_Metabolism cluster_enzymes Met Methionine SAM SAM Met->SAM ATP MAT MAT SAH SAH SAM->SAH Methyl Transfer Hcy Homocysteine SAH->Hcy Hcy->Met Folate/Betaine Cysta Cystathionine Hcy->Cysta MTR_BHMT MTR, BHMT CBS CBS Cys Cysteine Cysta->Cys GSH Glutathione (GSH) Antioxidant Defense Cys->GSH GSS_node GSS remethylation Remethylation Pathway transsulfuration Transsulfuration Pathway (Upregulated by HMTBA)

Caption: Methionine metabolic pathways and key regulated genes.

Systemic and Central Nervous System Effects

The differential effects are not confined to the gut and liver. A multi-tissue transcriptomic analysis in broilers under heat stress found that L-Met supplementation led to lower immune and intestinal angiogenic responses compared to D-Met, suggesting L-Met helps maintain physiological homeostasis more effectively under stress.[10][17][18]

Intriguingly, research points to distinct signaling pathways in the hypothalamus, the brain's appetite control center. Central administration of HMTBA in broilers was found to upregulate the expression of neuropeptide Y (NPY) and monocarboxylate transporters (MCT1, MCT2) .[19][20] In contrast, DL-methionine administration upregulated genes in the mTOR and AMPK signaling pathways.[19][20][21] These findings indicate that the two methionine sources could modulate feed intake and energy balance through different central mechanisms.

Table 2: Summary of Differentially Expressed Genes in Other Tissues

Gene SymbolGene NameTissueFunctionRegulation by HMTBA (vs. L-Met/DL-Met)SpeciesReference
CβS Cystathionine β-synthaseLiverTranssulfurationUpregulated (under stress)Broiler[13]
NPY Neuropeptide YHypothalamusOrexigenic (appetite-stimulating)UpregulatedBroiler[19]
mTOR Mechanistic Target of RapamycinHypothalamusNutrient sensing, cell growthNo significant change (vs. DL-Met upreg.)Broiler[19]

Conclusion and Future Perspectives

The choice between L-methionine and its hydroxy analog, HMTBA, extends beyond simple molar equivalence. Transcriptomic analyses reveal a more complex and nuanced reality. While both effectively deliver L-methionine for core functions like protein synthesis, their differential absorption and metabolic pathways initiate distinct cascades of gene expression.

HMTBA supplementation appears to confer specific advantages related to:

  • Enhanced Intestinal Integrity: Through the upregulation of tight junction protein genes.[1][11]

  • Potent Antioxidant Response: By preferentially activating the transsulfuration pathway leading to glutathione synthesis, especially under stress.[13]

  • Unique Neuro-regulatory Pathways: Influencing feed intake via mechanisms distinct from L-methionine.[19]

L-methionine provides a direct, readily usable source that may be more efficient for maintaining metabolic homeostasis under certain stressors like heat.[17]

The decision of which source to use can therefore be tailored to the specific challenges and goals of a production system. For instance, in environments where enteric challenges or oxidative stress are prevalent, the gut-fortifying and antioxidant-promoting transcriptomic signature of HMTBA may be particularly beneficial.

Future research employing single-cell RNA-sequencing could further dissect these responses, revealing how specific cell types within the intestine (e.g., enterocytes, goblet cells, immune cells) differentially respond to each methionine source. Integrating transcriptomics with metabolomics and proteomics will provide a complete systems-level understanding, moving us closer to precision nutrition in animal production.

References

  • What is Differential Gene Expression Analysis? - CD Genomics. (n.d.). Retrieved from [Link]

  • Bionaz, M., et al. (2013).
  • Bionaz, M., et al. (2013).
  • dos Santos, G. G., et al. (2021). Computational methods for differentially expressed gene analysis from RNA-Seq: an overview. arXiv preprint arXiv:2109.03747.
  • BigOmics Analytics. (2024, January 30). Differential Gene Expression Analysis Methods and Steps. Retrieved from [Link]

  • Li, Y., et al. (2020). Bioinformatic analysis of differential expression and core GENEs in breast cancer. Translational Cancer Research, 9(4), 2853-2866.
  • Lee, M., et al. (2021).
  • Oliveira, R. A., et al. (2022). Effects of paternal methionine supplementation on sperm DNA methylation and embryo transcriptome in sheep. Environmental Epigenetics, 8(1), dvac036.
  • Bionaz, M., et al. (2013). Effect of maternal methionine supplementation on the transcriptome of bovine preimplantation embryos. PubMed. Retrieved from [Link]

  • Romanet, J., et al. (2021). Expression of proposed methionine transporters along the gastrointestinal tract of pigs and their regulation by dietary methionine sources. Genes & Nutrition, 16(1), 19.
  • Chen, Y.-H., et al. (2023). Bioinformatics Analysis of Gene Expression Profiles for Diagnosing Sepsis and Risk Prediction in Patients with Sepsis. International Journal of Molecular Sciences, 24(11), 9329.
  • Romanet, J., et al. (2021). Expression of proposed methionine transporters along the gastrointestinal tract of pigs and their regulation by dietary methionine sources. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Effects on the Cell Barrier Function of L-Met and DL-HMTBA Is Related to Metabolic Characteristics and m6A Modification. Frontiers in Nutrition, 9, 869614.
  • ResearchGate. (n.d.). Figure 2: Effects of different ratios of L-Met and DL-HMTBA on the changes of methionine metabolites and coenzyme in IPEC-J2 cells. Retrieved from [Link]

  • Maynard, C. W., et al. (n.d.). Peripheral and Central Impact of Methionine Source and Level on Growth. ScholarWorks@UARK. Retrieved from [Link]

  • Liao, S. F., & Wu, G. (2020). 319 Application and Practices of RNA Sequencing for Understanding Transcriptional Regulation of Gene Expression by Dietary Nutrients or Feed Additives in Swine. Journal of Animal Science, 98(Supplement_4), 36-37.
  • ResearchGate. (n.d.). Comparison of the physical and chemical properties of HMTBa and DL-Met. Retrieved from [Link]

  • Shen, Y. B., et al. (2015). Bioavailability of different dietary supplemental methionine sources in animals. Journal of Animal Science and Biotechnology, 6, 1.
  • de Oliveira, T. G., et al. (2023). Methionine sources at different dietary levels alters the growth and expression of genes related to homocysteine remethylation in the jejunum of broilers. PLoS ONE, 18(11), e0293708.
  • ResearchGate. (n.d.). Comparison of the dose response predictions of HMTBA and DL-Met gain... Retrieved from [Link]

  • Lee, M., et al. (2021). Multi-tissue transcriptomic analysis reveals that L-methionine supplementation maintains the physiological homeostasis of broiler chickens than D-methionine under acute heat stress. PMC. Retrieved from [Link]

  • Aschenbach, J. R., et al. (2025). Transport and expression of transporters for 3-O-methyl-D-glucose and L-methionine along the intestine of broiler chickens receiving different methionine supplements. Animal - Open Space, 5, 100143.
  • Zhang, B., et al. (2023). Dietary methionine sources and levels modulate the intestinal health status of broiler chickens. Poultry Science, 102(8), 102811.
  • ResearchGate. (n.d.). A Nutrigenomics Approach Using RNA Sequencing Technology to Study Nutrient-Gene Interactions in Agricultural Animals. Retrieved from [Link]

  • Fang, Z. F., et al. (2014). Changes in plasma amino acid profiles, growth performance and intestinal antioxidant capacity of piglets following increased consumption of methionine as its hydroxy analogue. British Journal of Nutrition, 112(3), 353-362.
  • Maynard, C., et al. (2023). Peripheral and Central Impact of Methionine Source and Level on Growth Performance, Circulating Methionine Levels and Metabolism. VTechWorks. Retrieved from [Link]

  • Fang, Z. F., et al. (2014). Changes in plasma amino acid profiles, growth performance and intestinal antioxidant capacity of piglets following increased con. SciSpace. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Effects on the Cell Barrier Function of L-Met and DL-HMTBA Is Related to Metabolic Characteristics and m6A Modification. Frontiers in Nutrition. Retrieved from [Link]

  • Lee, M., et al. (2021). Multi-tissue transcriptomic analysis reveals that L-methionine supplementation maintains the physiological homeostasis of broiler chickens than D-methionine under acute heat stress. PubMed. Retrieved from [Link]

  • Li, J. L., et al. (2019). Effects of dietary supplementation of DL-2-hydroxy-4(methylthio)
  • BioVenic. (2024, May 6). Animal Whole Transcriptome Sequencing. Retrieved from [Link]

  • Maynard, C. W., et al. (2023). Peripheral and Central Impact of Methionine Source and Level on Growth Performance, Circulating Methionine Levels and Metabolism in Broiler Chickens. Animals, 13(12), 1957.
  • BioVenic. (n.d.). Animal mRNA Sequencing. Retrieved from [Link]

  • Wu, C., et al. (2022). Integrative Metabolomic and Transcriptomic Analyses Reveal the Impact of Methionine Supplementation to Gibel Carp (Carassius auratus gibelio). Antioxidants, 11(11), 2261.
  • ResearchGate. (n.d.). Analyzed (A) and calculated (C) HMTBa and DL methionine content for... Retrieved from [Link]

  • Torky, A., & Atallah, O. O. (2021). Recent Applications of RNA Sequencing in Food and Agriculture. IntechOpen.
  • BioKB. (n.d.). Absorption of methionine sources in animals—is there more to know? Retrieved from [Link]

  • Ji, S., et al. (2022). D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. Journal of Animal Science and Technology, 64(2), 223-236.
  • Sun, Z., et al. (2022). Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)

Sources

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for (R)-2-Hydroxy-4-(methylthio)butyric Acid Analysis

In the landscape of pharmaceutical and nutraceutical development, the precise and accurate quantification of active compounds is paramount. (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA), a methionine analogue, is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and nutraceutical development, the precise and accurate quantification of active compounds is paramount. (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA), a methionine analogue, is a critical supplement in animal nutrition, directly impacting protein synthesis and overall animal health. Consequently, robust analytical methodologies for its quantification in various matrices, such as animal feed and biological samples, are essential for quality control and research.

This guide provides an in-depth comparison and cross-validation of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a critical evaluation of their performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to establish or validate analytical methods for MHA.

The Analytical Challenge: Quantifying MHA

MHA is a polar, non-volatile α-hydroxy acid, presenting unique analytical challenges. The selection of an appropriate analytical technique hinges on factors such as the sample matrix, required sensitivity, desired throughput, and the specific goals of the analysis. Both HPLC and GC-MS offer distinct advantages and are subject to different limitations in the context of MHA quantification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of MHA Analysis

HPLC, particularly in its reversed-phase mode, is a widely adopted and robust technique for the analysis of MHA.[1] It excels in the separation of polar compounds in their native form, often requiring minimal sample preparation.

Principle of HPLC Analysis for MHA

In reversed-phase HPLC, MHA is separated based on its partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The retention of MHA is influenced by the composition of the mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier to control the ionization of the carboxylic acid group. Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxylic acid moiety exhibits some absorbance at low wavelengths, or more selectively and sensitively with a mass spectrometer (LC-MS).

Experimental Protocol: HPLC-UV Analysis of MHA in Animal Feed

This protocol outlines a typical HPLC-UV method for the quantification of MHA in animal feed.

1. Sample Preparation:

  • Extraction: A representative sample of the ground animal feed is extracted with a suitable solvent, such as a dilute acid solution, to solubilize the MHA.

  • Hydrolysis: To ensure all forms of MHA (including oligomers) are converted to the monomeric form, a basic hydrolysis step is often employed.

  • Cleanup: The extract is then neutralized and filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acidified water and acetonitrile. For example, a mobile phase of 20:80 (v/v) water:acetonitrile with 0.1% trifluoroacetic acid can be used.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

  • Detection: UV detection at a low wavelength, such as 210 nm.

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • A series of calibration standards of known MHA concentrations are prepared in a matrix that mimics the sample extract.

  • A calibration curve is generated by plotting the peak area of the MHA standard against its concentration.

  • The concentration of MHA in the sample is determined by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique renowned for its high sensitivity and specificity. However, for polar and non-volatile compounds like MHA, a crucial derivatization step is required to increase their volatility and thermal stability for gas chromatographic analysis.

Principle of GC-MS Analysis for MHA

In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.

For MHA, the polar hydroxyl and carboxylic acid groups must be chemically modified (derivatized) to make the molecule suitable for GC analysis. Silylation is a common derivatization technique for this purpose, where the active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS Analysis of MHA (Silylation Derivatization)

The following protocol is a representative method for the GC-MS analysis of MHA, incorporating a silylation derivatization step.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to the HPLC method, MHA is first extracted from the sample matrix. For biological fluids, protein precipitation followed by solvent extraction is common. For feed samples, acid extraction can be used.

  • Drying: The extract is evaporated to complete dryness under a stream of nitrogen, as the presence of water can interfere with the silylation reaction.

  • Derivatization: The dried residue is reconstituted in a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the derivatized analyte.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized MHA from other components. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify the fragmentation pattern of the derivatized MHA or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy, monitoring characteristic ions of the derivatized MHA.

    • Transfer Line and Ion Source Temperatures: Maintained at appropriate temperatures (e.g., 280°C and 230°C, respectively) to prevent condensation.

3. Calibration and Quantification:

  • Calibration standards are prepared and subjected to the same derivatization procedure as the samples.

  • A calibration curve is constructed by plotting the peak area of a characteristic ion of the derivatized MHA against its concentration.

  • The concentration of MHA in the sample is determined from this calibration curve.

Performance Comparison: HPLC vs. GC-MS for MHA Analysis

The choice between HPLC and GC-MS for MHA analysis depends on a careful consideration of their respective strengths and weaknesses.

Parameter HPLC-UV GC-MS Rationale and Insights
Sample Preparation Simpler, often direct injection after extraction and filtration.More complex, requires a mandatory and carefully controlled derivatization step.The need for derivatization in GC-MS adds time and potential for variability if not performed consistently.
Specificity Moderate. Relies on retention time and UV absorbance, which can be prone to interference from co-eluting compounds.High. Mass spectrometric detection provides a unique fragmentation pattern for unequivocal identification.For complex matrices, the high specificity of MS detection in GC-MS is a significant advantage in avoiding false positives.
Sensitivity Generally lower than GC-MS. Can be improved by using LC-MS.Very high, especially in SIM mode.For trace-level quantification of MHA, GC-MS is often the superior choice.
Throughput Can be high with optimized methods and autosamplers.Can be lower due to the derivatization step, although automation can mitigate this.For routine quality control with a large number of samples, the simpler sample preparation of HPLC may be advantageous.
Robustness Generally considered a very robust and reliable technique.The derivatization step can be a source of variability and requires careful optimization and control.HPLC methods are often easier to transfer between laboratories due to their inherent robustness.
Cost HPLC-UV systems are generally less expensive to purchase and operate.GC-MS systems have a higher initial capital cost and potentially higher operational costs.The choice of instrumentation will also be dictated by budget constraints.

Cross-Validation: Ensuring Method Comparability

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the results are comparable and interchangeable. This is a critical requirement in regulated environments and for long-term studies where methods may evolve. The principles of cross-validation are outlined in regulatory guidelines from bodies such as the FDA and ICH.

The objective of cross-validation is to demonstrate that the two methods produce equivalent results within acceptable limits of variability. This is typically achieved by analyzing a set of quality control (QC) samples and, if available, incurred samples (samples from subjects in a study) using both the HPLC and GC-MS methods.

Cross-Validation Experimental Design
  • Prepare QC Samples: Prepare a set of QC samples at a minimum of three concentration levels (low, medium, and high) spanning the expected range of the samples.

  • Analyze with Both Methods: Analyze the QC samples in replicate (e.g., n=5) using both the validated HPLC and GC-MS methods.

  • Data Analysis:

    • Calculate the mean concentration and the coefficient of variation (%CV) for each QC level for both methods.

    • Compare the mean concentrations obtained from the two methods. The difference between the means should be within a pre-defined acceptance criterion (e.g., ±15%).

    • A statistical assessment, such as a paired t-test or Bland-Altman analysis, can be used to evaluate the agreement between the two methods.

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods for MHA analysis.

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_qc Analyze QC Samples (Low, Mid, High) with HPLC hplc_data HPLC Results (Mean, %CV) hplc_qc->hplc_data comparison Compare Results hplc_data->comparison gcms_qc Analyze the Same QC Samples with GC-MS gcms_data GC-MS Results (Mean, %CV) gcms_qc->gcms_data gcms_data->comparison statistical_analysis Statistical Analysis (e.g., Paired t-test, Bland-Altman) comparison->statistical_analysis conclusion Conclusion on Method Comparability statistical_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods for MHA analysis.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams illustrate the step-by-step processes for both the HPLC and GC-MS analyses.

HPLC-UV Analysis Workflow

HPLC_Workflow start Start: Animal Feed Sample extraction Extraction with Dilute Acid start->extraction hydrolysis Basic Hydrolysis extraction->hydrolysis neutralization Neutralization and Filtration hydrolysis->neutralization hplc_injection Injection into HPLC System neutralization->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification end End: MHA Concentration quantification->end

Caption: Workflow for the HPLC-UV analysis of MHA in animal feed.

GC-MS Analysis Workflow

GCMS_Workflow start Start: Sample (Feed or Biological) extraction Solvent Extraction start->extraction drying Evaporation to Dryness extraction->drying derivatization Silylation (e.g., BSTFA) drying->derivatization gc_injection Injection into GC-MS System derivatization->gc_injection separation Capillary GC Separation gc_injection->separation detection Mass Spectrometric Detection (EI) separation->detection quantification Quantification using Calibration Curve (SIM) detection->quantification end End: MHA Concentration quantification->end

Caption: Workflow for the GC-MS analysis of MHA with silylation derivatization.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of (R)-2-Hydroxy-4-(methylthio)butyric acid. The choice of method should be guided by the specific requirements of the analysis. HPLC offers a more straightforward, robust, and cost-effective approach, particularly for routine quality control in less complex matrices. In contrast, GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level analysis and for complex matrices where interferences are a concern.

A thorough cross-validation is imperative when both methods are to be used interchangeably or when transitioning from one method to another. This ensures the consistency and reliability of the analytical data, which is the bedrock of sound scientific research and product quality assurance. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to select and validate the most appropriate method for their analytical needs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pease, H. L., & Prince, J. L. (1978). Gas chromatographic method for determining methionine hydroxy analogue residues in cow milk, urine, and tissues using a flame photometric detector. Journal of Agricultural and Food Chemistry, 26(2), 331–334.
  • Dibner, J. J. (2003). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry, 51(19), 5675–5680.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-Hydroxy-4-(methylthio)butyric Acid

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. (R)-2-Hydroxy-4-(methylthio)butyric acid, a valuable com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. (R)-2-Hydroxy-4-(methylthio)butyric acid, a valuable compound in various synthetic applications, requires meticulous handling, not only during its use but also through to its final disposal. This guide provides a procedural framework for the proper disposal of this chemical, grounded in established safety protocols and regulatory compliance, to ensure the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Identification

Before initiating any disposal protocol, a thorough understanding of the hazards associated with (R)-2-Hydroxy-4-(methylthio)butyric acid is paramount. This compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][2][3]

  • Hazardous to the Aquatic Environment (Long-term Hazard, Category 3): Harmful to aquatic life with long-lasting effects.[1][2][3]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[4] Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Wear chemically impervious gloves and protective clothing.[2] Gloves must be inspected prior to use.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of (R)-2-Hydroxy-4-(methylthio)butyric acid is governed by its classification as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[5][6] The following workflow outlines the necessary steps for its safe and compliant disposal.

DisposalWorkflow cluster_0 Step 1: Waste Collection & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Generate Waste (R)-2-Hydroxy-4-(methylthio)butyric acid and contaminated materials B Segregate Waste Incompatible with: - Strong Reducing Agents - Acids - Alkali Metals A->B  Immediate Segregation   C Select Compatible Container Chemically resistant, leak-proof, with a secure lid B:e->C:w D Label Container 'Hazardous Waste' Chemical Name Hazard Pictograms C->D  Proper Identification   E Store in Designated Area Satellite Accumulation Area (SAA) Well-ventilated D:e->E:w F Regular Inspection Check for leaks and container integrity weekly E->F  Maintain Safety   G Arrange for Professional Disposal Contact licensed hazardous waste disposal service F:e->G:w H Documentation Maintain records of disposal G->H  Ensure Compliance  

Caption: Disposal workflow for (R)-2-Hydroxy-4-(methylthio)butyric acid.

All materials contaminated with (R)-2-Hydroxy-4-(methylthio)butyric acid, including the pure compound, solutions, and any absorbent materials used for spills, must be treated as hazardous waste.[7] It is crucial to segregate this waste from incompatible materials to prevent hazardous reactions.[2][8] Incompatible materials include:

  • Acids

  • Diazo and azo compounds

  • Halocarbons

  • Isocyanates

  • Aldehydes

  • Alkali metals

  • Nitrides

  • Hydrides

  • Other strong reducing agents[2][8]

The choice of a waste container is critical for safe storage and transport. The container must be:

  • Chemically Compatible: Use a container made of a material that will not react with or be degraded by the acidic and organosulfide nature of the waste.

  • In Good Condition: The container must be free from leaks, cracks, or any other damage.[9]

  • Securely Closed: The container must have a tightly fitting, leak-proof lid. Containers should remain closed except when adding waste.[9][10]

Once the waste is placed in the container, it must be immediately and clearly labeled as "Hazardous Waste". The label must include the full chemical name: "(R)-2-Hydroxy-4-(methylthio)butyric acid" and an indication of its hazards (e.g., corrosive).[10][11]

Designated Satellite Accumulation Areas (SAAs) are the appropriate locations for the short-term storage of hazardous waste in the laboratory.[10][11] These areas must be near the point of waste generation and under the control of laboratory personnel.[10] Key storage requirements include:

  • Segregation: Store containers of (R)-2-Hydroxy-4-(methylthio)butyric acid waste separately from incompatible materials.[12]

  • Ventilation: Ensure the storage area is well-ventilated.[9]

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks or spills.[9]

  • Regular Inspections: Weekly inspections of the SAA are required to check for leaks and container deterioration.[9]

The final disposal of (R)-2-Hydroxy-4-(methylthio)butyric acid must be conducted by a licensed professional waste disposal service.[4] Do not attempt to treat or neutralize the waste in the laboratory unless you have specific, approved protocols and the necessary safety equipment in place. The disposal process typically involves:

  • Contacting your institution's Environmental Health & Safety (EH&S) office: They will provide guidance on the specific procedures for your facility and will coordinate with a licensed hazardous waste contractor.[10]

  • Completing necessary paperwork: This may include a chemical waste pickup form, detailing the contents and quantity of the waste.[10]

  • Preparing for pickup: Ensure the waste container is properly labeled, sealed, and stored in the designated pickup area.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and restrict access.[1][2]

  • Ensure Adequate Ventilation: If the spill occurs in a poorly ventilated area, safely increase ventilation.[1][2]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as detailed in the table above.[1][2]

  • Contain and Absorb the Spill: Prevent the spill from spreading and from entering drains.[1][2] Use an inert, liquid-binding absorbent material such as diatomite or universal binders to contain the spill.[1]

  • Clean and Decontaminate: Once the liquid has been absorbed, carefully collect the contaminated material and place it in a designated hazardous waste container. Decontaminate the spill surface and any equipment used with alcohol.[1]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[5]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these detailed procedures for the disposal of (R)-2-Hydroxy-4-(methylthio)butyric acid, you contribute to a safer research environment and ensure compliance with regulatory standards. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling.

References

  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • Organic Acids Chemical Storage Sheet. (2022, October). University of Waterloo. Retrieved from [Link]

  • Types of Acid Waste Disposal. (2020, January 30). Environmental Marketing Services. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Hydroxy-4-(methylthio)butyric acid

This guide provides essential safety and handling protocols for (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA), a compound frequently utilized by researchers, scientists, and professionals in drug development. Adherence...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for (R)-2-Hydroxy-4-(methylthio)butyric acid (MHA), a compound frequently utilized by researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure personal safety and to maintain the integrity of your research. This document is structured to deliver not just procedural steps, but the scientific reasoning behind them, fostering a proactive safety culture in the laboratory.

Understanding the Hazard Profile of MHA

(R)-2-Hydroxy-4-(methylthio)butyric acid is classified with specific hazards that necessitate rigorous protective measures. According to its Safety Data Sheet (SDS), MHA is known to cause skin irritation and serious eye damage.[1][2][3] It is also considered harmful to aquatic life with long-lasting effects.[1][2] The primary routes of exposure are through skin and eye contact, as well as inhalation of vapors or mists.[4][5] Understanding these risks is the foundational step in preventing laboratory accidents and ensuring a safe working environment.

The vapors of MHA can cause severe irritation to the eyes and throat and may lead to lung injury, making it intolerable even at low concentrations.[5] Direct contact with the liquid form can result in severe skin irritation and, in some cases, second and third-degree burns upon short contact.[5]

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The type of PPE required is dictated by the specific tasks being performed and the potential for exposure. The following diagram illustrates the logical flow for selecting adequate protection when handling MHA.

PPE_Selection_Workflow PPE Selection Workflow for Handling MHA cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_details Specific Recommendations Task Identify Handling Task (e.g., weighing, transfer, reaction) Exposure Assess Potential Exposure (e.g., splash, aerosol, vapor) Task->Exposure Eye Eye & Face Protection Exposure->Eye Hand Hand Protection Exposure->Hand Body Body Protection Exposure->Body Respiratory Respiratory Protection Exposure->Respiratory Goggles Chemical safety goggles with side-shields (Conforming to EN 166 or NIOSH) Eye->Goggles FaceShield Face shield (for splash risk) Eye->FaceShield Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene) Inspect before use Hand->Gloves Coat Impervious lab coat or chemical-resistant suit Body->Coat Respirator NIOSH-approved respirator (if ventilation is inadequate or for large spills) Respiratory->Respirator

Caption: Decision workflow for selecting appropriate PPE when handling (R)-2-Hydroxy-4-(methylthio)butyric acid.

Detailed PPE Recommendations and Best Practices

Based on the hazard assessment, the following table summarizes the minimum PPE requirements for handling MHA in a laboratory setting.

Protection Type Specific Recommendation Rationale and Best Practices
Eye and Face Tightly fitting safety goggles with side-shields.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.MHA can cause serious and potentially irreversible eye damage.[1][2] Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers a secondary layer of protection for the entire face.
Hand Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin irritation and potential burns.[5] Gloves must be inspected for any signs of degradation or puncture before each use.[4] Proper glove removal technique is crucial to avoid contaminating the hands.[6]
Body A lab coat made of impervious material or a full chemical-resistant suit.[1][4]To protect the skin from accidental spills. Contaminated clothing should be removed immediately, and the affected skin rinsed thoroughly with water.[1]
Respiratory A NIOSH-approved respirator is recommended if working outside of a well-ventilated area, if exposure limits are exceeded, or if symptoms of irritation are experienced.[4][5] For nuisance exposures to dust, a type N95 (US) or type P1 (EU EN 143) particle respirator can be used.[6][7]MHA vapors are irritating to the respiratory tract.[5] Engineering controls, such as a chemical fume hood, should be the primary method of controlling vapor exposure.
Step-by-Step Operational and Disposal Plans

Safe handling and disposal are paramount to a comprehensive safety strategy. The following protocols provide a framework for minimizing risk during routine laboratory operations involving MHA.

  • Preparation : Before handling, ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.[1] Review the Safety Data Sheet (SDS) for MHA.[8][9]

  • Ventilation : Always handle MHA in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1][4]

  • Dispensing : When transferring or weighing the chemical, avoid generating dust or aerosols.[1][6] Use appropriate tools and handle with care.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling MHA and before leaving the laboratory.[1][6]

  • Storage : Store MHA in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4][8]

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuation : Evacuate non-essential personnel from the spill area.[1][4]

  • Ventilation : Ensure the area is well-ventilated.[1][4]

  • Containment : For liquid spills, use an inert absorbent material like diatomite or universal binders to contain the spill.[1] For solid spills, carefully sweep up the material to avoid creating dust.[6]

  • Cleanup : Wearing appropriate PPE, collect the absorbed material or swept solids into a suitable, closed container for disposal.[4][6]

  • Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal : Dispose of the contaminated waste, including gloves and absorbent materials, as hazardous waste in accordance with local, state, and federal regulations.[1][3] Do not allow the chemical to enter drains or water courses.[1][4]

Spill_Response_Plan MHA Spill Response and Disposal Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Inert Absorbent/Sweeping) PPE->Contain Cleanup Collect Waste into Sealed Container Contain->Cleanup Decontaminate Decontaminate Surfaces Cleanup->Decontaminate Dispose Dispose as Hazardous Waste (Follow Regulations) Decontaminate->Dispose

Caption: Step-by-step plan for responding to and disposing of an (R)-2-Hydroxy-4-(methylthio)butyric acid spill.

By integrating these safety protocols and fostering a deep understanding of the risks associated with (R)-2-Hydroxy-4-(methylthio)butyric acid, laboratories can significantly enhance the safety and well-being of their personnel.

References

  • MSDS MHA - Nano. [Link]

  • Chemical management procedure. [Link]

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. [Link]

  • Chemical Handling Safety Procedures | PDF | Hazards | Labor Relations - Scribd. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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